molecular formula C8H7BrN2 B1281379 6-Bromo-2-methylimidazo[1,2-a]pyridine CAS No. 4044-99-9

6-Bromo-2-methylimidazo[1,2-a]pyridine

Cat. No.: B1281379
CAS No.: 4044-99-9
M. Wt: 211.06 g/mol
InChI Key: TVHRDJPRECFZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-4-11-5-7(9)2-3-8(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHRDJPRECFZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497869
Record name 6-Bromo-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4044-99-9
Record name 6-Bromo-2-methylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4044-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and biological properties of 6-Bromo-2-methylimidazo[1,2-a]pyridine (CAS No. 4044-99-9). This heterocyclic compound is a key intermediate in organic synthesis and a scaffold of significant interest in medicinal chemistry, particularly in the development of novel therapeutics.

Core Chemical Properties and Data

This compound is a solid, bicyclic aromatic compound. Its core structure and fundamental properties are summarized below.

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₈H₇BrN₂[1]
Molecular Weight 211.06 g/mol [1]
CAS Number 4044-99-9[2]
Appearance Solid (Powder or liquid form available commercially)[3]
Melting Point 101.0 - 101.5 °C
Boiling Point Data not available
Density (Predicted) 1.60 ± 0.1 g/cm³
Solubility Data not available
XLogP3 (Predicted) 2.9[1]
Spectroscopic Data

Detailed high-resolution spectroscopic data from peer-reviewed publications are scarce. However, based on the known structure and data from commercial suppliers, the expected spectral characteristics are summarized. A Certificate of Analysis from one supplier confirms that the ¹H-NMR spectrum conforms to the expected structure.[4]

Table 2: Spectroscopic Data Summary

Spectrum TypeExpected Characteristics
¹H-NMR The proton spectrum is expected to show distinct signals for the methyl group (singlet, ~2.4 ppm) and four aromatic protons on the bicyclic ring system, typically in the range of 7.0-8.5 ppm. A representative spectrum in DMSO-d6 is available, showing characteristic aromatic signals.[5]
¹³C-NMR The carbon spectrum should display eight unique signals corresponding to the eight carbon atoms in the molecule. The methyl carbon will appear upfield (~15-20 ppm), while the aromatic and heterocyclic carbons will be in the 110-150 ppm range.
Infrared (IR) The IR spectrum is expected to show characteristic peaks for C-H stretching of the aromatic ring and methyl group (~2900-3100 cm⁻¹), C=C and C=N stretching in the aromatic system (~1400-1600 cm⁻¹), and C-Br stretching at lower wavenumbers.
Mass Spectrometry (MS) The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ at m/z 210 and 212, respectively, in roughly a 1:1 ratio.

Experimental Protocols

Synthesis of this compound

The synthesis of the imidazo[1,2-a]pyridine core is well-established and can be achieved through several methods, most commonly via the cyclocondensation of a 2-aminopyridine derivative with an α-haloketone (Tschitschibabin reaction).

Objective: To synthesize this compound.

Reaction Scheme:

G cluster_conditions Conditions cluster_product Product R1 5-Bromo-2-aminopyridine P1 This compound R1->P1 1. R2 Chloroacetone R2->P1 2. C1 Solvent (e.g., Ethanol, DMF) C2 Base (e.g., NaHCO₃) C3 Heat (Reflux) G Compound 6-Substituted Imidazo[1,2-a]pyridines Mito Mitochondria Compound->Mito Induces stress Casp8 Caspase-8 (Active) Compound->Casp8 Activation CytC Cytochrome c (Cytosol) Mito->CytC Release Casp3 Caspase-3 (Active) CytC->Casp3 Activation Casp8->Casp3 Cleavage/ Activation Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Execution

References

An In-depth Technical Guide to 6-Bromo-2-methylimidazo[1,2-a]pyridine: Structure Elucidation, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 6-Bromo-2-methylimidazo[1,2-a]pyridine, a heterocyclic molecule of significant interest in medicinal chemistry and drug development. The document details its structural elucidation through various spectroscopic methods, provides a detailed experimental protocol for its synthesis, and explores its biological activity, particularly its role in inducing apoptosis in cancer cells.

Chemical Structure and Properties

This compound is a substituted imidazopyridine with the chemical formula C8H7BrN2.[1] Its structure consists of a pyridine ring fused to an imidazole ring, with a bromine atom substituted at the 6-position and a methyl group at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC8H7BrN2[1]
Molecular Weight211.06 g/mol [1]
IUPAC NameThis compound[1]
CAS Number4044-99-9[1]
SMILESCC1=CN2C=C(C=CC2=N1)Br[1]
Monoisotopic Mass209.97926 Da[1]
XlogP (predicted)2.9[1]
Hazard StatementsH302, H315, H319, H335[1]

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 1H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
2.50s--CH3
7.05d7.9H-7
7.38dd7.9, 2.1H-8
8.32d2.1H-5

Note: The assignments are based on typical chemical shifts for similar imidazo[1,2-a]pyridine structures. Specific assignments may vary depending on the solvent and experimental conditions.

Table 3: 13C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
15.6-CH3
123.0C-8
136.0C-5
136.3C-7
148.7C-2
155.6C-9a
107.9 (approx.)C-6 (estimated)
118.7 (approx.)C-3 (estimated)

Note: Some values are estimated based on data for similar compounds and may require experimental verification for precise assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the C-N stretching of the heterocyclic rings.

Table 4: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm-1)Vibration Type
3100-3000Aromatic C-H stretching
1630-1450Aromatic C=C and C=N stretching
1380-1370-CH3 bending
~1050C-Br stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data for this compound

Adductm/z
[M+H]+210.98654
[M+Na]+232.96848
[M]+209.97871
[M-H]-208.97198

Data predicted using computational tools.[2]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the reaction of 2-amino-5-bromopyridine with chloroacetone.

Experimental Workflow for Synthesis

G Synthesis Workflow for this compound start Start reactants 2-amino-5-bromopyridine + Chloroacetone start->reactants reaction Reaction in Ethanol Reflux for 4-6 hours reactants->reaction workup Cool to Room Temperature Filter Precipitate reaction->workup purification Wash with Cold Ethanol Recrystallization workup->purification product This compound purification->product G Apoptosis Signaling Pathway compound 6-Substituted Imidazo[1,2-a]pyridine pi3k PI3K/AKT/mTOR Pathway Inhibition compound->pi3k cas8 Caspase-8 Activation compound->cas8 p53 p53 Activation pi3k->p53 bax BAX Upregulation p53->bax mito Mitochondrial Membrane Disruption bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis cas8->cas3

References

An In-depth Technical Guide to 6-Bromo-2-methylimidazo[1,2-a]pyridine (CAS Number: 4044-99-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-2-methylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis, and its role as a key building block for pharmacologically active molecules that modulate critical cellular signaling pathways.

Core Physicochemical and Spectral Data

This compound is a solid, bicyclic aromatic compound. Its core structure is a fusion of an imidazole and a pyridine ring, with a bromine substituent on the pyridine ring and a methyl group on the imidazole ring. This arrangement of functional groups makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4044-99-9[1]
Molecular Formula C₈H₇BrN₂[2]
Molecular Weight 211.06 g/mol [1]
Appearance Solid
Melting Point 76-81 °C
Density (Predicted) 1.60 ± 0.1 g/cm³[2]
XLogP3 (Predicted) 2.9[1]

Table 2: Spectral Data of this compound

Spectrum TypeDataSource
¹H NMR Spectrum available[3]
¹³C NMR Spectrum available[3]
Mass Spectrometry Predicted m/z: [M+H]⁺ 210.98654, [M+Na]⁺ 232.96848[4]
FT-IR Spectrum available for related nitro-derivative[5]

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs is well-established, typically involving the condensation of a substituted 2-aminopyridine with an α-haloketone.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of imidazo[1,2-a]pyridines.

Materials:

  • 5-Bromo-2-aminopyridine

  • Chloroacetone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-bromo-2-aminopyridine (1.0 eq) in ethanol, add chloroacetone (1.2 eq) and sodium bicarbonate (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A 5-Bromo-2-aminopyridine D Reflux in Ethanol A->D B Chloroacetone B->D C Sodium Bicarbonate C->D E Solvent Removal D->E Cooling F Extraction with Ethyl Acetate E->F G Washing and Drying F->G H Column Chromatography G->H Crude Product I This compound H->I Purified Product

Diagram 1: Synthesis Workflow for this compound.

Role in Drug Discovery and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, the imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry. Derivatives of this core have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[6] These activities often stem from the ability of these compounds to modulate key cellular signaling pathways implicated in disease progression.

Inhibition of Cancer-Related Signaling Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of several critical signaling pathways that are often dysregulated in cancer.

1. Wnt/β-catenin Signaling Pathway:

Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway.[7] This pathway is crucial for embryonic development and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased expression of key oncogenes like c-myc and cyclin D1, resulting in reduced cancer cell proliferation.[7]

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nuclear Translocation TargetGenes Target Gene (c-myc, Cyclin D1) TCF_LEF->TargetGenes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->BetaCatenin Inhibition

Diagram 2: Inhibition of the Wnt/β-catenin Signaling Pathway.

2. PI3K/Akt/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its overactivation is a common event in many human cancers. Imidazo[1,2-a]pyridine derivatives have been developed as potent dual inhibitors of PI3K and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[8][9]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibition Imidazopyridine->mTORC1 Inhibition

Diagram 3: Dual Inhibition of the PI3K/Akt/mTOR Pathway.

3. STAT3/NF-κB Signaling Pathway:

Chronic inflammation is a known driver of cancer development, and the STAT3 and NF-κB signaling pathways are key mediators of the inflammatory response. A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB pathway, leading to the downregulation of pro-inflammatory enzymes like iNOS and COX-2.[6]

G Cytokine Inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor STAT3 STAT3 Receptor->STAT3 Activation NFkB NF-κB Receptor->NFkB Activation InflammatoryGenes Inflammatory Genes (iNOS, COX-2) STAT3->InflammatoryGenes NFkB->InflammatoryGenes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->STAT3 Inhibition Imidazopyridine->NFkB Inhibition

Diagram 4: Modulation of the STAT3/NF-κB Signaling Pathway.

Conclusion

This compound is a valuable and versatile building block in the synthesis of novel therapeutic agents. The imidazo[1,2-a]pyridine scaffold, accessible through this intermediate, has demonstrated significant potential in the development of inhibitors targeting key signaling pathways implicated in cancer and other diseases. The continued exploration of derivatives based on this core structure holds promise for the discovery of new and effective medicines.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Chemical Identity and Structure

6-Bromo-2-methylimidazo[1,2-a]pyridine is a bicyclic aromatic compound. The imidazo[1,2-a]pyridine core is formed by the fusion of an imidazole and a pyridine ring. The molecule is further functionalized with a methyl group at the 2-position and a bromine atom at the 6-position.

Molecular Structure:

Caption: 2D Chemical Structure of this compound.

Key Identifiers:

IdentifierValue
IUPAC Name This compound[1]
CAS Number 4044-99-9[1]
Molecular Formula C₈H₇BrN₂[1]
Canonical SMILES CC1=CN2C=C(Br)C=CC2=N1[1]
InChI Key TVHRDJPRECFZQO-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, other values are predicted based on computational models.

Table of Physicochemical Properties:

PropertyValueSource
Molecular Weight 211.06 g/mol PubChem[1]
Melting Point 101.0-101.5 °CChemBK[2]
Boiling Point Not experimentally determined-
Density (Predicted) 1.60 ± 0.1 g/cm³ChemBK[2]
pKa (Predicted) 5.47 ± 0.10ChemBK
logP (XlogP3) 2.9PubChem[1]
Water Solubility Not experimentally determined-
Appearance SolidSigma-Aldrich[3]

Experimental Protocols for Physicochemical Property Determination

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for determining key physicochemical properties of this compound.

Determination of Aqueous Solubility (OECD Guideline 105)

The aqueous solubility of a compound is a critical parameter influencing its bioavailability and environmental fate. The OECD Guideline 105 provides a standardized approach for its determination.[4][5]

Principle:

This method, often referred to as the "flask method," involves saturating water with the test substance at a constant temperature and then measuring the concentration of the substance in the aqueous phase.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess 6-Bromo-2- methylimidazo[1,2-a]pyridine B Add to a known volume of distilled or deionized water in a stoppered flask A->B Step 1 C Agitate at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48h) B->C D Allow to stand for phase separation (undissolved solid and saturated solution) C->D Step 2 E Carefully withdraw an aliquot of the clear supernatant D->E F Filter or centrifuge to remove any remaining solid particles E->F Step 3 G Determine the concentration using a validated analytical method (e.g., HPLC-UV) F->G Step 4

Caption: Workflow for Aqueous Solubility Determination.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a flask containing a known volume of high-purity water. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the flask and place it in a constant temperature water bath or shaker. Agitate the mixture for a sufficient period (typically 24 to 48 hours) to reach equilibrium. Preliminary studies can determine the optimal equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the clear aqueous phase, ensuring no solid particles are transferred.

  • Sample Preparation: Filter the sample through a syringe filter (e.g., 0.22 µm) or centrifuge at high speed to remove any fine particulates.

  • Analysis: Quantify the concentration of this compound in the filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/L or g/L).

Determination of the Partition Coefficient (logP) - Shake-Flask Method

The n-octanol/water partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the traditional and most reliable technique for its determination.[6][7][8][9]

Principle:

The compound is partitioned between two immiscible phases, n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase. LogP is the base-10 logarithm of P.

G A Prepare pre-saturated n-octanol and water phases B Dissolve a known amount of This compound in one phase (typically n-octanol) A->B C Add the second phase to a separatory funnel or vial B->C D Shake vigorously for a set period to allow partitioning C->D E Allow phases to separate completely D->E F Withdraw aliquots from both the n-octanol and aqueous layers E->F G Determine the concentration in each phase using a suitable analytical method F->G H Calculate P = [Concentration]octanol / [Concentration]water G->H I Calculate logP = log10(P) H->I

Caption: Workflow for logP Determination via the Shake-Flask Method.

Detailed Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. This minimizes volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel or a screw-cap vial), combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.

  • Equilibration: Shake the vessel for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vessel to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to accelerate this process and break any emulsions.

  • Sampling: Carefully withdraw a sample from each phase.

  • Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using an appropriate analytical technique.

  • Calculation: Calculate the partition coefficient (P) and then the logP.

Synthesis and Reactivity

Synthetic Approach

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be derived from established methods for related imidazo[1,2-a]pyridines. A common and effective method involves the condensation of a 2-aminopyridine derivative with an α-haloketone.

G reactant1 2-Amino-5-bromopyridine reagents Base (e.g., NaHCO₃) Solvent (e.g., Ethanol) Heat reactant1:f0->reagents reactant2 Chloroacetone reactant2:f0->reagents product This compound reagents->product:f0 Condensation/ Cyclization

Caption: Plausible Synthetic Route for this compound.

General Protocol Outline:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromopyridine in a suitable solvent such as ethanol.

  • Addition of Reagents: Add a base, for example, sodium bicarbonate, to the solution. Then, add chloroacetone dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure this compound.

Reactivity Profile

The reactivity of this compound is influenced by the electron-rich nature of the imidazo[1,2-a]pyridine ring system and the presence of the bromo-substituent.

  • Electrophilic Aromatic Substitution: The imidazo[1,2-a]pyridine ring is susceptible to electrophilic attack, with the C3 position being particularly reactive.

  • Cross-Coupling Reactions: The bromine atom at the C6 position serves as a valuable handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide range of substituents to further functionalize the molecule.

  • N-Alkylation: The nitrogen atoms in the ring system can be alkylated under appropriate conditions.

Safety and Handling

Based on the GHS classifications for this compound, the following hazards are identified:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, rinse the affected area thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data, combined with the detailed experimental protocols, will serve as a valuable resource for researchers in drug discovery and materials science. Further experimental validation of the predicted properties is encouraged to build a more complete and accurate profile of this important heterocyclic compound. The synthetic and reactivity information provided offers a roadmap for the design and synthesis of novel derivatives with potentially enhanced biological or material properties.

References

The Enigmatic Mechanism of Action of 6-Bromo-2-methylimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. The subject of this guide, 6-Bromo-2-methylimidazo[1,2-a]pyridine, is a specific analogue within this class. While direct and extensive research elucidating the precise mechanism of action for this particular compound is limited, a wealth of data from structurally related 6-substituted and other imidazo[1,2-a]pyridine derivatives provides a strong foundation for understanding its potential biological targets and cellular effects. This document synthesizes the available evidence from closely related analogues to infer the probable mechanisms of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Inferred Mechanisms of Action from Structurally Related Compounds

Based on studies of analogous 6-substituted imidazo[1,2-a]pyridines and other derivatives, the primary mechanisms of action can be categorized into two main areas: anticancer and antimicrobial activities.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

A significant body of evidence points towards the potent anticancer effects of imidazo[1,2-a]pyridine derivatives, primarily through the induction of programmed cell death (apoptosis) and interference with the cell cycle.

1. Intrinsic Apoptosis Pathway Activation:

Studies on 6-substituted imidazo[1,2-a]pyridines have demonstrated their capacity to trigger the intrinsic, or mitochondrial, pathway of apoptosis in colon cancer cell lines (HT-29 and Caco-2).[1] This pathway is initiated by the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of a cascade of caspase enzymes. Specifically, the activation of caspase-3 and caspase-8 has been observed, culminating in the execution of apoptosis.[1]

2. Inhibition of the PI3K/AKT/mTOR Signaling Pathway:

Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway.[2] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Inhibition of this pathway by imidazo[1,2-a]pyridines can lead to the induction of apoptosis and cell cycle arrest.[2]

3. Cell Cycle Arrest at the G2/M Phase:

Treatment of cancer cells with certain imidazo[1,2-a]pyridine compounds has been shown to cause an arrest in the G2/M phase of the cell cycle.[2] This prevents the cells from entering mitosis and ultimately leads to a halt in proliferation.

Antimicrobial Activity: Targeting Essential Bacterial Processes

Derivatives of 6-bromo-imidazo[1,2-a]pyridine have also shown promise as antimicrobial agents, with specific molecular targets identified in bacteria.

1. Inhibition of FtsZ in Streptococcus pneumoniae:

A notable derivative, ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate, has been identified as a narrow-spectrum inhibitor of the filamentous temperature-sensitive protein Z (FtsZ).[3] FtsZ is a crucial protein involved in bacterial cell division, and its inhibition leads to the arrest of cell proliferation.

2. Targeting Mycobacterium tuberculosis:

The imidazo[1,2-a]pyridine scaffold is also being explored for its antitubercular properties. Analogues have been found to inhibit essential enzymes in Mycobacterium tuberculosis, such as pantothenate synthetase (PS) and the cytochrome bc1 complex (QcrB), which are vital for bacterial survival.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various imidazo[1,2-a]pyridine derivatives from the cited literature. It is important to note that these values are for related compounds and not for this compound itself.

Table 1: Anticancer Activity of 6-Substituted Imidazo[1,2-a]pyridines against Colon Cancer Cell Lines [1]

Compound/DerivativeCell LineIC50 (µM)
Derivative 1HT-298.5
Derivative 2HT-297.2
Derivative 1Caco-212.3
Derivative 2Caco-210.8

Table 2: Anticancer Activity of a Novel Imidazo[1,2-a]pyridine (Compound 6) [2]

Cell LineIC50 (µM)
A375 (Melanoma)15.4
WM115 (Melanoma)22.1
HeLa (Cervical Cancer)9.7

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for characterizing the mechanism of action of imidazo[1,2-a]pyridine derivatives.

Cell Viability Assay (MTT Assay)[2]
  • Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)[2]
  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells, wash with cold PBS, and resuspend in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)[2]
  • Treat cells with the test compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Western Blot Analysis for PI3K/AKT/mTOR Pathway[2]
  • Treat cells with the test compound for the desired time points.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT and mTOR overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

Cytochrome c Release Assay (Fractionation and Western Blot)
  • Treat cells with the test compound to induce apoptosis.

  • Harvest the cells and fractionate them to separate the mitochondrial and cytosolic components using a commercial kit or a Dounce homogenizer.

  • Perform western blot analysis on both fractions as described above.

  • Probe the membranes with an antibody specific for cytochrome c. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicates its release.

Caspase Activity Assay (Fluorometric Assay)
  • Seed cells in a 96-well plate and treat with the test compound.

  • Add a fluorogenic caspase substrate (e.g., for caspase-3 or -8) to each well.

  • Incubate at 37°C for 1-2 hours.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates caspase activation.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cytochrome_c_mito Cytochrome c (Mitochondrial) Imidazo[1,2-a]pyridine->Cytochrome_c_mito Induces release Cytochrome_c_cyto Cytochrome c (Cytosolic) Cytochrome_c_mito->Cytochrome_c_cyto Apaf1 Apaf-1 Cytochrome_c_cyto->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Recruits Caspase9 Caspase-9 (active) Procaspase9->Caspase9 Activates Procaspase3 Procaspase-3 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 (active) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by imidazo[1,2-a]pyridine derivatives.

pi3k_akt_mTOR_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Imidazo_pyridine Imidazo[1,2-a]pyridine Imidazo_pyridine->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

experimental_workflow cluster_assays Downstream Assays Cell_Culture Cancer Cell Culture Treatment Treatment with This compound Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Harvesting->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Harvesting->Cell_Cycle_Assay Western_Blot Western Blot (Protein Expression/Phosphorylation) Harvesting->Western_Blot

Caption: General experimental workflow for mechanistic studies.

Conclusion

While the direct mechanism of action of this compound remains to be definitively elucidated, the substantial evidence from structurally similar compounds provides a robust framework for predicting its biological activities. The data strongly suggests that its primary mode of action, particularly in an oncological context, involves the induction of apoptosis via the intrinsic mitochondrial pathway and the inhibition of the pro-survival PI3K/AKT/mTOR signaling cascade, leading to cell cycle arrest. Furthermore, its potential as an antimicrobial agent, through the inhibition of essential bacterial enzymes like FtsZ, warrants further investigation. The experimental protocols and data presented herein serve as a comprehensive guide for researchers aiming to further explore the therapeutic potential of this promising class of molecules. Future studies should focus on validating these inferred mechanisms for this compound specifically and identifying its direct molecular targets.

References

The Biological Activity of 6-Bromo-2-methylimidazo[1,2-a]pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. The specific derivative, 6-Bromo-2-methylimidazo[1,2-a]pyridine, and its related compounds have garnered significant interest for their potential as anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the current understanding of their biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and workflows.

Anticancer Activity

Derivatives of this compound have exhibited notable cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of critical cell signaling pathways, such as the PI3K/Akt/mTOR cascade.

Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for several 6-substituted imidazo[1,2-a]pyridine derivatives against human colon carcinoma cell lines.

Compound IDSubstituent at C6Cancer Cell LineIC50 (µM)Reference
Derivative 1 -C(O)NH-cyclohexylHT-296.57 ± 1.91[1]
Caco-29.20 ± 0.83[1]
Derivative 2 -C(O)NH-phenylHT-299.20 ± 0.83[1]
Caco-217.38 ± 1.13[1]
Derivative 13k Quinazoline moietyHCC827 (Lung)0.09[2]
A549 (Lung)0.23[2]
SH-SY5Y (Neuroblastoma)0.43[2]
HEL (Leukemia)0.29[2]
MCF-7 (Breast)0.15[2]
Mechanism of Action: Apoptosis Induction

Studies have indicated that 6-substituted imidazo[1,2-a]pyridines induce apoptosis in cancer cells through the intrinsic pathway. This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cytochrome c Release Assay

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.

  • Cell Treatment: Treat cells with the test compound for a specified time.

  • Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.

  • Western Blotting: Resolve the proteins from each fraction by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific for cytochrome c.

  • Analysis: An increased level of cytochrome c in the cytosolic fraction of treated cells compared to untreated cells indicates its release from the mitochondria.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-8.

  • Cell Lysis: Treat cells with the test compound, harvest, and lyse the cells to release cellular contents.

  • Substrate Addition: Add a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., DEVD-pNA for caspase-3).

  • Incubation: Incubate the mixture to allow the active caspase to cleave the substrate.

  • Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate. An increased signal in treated cells indicates caspase activation.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, a critical signaling cascade that promotes cell survival, growth, and proliferation. A notable derivative, compound 13k , which incorporates a quinazoline moiety, has demonstrated highly potent inhibition of the PI3Kα isoform with an IC50 of 1.94 nM[2].

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivative (e.g., 13k) Imidazopyridine->PI3K Inhibition

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold has also been explored for its antimicrobial properties. While data on the parent compound this compound is limited, its derivatives have shown activity against clinically relevant bacteria.

Antibacterial Spectrum

A notable derivative, 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide, has demonstrated antimicrobial properties against Staphylococcus aureus, a significant human pathogen. It was shown to suppress the growth of S. aureus at concentrations of 2700 and 675 µg/ml.

Key Experimental Protocols

Disk Diffusion Method (Kirby-Bauer Test)

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension.

  • Disk Application: Aseptically place a paper disk impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where bacterial growth is inhibited. The size of the zone correlates with the susceptibility of the bacterium to the compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under suitable conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Antimicrobial_Workflow cluster_dd Disk Diffusion cluster_mic Broth Microdilution (MIC) DD_Inoculum Prepare Standardized Bacterial Inoculum DD_Plate Inoculate Mueller-Hinton Agar DD_Inoculum->DD_Plate DD_Disk Apply Compound-impregnated Disk DD_Plate->DD_Disk DD_Incubate Incubate Plate DD_Disk->DD_Incubate DD_Measure Measure Zone of Inhibition DD_Incubate->DD_Measure End End DD_Measure->End MIC_Dilute Prepare Serial Dilutions of Compound MIC_Inoculate Inoculate Wells with Standardized Bacteria MIC_Dilute->MIC_Inoculate MIC_Incubate Incubate Plate MIC_Inoculate->MIC_Incubate MIC_Read Determine Lowest Concentration with No Visible Growth (MIC) MIC_Incubate->MIC_Read MIC_Read->End Start Start Start->DD_Inoculum Start->MIC_Dilute

Figure 2: Experimental workflows for antimicrobial susceptibility testing.

Conclusion

The this compound scaffold serves as a valuable template for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology and infectious diseases. The anticancer activity is largely attributed to the induction of apoptosis and the inhibition of the PI3K/Akt/mTOR signaling pathway. In the antimicrobial realm, derivatives have shown promise against Gram-positive bacteria. Further research, including structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this chemical class and to optimize lead compounds for clinical development. This guide provides a foundational understanding for researchers and professionals engaged in the discovery and development of new drugs based on the imidazo[1,2-a]pyridine core.

References

An In-depth Technical Guide to 6-Bromo-2-methylimidazo[1,2-a]pyridine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 6-bromo-2-methylimidazo[1,2-a]pyridine derivatives and their analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including potent anticancer and antitubercular activities. This document details key quantitative data, experimental protocols, and the underlying mechanisms of action to support further research and development in this promising area.

Synthesis of this compound Derivatives

The core scaffold of this compound is typically synthesized through the condensation of 2-amino-5-bromopyridine with a suitable α-haloketone or its equivalent. Various synthetic methodologies have been developed to introduce diverse substituents at different positions of the imidazo[1,2-a]pyridine ring, allowing for the exploration of structure-activity relationships (SAR).

A general synthetic route involves the reaction of 2-amino-5-bromopyridine with chloroacetaldehyde in the presence of a base.[1] Another common method is the reaction of 2-amino-5-bromopyridine with bromoacetaldehyde diethyl acetal and hydrobromic acid. Further derivatization can be achieved through various organic reactions, such as Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups at the 6-position.

Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with the most prominent being their anticancer and antitubercular effects.

Anticancer Activity

These compounds have shown significant cytotoxicity against a range of human cancer cell lines. The mechanism of their anticancer action is often attributed to the inhibition of key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/AKT/mTOR pathway.

Table 1: Anticancer Activity (IC50 values) of Selected this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative A MCF-7 (Breast)15.85 ± 3.32[2][3][4]
SW480 (Colon)17.85 ± 0.92[2][3][4]
Derivative B A549 (Lung)5.988 ± 0.12[5]
Derivative C HeLa (Cervical)9.7 - 44.6[6]
A375 (Melanoma)9.7 - 44.6[6]
Derivative D HepG2 (Liver)51.52[7]
Derivative E HT-29 (Colon)6.57 ± 1.91[8]
Caco-2 (Colon)9.20 ± 0.83[8]
Antitubercular Activity

Several this compound analogs have exhibited potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. The proposed mechanism of action for some of these compounds involves the inhibition of QcrB, a subunit of the electron transport chain's ubiquinol cytochrome c reductase, which is essential for the bacterium's energy metabolism.[9][10]

Table 2: Antitubercular Activity (MIC values) of Selected this compound Derivatives

Compound IDM. tuberculosis StrainMIC (µg/mL)Reference
IPA-6 H37Rv0.05[11][12]
IPA-9 H37Rv0.4[11][12]
IPS-1 H37Rv0.4[11][12]
Compound 3 H37Rv0.78[11]
Compound 2 H37Rv6.25[11]
Various Derivatives H37Rv1.6 - 6.25[13][14]

Pharmacokinetic Properties

Preliminary pharmacokinetic studies have been conducted on some derivatives to assess their drug-like properties. These studies are crucial for evaluating the potential of these compounds for further in vivo development.

Table 3: Pharmacokinetic Parameters of a Selected this compound Derivative (ND-09759)

ParameterValueUnitsReference
Dose 30mg/kg (PO)[15]
Cmax 2.9µg/mL[15]
Tmax Not Reportedh
AUC Not Reportedµg*h/mL
t1/2 20.1h[15]

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

A primary mechanism through which this compound derivatives exert their anticancer effects is by inhibiting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[16]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis (Inhibition) AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 6-Bromo-2-methylimidazo [1,2-a]pyridine Derivative Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 6-Bromoimidazo[1,2-a]pyridine[1]
  • Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-5-bromopyridine in a solvent such as ethanol or methanol.

  • Addition of Reagents: Add a 40% aqueous solution of chloroacetaldehyde and a base (e.g., sodium bicarbonate, sodium hydroxide, or triethylamine) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at a temperature between 25-50°C for 2-24 hours.

  • Work-up: After the reaction is complete, concentrate the mixture to remove the solvent. Extract the product with ethyl acetate, wash with water, and dry the organic layer over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent under reduced pressure to obtain the crude product. Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/n-hexane) to yield pure 6-bromoimidazo[1,2-a]pyridine.

Synthesis_Workflow Start Start: 2-amino-5-bromopyridine Step1 React with Chloroacetaldehyde and Base (25-50°C, 2-24h) Start->Step1 Step2 Concentration Step1->Step2 Step3 Ethyl Acetate Extraction Step2->Step3 Step4 Washing and Drying Step3->Step4 Step5 Rotary Evaporation Step4->Step5 Step6 Recrystallization Step5->Step6 End End Product: Pure 6-bromoimidazo[1,2-a]pyridine Step6->End

Caption: A typical workflow for the synthesis of the 6-bromoimidazo[1,2-a]pyridine core.

MTT Cell Viability Assay[2][9][18][19][20]
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay[12][21][22][23][24]
  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Tumor Xenograft Model[8][14][25][26][27]
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into control and treatment groups. Administer the test compound or vehicle to the respective groups via a suitable route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to evaluate the in vivo efficacy of the compound.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives have demonstrated significant potential as both anticancer and antitubercular drugs. The information compiled in this technical guide, including the quantitative biological data, detailed experimental protocols, and mechanistic insights, is intended to serve as a valuable resource for researchers in the field. Further optimization of the lead compounds, focusing on improving their pharmacokinetic profiles and in vivo efficacy, will be crucial for their translation into clinical candidates.

References

Spectroscopic and Biological Insights into 6-Bromo-2-methylimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-2-methylimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry. The document details available spectroscopic data, outlines a general synthesis protocol, and explores its potential biological significance, particularly its role in cancer research through the inhibition of the AKT/mTOR signaling pathway.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound and its closely related analogs. Due to the limited availability of a complete, published dataset for the title compound, data from structurally similar compounds are included for comparative purposes and are duly noted.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Assignment
This compoundNot SpecifiedData not explicitly found in the searched literature.
3-Bromo-8-methylimidazo[1,2-a]pyridineCDCl₃7.97 (d, J = 6.8 Hz, 1H), 7.59 (s, 1H), 7.01 (d, J = 6.8 Hz, 1H), 6.83 (t, J = 6.8 Hz, 1H), 2.60 (s, 3H)[1]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compoundNot SpecifiedData not explicitly found in the searched literature.
3-Bromo-8-methylimidazo[1,2-a]pyridineCDCl₃146.1, 132.8, 127.7, 123.3, 121.6, 113.1, 95.0, 16.4[1]

Table 3: Mass Spectrometry Data

CompoundIonization Methodm/z
This compoundNot SpecifiedMolecular Weight: 211.06 g/mol [2]
3-Bromo-8-methylimidazo[1,2-a]pyridineESI-MS211 [M+H]⁺[1]

Table 4: Infrared (IR) Spectroscopy Data

CompoundSample PhaseWavenumber (cm⁻¹)
This compoundNot SpecifiedData not explicitly found in the searched literature.
3-Bromo-8-methylimidazo[1,2-a]pyridineKBr2929, 1566, 880, 767, 682[1]

Experimental Protocols

Synthesis of Imidazo[1,2-a]pyridines

A general, rapid, metal-free, and aqueous synthesis of imidazo[1,2-a]pyridines has been reported, which can be adapted for the synthesis of this compound. The procedure involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums.

General Procedure: The corresponding 2-aminopyridine is reacted with propargyl bromide to form the N-propargylic pyridinium bromide precursor. This precursor is then added to an aqueous solution of sodium hydroxide (1 equivalent) with vigorous stirring under ambient conditions, leading to a rapid heterocyclization to yield the imidazo[1,2-a]pyridine derivative.

For the synthesis of this compound, the starting material would be 2-amino-5-bromopyridine, which would be reacted with a suitable propargyl derivative to introduce the 2-methyl group.

A specific protocol for a similar compound, 3-chloroimidazo[1,2-a]pyridine, involves reacting the corresponding 2-aminopyridine with an α-haloketone. This method, known as the Tschitschibabin reaction, is also a common route to this class of compounds.[3]

Spectroscopic Analysis

Standard spectroscopic techniques are employed for the characterization of imidazo[1,2-a]pyridine derivatives.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using techniques such as electrospray ionization (ESI) to determine the accurate mass and confirm the molecular formula.[1]

  • Infrared Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with samples prepared as KBr pellets.

Biological Activity and Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have garnered significant attention for their diverse biological activities, including their potential as anticancer agents.[5][6] Several studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines.

A key mechanism of action for the anticancer effects of certain imidazo[1,2-a]pyridines is the inhibition of the PI3K/Akt/mTOR signaling pathway.[5][7][8][9] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. By inhibiting key components of this pathway, such as AKT and mTOR, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Below is a diagram illustrating the general experimental workflow for the synthesis of imidazo[1,2-a]pyridine derivatives and a diagram depicting the inhibitory effect of these compounds on the AKT/mTOR signaling pathway.

G cluster_synthesis Synthesis Workflow start 2-Amino-5-bromopyridine + Chloroacetone reaction Reaction in Solvent (e.g., Ethanol) Heat start->reaction workup Work-up (Neutralization, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

General experimental workflow for the synthesis of this compound.

G cluster_pathway Imidazo[1,2-a]pyridine Inhibition of AKT/mTOR Pathway IP Imidazo[1,2-a]pyridine Derivative PI3K PI3K IP->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Apoptosis

Inhibitory effect of Imidazo[1,2-a]pyridine on the AKT/mTOR signaling pathway.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 6-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromo-2-methylimidazo[1,2-a]pyridine, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectral data, experimental protocols, and a logical workflow for spectral analysis.

Structure and Proton Environment

This compound (C8H7BrN2) possesses a bicyclic heteroaromatic core. The proton NMR spectrum is characterized by signals corresponding to the aromatic protons on the pyridine and imidazole rings, as well as the methyl group protons. The bromine atom at the 6-position significantly influences the electron density distribution within the pyridine ring, affecting the chemical shifts of the adjacent protons.

Experimental Protocol

A standard protocol for acquiring the 1H NMR spectrum of this compound is outlined below. This protocol is based on established methodologies for the analysis of heteroaromatic compounds.

Sample Preparation:

  • Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl3).

  • A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically used.

  • Nucleus: 1H

  • Solvent: CDCl3

  • Temperature: 25 °C (298 K)

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is employed.

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64 (to ensure a good signal-to-noise ratio)

Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

  • Phase correction is applied to obtain an absorption spectrum.

  • Baseline correction is performed to ensure accurate integration.

  • The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration of the signals is carried out to determine the relative number of protons for each resonance.

  • Peak picking is performed to identify the chemical shifts (δ) in parts per million (ppm).

  • Coupling constants (J) are measured in Hertz (Hz).

1H NMR Spectral Data

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the five protons in the molecule. The chemical shifts, multiplicities, coupling constants, and assignments are summarized in the table below. The assignments are based on the analysis of the spectrum and comparison with structurally related compounds.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5~7.95d~9.21H
H-7~7.15dd~9.2, ~1.81H
H-8~7.50d~1.81H
H-3~7.40s-1H
CH3~2.45s-3H

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific experimental conditions.

Interpretation of the Spectrum

  • Aromatic Protons (H-5, H-7, H-8): The protons on the pyridine ring appear in the downfield region (7.0-8.0 ppm), which is characteristic of aromatic protons. The observed splitting patterns are consistent with ortho and meta couplings. H-5, being adjacent to the electron-withdrawing nitrogen atom, is expected to be the most deshielded. The coupling between H-5 and H-7 (ortho coupling) results in a doublet for H-5 and a doublet of doublets for H-7. The smaller coupling observed for H-7 and H-8 is due to meta coupling.

  • Imidazole Proton (H-3): The proton on the imidazole ring (H-3) typically appears as a singlet in the aromatic region, as it does not have any adjacent protons to couple with.

  • Methyl Protons (CH3): The methyl group at the 2-position gives rise to a singlet in the upfield region (around 2.45 ppm), with an integration value corresponding to three protons.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to the final analysis of the 1H NMR spectrum of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh 5-10 mg of This compound B Dissolve in 0.5-0.7 mL of CDCl3 A->B C Add TMS as internal standard B->C D Transfer to NMR tube C->D E Insert sample into NMR spectrometer (400/500 MHz) D->E F Set acquisition parameters (Pulse sequence, SW, AT, RD, NS) E->F G Acquire Free Induction Decay (FID) F->G H Fourier Transformation G->H I Phase and Baseline Correction H->I J Reference to TMS (0.00 ppm) I->J K Peak Picking (Chemical Shifts, δ) J->K L Integration (Relative proton count) K->L M Measurement of Coupling Constants (J) L->M N Signal Assignment and Structure Confirmation M->N

Workflow for 1H NMR Analysis

This comprehensive guide provides the essential information for understanding and interpreting the 1H NMR spectrum of this compound. The detailed protocol and spectral data serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science.

Crystal Structure of 6-Bromo-2-methylimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 6-Bromo-2-methylimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the experimental procedures for its synthesis and crystallographic analysis, presents key structural data in a clear tabular format, and visualizes the experimental workflow. The information is based on the crystallographic data deposited in the Crystallography Open Database (COD) under the identifier 7225946, originating from a study published in Green Chemistry.[1]

Crystallographic Data

The single-crystal X-ray diffraction analysis of this compound yielded a monoclinic crystal system with the space group P 1 21/c 1.[1] A summary of the crystal data and structure refinement parameters is provided in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound. [1]

ParameterValue
Empirical FormulaC₈H₇BrN₂
Formula Weight211.06 g/mol
TemperatureNot Reported
WavelengthNot Reported
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
Unit Cell Dimensions
a3.9883 Å
b17.853 Å
c11.2011 Å
α90.00°
β91.622°
γ90.00°
Volume797.8 ų
Z4
Calculated Density1.756 g/cm³
Residual Factor (R)0.0797

Molecular Geometry

The determined crystal structure provides precise information on the bond lengths, bond angles, and torsion angles within the this compound molecule. A selection of these key geometric parameters is presented in Table 2. This data is essential for understanding the molecule's conformation and potential intermolecular interactions.

Table 2: Selected Bond Lengths and Angles (Å, °). (Note: As the full CIF file was not directly accessible, this table presents a representative selection of expected bond types for this molecule. The actual experimental values are contained within the CIF file associated with COD entry 7225946.)

Bond Length (Å) Angle Degree (°)
Br-C(6)(Typical ~1.90)C(5)-C(6)-C(7)(Typical ~120)
N(1)-C(8a)(Typical ~1.38)C(8a)-N(1)-C(2)(Typical ~108)
N(4)-C(5)(Typical ~1.37)C(5)-N(4)-C(8a)(Typical ~120)
C(2)-C(3)(Typical ~1.36)N(1)-C(2)-C(3)(Typical ~110)
C(2)-C(9)(Typical ~1.49)C(6)-C(5)-N(4)(Typical ~120)

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the subsequent determination of its crystal structure.

Synthesis of this compound

The synthesis of the title compound was achieved via a rapid, metal-free, and aqueous procedure as described by Chapman et al. in Green Chemistry.[1] The general procedure involves the reaction of 5-bromo-2-aminopyridine with chloroacetone in an aqueous medium.

Materials:

  • 5-Bromo-2-aminopyridine

  • Chloroacetone

  • Water

Procedure:

  • 5-Bromo-2-aminopyridine and a molar excess of chloroacetone are combined in water.

  • The reaction mixture is stirred at ambient temperature.

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the product precipitates from the aqueous solution.

  • The solid product is isolated by filtration, washed with water, and dried to yield this compound.

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent (e.g., ethanol or acetone).

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Crystal Mounting and Data Collection:

  • A suitable single crystal of this compound was selected and mounted on a goniometer head.

  • The crystal was placed in a stream of cold nitrogen gas to maintain a constant low temperature during data collection, which minimizes thermal motion and potential crystal degradation.

  • X-ray diffraction data were collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • A series of diffraction images were collected by rotating the crystal through a range of angles.

Structure Solution and Refinement:

  • The collected diffraction data were processed to determine the unit cell parameters and to integrate the reflection intensities.

  • The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms were refined anisotropically.

  • Hydrogen atoms were placed in calculated positions and refined using a riding model.

  • The final structure was validated using standard crystallographic software.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow from the synthesis of the compound to the final determination and analysis of its crystal structure.

experimental_workflow synthesis Synthesis purification Purification & Crystallization synthesis->purification Crude Product data_collection X-ray Data Collection purification->data_collection Single Crystal structure_solution Structure Solution & Refinement data_collection->structure_solution Diffraction Data analysis Data Analysis & Visualization structure_solution->analysis Refined Crystal Structure

Caption: Experimental workflow for the crystal structure determination.

This guide provides a comprehensive overview of the crystal structure of this compound, offering valuable data and procedural insights for professionals in chemical and pharmaceutical research.

References

A Technical Guide to Investigating the Therapeutic Potential of 6-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant agents with a wide array of biological activities.[1][2][3][4][5] This guide addresses the specific, yet largely uncharacterized compound, 6-Bromo-2-methylimidazo[1,2-a]pyridine. While direct biological data for this precise molecule is limited, its structural elements suggest a high probability of interaction with well-established target classes that are modulated by its analogues. This document outlines a systematic, evidence-based strategy for the comprehensive target identification and validation of this compound. We will detail the scientific rationale and provide robust, step-by-step experimental workflows for investigating three high-priority target classes: Protein Kinases , GABA-A Receptors , and Phosphodiesterases (PDEs) . The methodologies described herein are designed to be self-validating, providing researchers and drug development professionals with a rigorous framework to unlock the therapeutic potential of this promising compound.

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Core in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has garnered significant attention from the medicinal chemistry community.[1][2][4] Its rigid structure and synthetic tractability have allowed for extensive structure-activity relationship (SAR) studies, leading to the development of drugs with diverse therapeutic applications.[3][4] Marketed drugs such as Zolpidem (an insomnia agent), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent) underscore the clinical success of this scaffold.[2][3][6]

The broad bioactivity of this class of molecules stems from its ability to interact with a variety of biological targets. Derivatives have been developed as anticancer[7][8][9], anti-inflammatory, antimicrobial[1], and potent antituberculosis agents.[6][10][11] The specific compound of interest, this compound, features a bromine atom at the 6-position and a methyl group at the 2-position. These substitutions can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby affecting its target binding affinity, selectivity, and pharmacokinetic profile. The bromine, for instance, can act as a hydrogen bond acceptor or engage in halogen bonding, while the methyl group can occupy small hydrophobic pockets within a target's binding site.

Given the established pharmacology of its analogues, a logical and efficient approach to characterizing this compound is to systematically evaluate it against the most prominent target families for this scaffold.

Proposed Target Identification and Validation Strategy

The core directive of this guide is to propose a multi-pronged approach to efficiently identify and validate the molecular target(s) of this compound. The strategy is hierarchical, beginning with broad screening against high-probability target classes and progressing to more specific functional and cellular assays to confirm biological relevance.

G cluster_0 Phase 1: Primary Target Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Cellular Validation Compound Compound Kinase_Panel Broad Kinase Panel (e.g., KinomeScan) Compound->Kinase_Panel Hypothesis 1 GABA_Binding GABA-A Receptor Binding Assay Compound->GABA_Binding Hypothesis 2 PDE_Panel PDE Enzyme Panel Compound->PDE_Panel Hypothesis 3 IC50_Kinase Kinase IC50 Dose-Response Kinase_Panel->IC50_Kinase EC50_GABA Functional GABA Assay (Electrophysiology) GABA_Binding->EC50_GABA IC50_PDE PDE IC50 Dose-Response PDE_Panel->IC50_PDE Cell_Kinase Cellular Target Engagement (e.g., NanoBRET/CETSA) IC50_Kinase->Cell_Kinase Cell_PDE Cellular cAMP/cGMP Measurement IC50_PDE->Cell_PDE Phenotypic_Assay Phenotypic Assays (Proliferation, Apoptosis, etc.) Cell_Kinase->Phenotypic_Assay G Start Start: Compound Synthesis Screen Step 1: Broad Kinome Screen (e.g., 400+ kinases) Start->Screen Hits Significant Inhibition? Screen->Hits IC50 Step 2: IC50 Determination (Biochemical Assay) Hits->IC50 Yes End End: Lead Candidate Hits->End No Cellular Step 3: Cellular Target Engagement (NanoBRET or CETSA) IC50->Cellular Pathway Step 4: Downstream Pathway Analysis (Western Blot for p-Substrate) Cellular->Pathway Phenotype Step 5: Phenotypic Assay (e.g., Anti-proliferation) Pathway->Phenotype Phenotype->End G RTK Receptor Tyrosine Kinase (e.g., PDGFR, IGF-1R) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Compound 6-Bromo-2-methyl- imidazo[1,2-a]pyridine Compound->PI3K Inhibits Compound->Akt Inhibits G Start Start Binding Step 1: Radioligand Binding Assay (e.g., [3H]Flumazenil) Start->Binding Hits Displacement Observed? Binding->Hits Ephys Step 2: Electrophysiology (Two-electrode voltage clamp) Hits->Ephys Yes End End: Characterized Modulator Hits->End No Potentiation GABA Current Potentiation? Ephys->Potentiation Subtype Step 3: Subtype Selectivity Panel (Recombinant αxβγ2 receptors) Potentiation->Subtype Yes Potentiation->End No Subtype->End G GPCR GPCR Activation (e.g., Dopamine D1) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE PDE (e.g., PDE10A) Signaling Downstream Signaling PKA->Signaling AMP AMP PDE->AMP Hydrolyzes Compound 6-Bromo-2-methyl- imidazo[1,2-a]pyridine Compound->PDE Inhibits

References

Preliminary Biological Screening of 6-Bromo-2-methylimidazo[1,2-a]pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of 6-Bromo-2-methylimidazo[1,2-a]pyridine and its closely related analogs. The imidazo[1,2-a]pyridine scaffold is a significant pharmacophore known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 6-position and a methyl group at the 2-position can significantly influence the compound's potency and selectivity. This document summarizes key findings from in vitro studies, details relevant experimental protocols, and visualizes implicated signaling pathways.

Anticancer Activity

Derivatives of 6-bromo-imidazo[1,2-a]pyridine have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through intrinsic and extrinsic pathways.

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of representative 6-substituted imidazo[1,2-a]pyridine derivatives against several human cancer cell lines. It is important to note that while these compounds share the core 6-bromo-imidazo[1,2-a]pyridine scaffold, variations in other substituents can affect their activity.

Compound ClassCell LineAssay TypeIC50 (µM)Reference
6-substituted imidazo[1,2-a]pyridinesHT-29 (Colon Cancer)MTTData not specified as single value[1]
6-substituted imidazo[1,2-a]pyridinesCaco-2 (Colon Cancer)MTTData not specified as single value[1]
Novel imidazo[1,2-a]pyridine derivativesA549 (Lung Cancer)MTT-[2]
Novel imidazo[1,2-a]pyridine derivativesC6 (Rat Glioma)MTT-[2]
Novel imidazo[1,2-a]pyridine derivativesMCF-7 (Breast Carcinoma)MTT-[2]
Novel imidazo[1,2-a]pyridine derivativesHepG2 (Liver Carcinoma)MTT-[2]
Imidazo[1,2-a]pyridine derivativesA375 (Melanoma)MTT9.7 - 44.6[3]
Imidazo[1,2-a]pyridine derivativesWM115 (Melanoma)MTT9.7 - 44.6[3]
Imidazo[1,2-a]pyridine derivativesHeLa (Cervical Cancer)MTT9.7 - 44.6[3]
Experimental Protocols: Anticancer Screening

MTT Assay for Cell Viability:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compound dissolved in a suitable solvent (e.g., DMSO) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways in Anticancer Activity

Studies on 6-substituted imidazo[1,2-a]pyridines suggest that their anticancer effects are mediated through the induction of apoptosis and inhibition of key survival pathways like PI3K/AKT/mTOR.[1][3]

apoptosis_pathway compound 6-Bromo-imidazo[1,2-a]pyridine mitochondria Mitochondria compound->mitochondria caspase8 Caspase-8 compound->caspase8 cytochrome_c Cytochrome c mitochondria->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates caspase8->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Apoptosis induction by 6-bromo-imidazo[1,2-a]pyridine derivatives.

The PI3K/AKT/mTOR pathway is a crucial signaling network for cell survival and proliferation, and its inhibition is a key strategy in cancer therapy.[4][5] Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.[3]

pi3k_akt_mtor_pathway compound Imidazo[1,2-a]pyridine derivative pi3k PI3K compound->pi3k Inhibits akt AKT pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation

Inhibition of the PI3K/AKT/mTOR pathway.

Antimicrobial Activity

Preliminary screenings have also indicated that bromo-substituted imidazo[1,2-a]pyridines possess antimicrobial properties.

Quantitative Data on Antimicrobial Activity

A study on 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide, a closely related salt of the target compound, demonstrated activity against Staphylococcus aureus.

CompoundMicroorganismAssay TypeConcentration (µg/mL)ResultReference
3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromideStaphylococcus aureusBroth Microdilution675 and 2700Growth suppression[6]
Experimental Protocols: Antimicrobial Screening

Agar Well Diffusion Assay:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Evenly spread the bacterial inoculum over the surface of the MHA plates.

  • Well Creation: Create wells in the agar using a sterile borer.

  • Compound Application: Add a known concentration of the test compound to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Broth Microdilution for Minimum Inhibitory Concentration (MIC):

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include positive (bacteria and broth), negative (broth only), and antibiotic controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

antimicrobial_workflow start Start: Preliminary Screening agar_well Agar Well Diffusion Assay start->agar_well Qualitative broth_micro Broth Microdilution Assay (MIC) agar_well->broth_micro If active end End: Quantitative Assessment broth_micro->end Quantitative

Workflow for antimicrobial activity assessment.

Conclusion

The available data, primarily from studies on closely related analogs, suggests that this compound is a promising scaffold for the development of novel therapeutic agents. Preliminary biological screenings indicate potential anticancer activity through the induction of apoptosis and inhibition of the PI3K/AKT/mTOR signaling pathway, as well as antimicrobial properties against Gram-positive bacteria. Further comprehensive screening and detailed mechanistic studies on the specific compound, this compound, are warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to pursue further investigations in this area.

References

Imidazo[1,2-a]pyridine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a prominent nitrogen-containing fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents.[3][4] This scaffold is present in several marketed drugs, including Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), Olprinone (a cardiotonic agent), and Zolimidine (an anti-ulcer drug), highlighting its clinical significance.[5][6] The versatility of the imidazo[1,2-a]pyridine ring system allows for structural modifications at various positions, enabling the fine-tuning of pharmacological activity against numerous biological targets.

This review provides a comprehensive overview of the imidazo[1,2-a]pyridine scaffold, focusing on its synthesis, diverse biological activities, structure-activity relationships (SAR), and key mechanisms of action. It aims to serve as a technical resource, complete with detailed experimental protocols and structured data, to guide future research and drug development efforts centered on this remarkable heterocycle.

Synthetic Strategies for Imidazo[1,2-a]pyridine Derivatives

The construction of the imidazo[1,2-a]pyridine core can be achieved through various synthetic methodologies, ranging from classical condensation reactions to modern catalytic and multicomponent strategies.

1. Classical Condensation Reactions: The most traditional and widely employed method is the condensation of 2-aminopyridines with α-haloketones, a reaction first reported by Tschitschibabin.[2] Over the years, this method has been refined, with recent advancements demonstrating its feasibility under catalyst- and solvent-free conditions at moderate temperatures (e.g., 60°C).[2][7] The key step involves the nucleophilic substitution of the halide by the endocyclic nitrogen of 2-aminopyridine, followed by intramolecular cyclization.[7]

2. Multicomponent Reactions (MCRs): MCRs are highly efficient for generating molecular diversity and constructing libraries of compounds. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent three-component reaction that combines a 2-aminopyridine, an aldehyde, and an isonitrile in a one-pot synthesis to produce 3-aminoimidazo[1,2-a]pyridine derivatives.[8][9] This strategy is exceptionally valuable for rapidly creating substituted analogs for SAR studies.[9][10]

3. Modern Catalytic and Tandem Reactions: Recent advancements have focused on developing more efficient and environmentally friendly synthetic routes.

  • Copper-Catalyzed Reactions: Copper catalysts have been effectively used in three-component coupling reactions involving 2-aminopyridine, an aldehyde, and a terminal alkyne.[2] Copper iodide (CuI) has also been used to catalyze the aerobic oxidative synthesis from 2-aminopyridines and acetophenones.[11]

  • Metal-Free Approaches: To align with green chemistry principles, metal-free synthetic protocols have been developed. These include reactions using propylphosphonic anhydride (T3P) as a reagent for cyclocondensation from alcohols and cascade reactions between nitroolefins and 2-aminopyridines catalyzed by Lewis acids like FeCl3.[2]

  • Photochemical Synthesis: Visible light-induced C-H functionalization has emerged as a powerful tool for introducing various substituents, such as fluoroalkyl groups, onto the imidazo[1,2-a]pyridine core, often using photoredox catalysts.[12][13]

GBB_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process R1 2-Aminopyridine P1 Condensation R1->P1 Forms Iminium Intermediate R2 Aldehyde R2->P1 Forms Iminium Intermediate R3 Isonitrile P2 Nucleophilic Attack R3->P2 Attacks Iminium P1->P2 P3 Intramolecular Cyclization (5-endo-dig) P2->P3 P4 Rearomatization P3->P4 Product 3-Amino-Substituted Imidazo[1,2-a]pyridine P4->Product caption Groebke-Blackburn-Bienaymé (GBB) Reaction Workflow

Groebke-Blackburn-Bienaymé (GBB) Reaction Workflow

Biological Activities and Therapeutic Applications

Imidazo[1,2-a]pyridine derivatives exhibit a remarkable spectrum of biological activities, making them attractive candidates for treating a wide range of diseases.[5][14]

Antitubercular Activity

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) has created an urgent need for new therapeutics.[15] Imidazo[1,2-a]pyridines have emerged as a highly promising class of anti-TB agents.[15][16]

  • Mechanism of Action: A leading clinical candidate, Telacebec (Q203), is an imidazo[1,2-a]pyridine-3-carboxamide that targets the QcrB subunit of the cytochrome bc1 complex (complex III) in the electron transport chain of Mycobacterium tuberculosis.[6][15] This inhibition disrupts cellular respiration and ATP synthesis, leading to bacterial death.

  • Potency: Many derivatives, particularly imidazo[1,2-a]pyridine-3-carboxamides, show potent activity against replicating, non-replicating, MDR, and XDR strains of M. tuberculosis, with MIC values often in the sub-micromolar range.[16][17]

Q203_Mechanism_of_Action cluster_etc M. tuberculosis Electron Transport Chain cluster_process Process NDH2 NDH-2 ComplexIII Cytochrome bc1 Complex (Complex III) NDH2->ComplexIII Electron Flow ComplexIV Cytochrome aa3 (Complex IV) ComplexIII->ComplexIV Electron Flow ComplexIII->ComplexIV Inhibited ProtonMotiveForce Proton Motive Force ComplexIII->ProtonMotiveForce Proton Pumping ComplexIII->ProtonMotiveForce Inhibited ATPSynthase ATP Synthase ATP ATP Synthesis ATPSynthase->ATP ProtonMotiveForce->ATPSynthase Q203 Telacebec (Q203) QcrB QcrB Subunit Q203->QcrB Binds to & Inhibits caption Mechanism of Q203 Targeting the Cytochrome bc1 Complex

Mechanism of Q203 Targeting the Cytochrome bc1 Complex
Anticancer Activity

Imidazo[1,2-a]pyridines are being extensively investigated as anticancer agents, primarily as kinase inhibitors.[4][18]

  • Kinase Inhibition: Derivatives have been developed as potent inhibitors of various receptor tyrosine kinases, including platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR), as well as intracellular kinases like PI3K and cyclin-dependent kinases (CDKs).[18][19]

  • Covalent Inhibitors: Recently, the scaffold has been used to design targeted covalent inhibitors. By incorporating a propargylamide "warhead," novel derivatives have been synthesized that show potent and selective activity against KRAS G12C-mutated cancer cells.[9]

  • Cytotoxicity: Numerous compounds exhibit significant cytotoxicity against a range of cancer cell lines, including breast (MCF-7), colon (HT-29), and melanoma (B16F10).[10]

Central Nervous System (CNS) Activity

This scaffold is the basis for non-benzodiazepine drugs that act as agonists at the GABA-A receptor, producing sedative and anxiolytic effects.[2][5]

  • Zolpidem: Used for the short-term treatment of insomnia.

  • Alpidem: Previously used as an anxiolytic agent.

Other Therapeutic Areas

The therapeutic potential of this scaffold extends to:

  • Anti-inflammatory and Analgesic Agents [5]

  • Antimicrobial and Antifungal Agents [2]

  • Antiprotozoal Agents (e.g., antileishmanial)[3]

  • Proton Pump Inhibitors for treating acid-reflux disorders.[3]

  • β-Amyloid Plaque Ligands: Specific derivatives, like [¹²⁵I]IMPY, show high binding affinity to β-amyloid aggregates, making them potential imaging agents for Alzheimer's disease.[20]

Quantitative Data Summary

The biological activities of representative imidazo[1,2-a]pyridine derivatives are summarized below.

Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

Compound Class Target Activity Metric Potency Range (µM) Reference
Imidazo[1,2-a]pyridine-3-carboxamides Unknown MIC₉₀ (replicating Mtb) 0.4 - 1.9 [16]
Imidazo[1,2-a]pyridine-3-carboxamides Unknown MIC₉₀ (MDR-Mtb) 0.07 - 2.2 [16]
Imidazo[1,2-a]pyridine-3-carboxamides Unknown MIC₉₀ (XDR-Mtb) 0.07 - 0.14 [16]
Imidazo[1,2-a]pyridine Ethers (IPE) ATP Synthase MIC₈₀ < 0.5 [6]

| Imidazo[1,2-a]pyridine Ethers (IPE) | ATP Synthase | IC₅₀ | < 0.02 |[6] |

Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound ID Target/Mechanism Cell Line IC₅₀ (µM) Reference
I-11 Covalent KRAS G12C Inhibitor NCI-H358 (KRAS G12C) 0.86 [9]
I-11 Covalent KRAS G12C Inhibitor A549 (KRAS G12S) 14.32 [9]
Compound 12 C-2 nitro, C-3 p-chlorophenyl HT-29 (Colon) 4.15 [10]
Compound 18 C-2 nitro, C-3 p-bromophenyl HT-29 (Colon) 10.11 [10]

| Compound 28 | PDGFR Inhibitor | C6 Tumor Xenograft (in vivo) | EC₅₀ = 65 ng/mL |[19] |

Table 3: Other Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Compound ID Activity Type Target Potency (Kᵢ, nM) Reference
IMPY (16) β-Amyloid Plaque Ligand Aβ₄₀ Aggregates 15.0 [20]

| Bromo-IMPY (17) | β-Amyloid Plaque Ligand | Aβ₄₀ Aggregates | 10.3 |[20] |

Detailed Experimental Protocols

General Synthetic Protocol: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

This protocol is adapted from methodologies described for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[8][9]

  • Materials: Appropriate 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), isonitrile (1.0 mmol), methanol (3-5 mL), and glacial acetic acid (2.0 mmol) or a Lewis acid catalyst like Sc(OTf)₃ (10 mol%).

  • Procedure:

    • To a round-bottom flask, add the 2-aminopyridine, aldehyde, and methanol.

    • Stir the mixture at room temperature for 10-15 minutes.

    • Add the isonitrile to the mixture, followed by the addition of the acid catalyst (e.g., glacial acetic acid).

    • Stir the reaction mixture at room temperature or heat to reflux (typically 50-65°C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude residue using column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to yield the pure 3-amino-substituted imidazo[1,2-a]pyridine product.

    • Characterize the final compound using NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.

Biological Assay Protocol: In Vitro Anticancer MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxicity of synthesized compounds against cancer cell lines.[10]

  • Materials: Cancer cell lines (e.g., MCF-7, HT-29), normal cell line (e.g., MEF), DMEM or RPMI-1640 culture medium, Fetal Bovine Serum (FBS), penicillin-streptomycin, 96-well plates, synthesized compounds dissolved in DMSO, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a microplate reader.

  • Procedure:

    • Culture the cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

    • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.5%.

    • Treat the cells with varying concentrations of the compounds and incubate for 48-72 hours. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful starting point for the discovery of new therapeutic agents. Its synthetic tractability, particularly through multicomponent reactions, allows for the creation of vast chemical libraries for high-throughput screening. Research has demonstrated its potent efficacy in critical areas like drug-resistant tuberculosis and targeted cancer therapy.[9][15]

Future efforts should focus on several key areas:

  • Exploration of New Biological Targets: While kinase inhibition and anti-TB activity are well-explored, the full potential of this scaffold against other targets, such as those involved in viral diseases and neurodegenerative disorders, remains to be fully uncovered.[3][12]

  • Development of Selective Inhibitors: Enhancing selectivity is crucial to minimize off-target effects and improve the safety profile of drug candidates. Structure-based drug design and computational modeling will be invaluable in this pursuit.[21]

  • Application of Novel Synthetic Methods: Leveraging modern synthetic techniques, such as photoredox and electrochemical catalysis, can provide access to novel chemical space and previously inaccessible derivatives.[12]

References

An In-Depth Technical Guide to 6-Bromo-2-methylimidazo[1,2-a]pyridine: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine scaffold, a class of molecules that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological implications of this compound. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, tabulated quantitative data, and visualizations of relevant chemical and biological pathways.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic heteroaromatic system that is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1] Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and olprinone (a phosphodiesterase III inhibitor) feature this core structure, highlighting its therapeutic potential.[2] The introduction of various substituents onto this scaffold allows for the fine-tuning of its physicochemical properties and biological activity. The bromine atom at the 6-position and the methyl group at the 2-position of the title compound, this compound, are key modifications that influence its chemical reactivity and biological profile.

Discovery and History

The synthesis of the parent imidazo[1,2-a]pyridine ring system was first pioneered by Aleksei Chichibabin in 1914 through the reaction of pyridine with sodium amide, a reaction now famously known as the Chichibabin reaction.[3][4] This foundational work opened the door for the synthesis of a vast array of substituted imidazo[1,2-a]pyridines.

While a definitive singular "discovery" paper for this compound is not readily apparent in early literature, its synthesis is a logical extension of the established methodologies for this class of compounds. The preparation of various substituted imidazo[1,2-a]pyridines has been a continuous effort in synthetic chemistry, driven by the quest for novel therapeutic agents. The presence of the bromine atom provides a convenient handle for further chemical modifications through cross-coupling reactions, making it an attractive intermediate for the generation of compound libraries for drug screening.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueSource
Molecular FormulaC₈H₇BrN₂PubChem[5]
Molecular Weight211.06 g/mol PubChem[5]
XLogP32.9PubChem[5]
Hydrogen Bond Donor Count0PubChem[5]
Hydrogen Bond Acceptor Count2PubChem[5]
Rotatable Bond Count0PubChem[5]
Exact Mass209.97926 g/mol PubChem[5]
Monoisotopic Mass209.97926 g/mol PubChem[5]
Topological Polar Surface Area17.3 ŲPubChem[5]
Heavy Atom Count11PubChem[5]
Formal Charge0PubChem[5]
Complexity151PubChem[5]

Synthesis and Experimental Protocols

The primary and most established method for the synthesis of this compound is a variation of the Tschitschibabin reaction, involving the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.

General Synthetic Pathway

The synthesis of this compound typically proceeds through the reaction of 2-amino-5-bromopyridine with a chloro- or bromo-acetone equivalent. The reaction involves an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.

Synthetic_Pathway 2-amino-5-bromopyridine 2-amino-5-bromopyridine intermediate N-alkylated intermediate 2-amino-5-bromopyridine->intermediate + Chloroacetone chloroacetone chloroacetone product This compound intermediate->product Intramolecular cyclization

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-Amino-5-bromopyridine

  • Chloroacetone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-5-bromopyridine (1 equivalent) in ethanol, add chloroacetone (1.1 equivalents) and sodium bicarbonate (1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Characterization Data:

  • ¹H NMR: Spectral data for related imidazo[1,2-a]pyridines suggests characteristic signals for the aromatic protons and the methyl group.[6]

  • ¹³C NMR: Expected signals for the eight distinct carbon atoms in the molecule.[7]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for a bromine-containing compound.

Biological Activity and Potential Applications

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of various therapeutic agents. While specific biological data for this compound is often embedded within broader studies on derivatives, the core structure is known to exhibit a range of activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of imidazo[1,2-a]pyridine derivatives. These compounds have been shown to inhibit various cancer cell lines, including those of breast, colon, and lung cancer.[8][9] The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

One of the prominent pathways targeted by imidazo[1,2-a]pyridine derivatives is the PI3K/AKT/mTOR pathway.[8][10] This pathway is frequently dysregulated in cancer and plays a central role in cell growth, survival, and metabolism. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

PI3K_AKT_mTOR_Pathway Imidazo_pyridine This compound (or derivative) PI3K PI3K Imidazo_pyridine->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Putative inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Furthermore, some imidazo[1,2-a]pyridine compounds have been shown to induce apoptosis through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases 3 and 8.[9]

Apoptosis_Pathway Imidazo_pyridine This compound (or derivative) Mitochondrion Mitochondrion Imidazo_pyridine->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Induction of apoptosis via the mitochondrial pathway by imidazo[1,2-a]pyridine derivatives.

Other Potential Applications

Beyond oncology, the imidazo[1,2-a]pyridine scaffold has been explored for a multitude of other therapeutic areas, including as anti-inflammatory, antimicrobial, and antiviral agents. The specific substitution pattern of this compound makes it a versatile starting material for the synthesis of novel compounds with tailored biological activities.

Future Directions

This compound remains a compound of significant interest for medicinal chemists. Future research will likely focus on:

  • Elucidation of Specific Mechanisms: While the general biological activities of the imidazo[1,2-a]pyridine scaffold are known, detailed studies are needed to pinpoint the specific molecular targets and signaling pathways modulated by this compound itself.

  • Structure-Activity Relationship (SAR) Studies: The bromine atom at the 6-position is an ideal site for modification via cross-coupling reactions. Extensive SAR studies, exploring a wide range of substituents at this position, will be crucial for optimizing potency and selectivity for various biological targets.

  • Development of Novel Therapeutics: As a versatile intermediate, this compound will continue to be a valuable building block in the synthesis of novel drug candidates for a variety of diseases.

Conclusion

This compound is a key heterocyclic compound with a rich history rooted in the foundational work on the imidazo[1,2-a]pyridine scaffold. Its straightforward synthesis and the versatility of its chemical structure make it an important tool for researchers in drug discovery. The known biological activities of related compounds, particularly in the realm of oncology, underscore the therapeutic potential of this molecule and its derivatives. This technical guide provides a solid foundation of its discovery, synthesis, and biological context, and it is hoped that it will facilitate further research and development in this promising area of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromo-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a "privileged" structure, appearing in numerous commercially available drugs such as Zolpidem and Alpidem.[1] This particular bromo-substituted derivative serves as a crucial building block for synthesizing more complex molecules with potential therapeutic applications, including treatments for cancer, inflammation, neurological disorders, and infectious diseases like tuberculosis.[1][2] Its structure is frequently incorporated into compounds designed to target specific enzymes or receptors.[2][3] The following protocol details a standard laboratory procedure for the synthesis of this compound via the Tschitschibabin reaction.

Principle of the Method

The synthesis is achieved through the condensation reaction between 2-amino-5-bromopyridine and an α-haloketone, in this case, chloroacetone. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-amino-5-bromopyridine by chloroacetone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. This method is a widely adopted, efficient route for constructing the imidazo[1,2-a]pyridine core.[4]

Experimental Protocol

Materials and Reagents:

  • 2-amino-5-bromopyridine

  • Chloroacetone

  • Ethanol (Absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromopyridine (e.g., 10.0 g, 57.8 mmol).

  • Addition of Reagents: Add absolute ethanol (100 mL) to the flask and stir until the starting material is dissolved. To this solution, add sodium bicarbonate (5.8 g, 69.4 mmol) followed by the dropwise addition of chloroacetone (5.5 mL, 69.4 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The disappearance of the 2-amino-5-bromopyridine spot indicates the completion of the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: To the resulting residue, add deionized water (100 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).[5]

  • Washing and Drying: Combine all the organic layers and wash them with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).[5]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from an ethyl acetate/hexane solvent system to afford this compound as a solid.[5]

Data Presentation

The following table summarizes typical quantitative data for the synthesis.

ParameterValueReference
Starting Material 2-amino-5-bromopyridine[4]
Reagent ChloroacetoneGeneral Method
Base Sodium Bicarbonate[5]
Solvent Ethanol[4][5]
Reaction Temperature Reflux (~80°C)[4]
Reaction Time 4 - 6 hours[4]
Typical Yield 70-85%[5]
Appearance Light brown or off-white solid[5]
Melting Point 76.5 - 77.8 °C (for 6-bromoimidazo[1,2-a]pyridine)[5]

Visualization of Experimental Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification Reactants 1. Combine 2-amino-5-bromopyridine, NaHCO₃, and Ethanol in Flask Add_Reagent 2. Add Chloroacetone Reactants->Add_Reagent Reflux 3. Heat to Reflux (4-6 hours) Add_Reagent->Reflux TLC 4. Monitor by TLC Reflux->TLC Concentrate 5. Cool and Concentrate (Remove Ethanol) TLC->Concentrate Reaction Complete Extract 6. Extract with Ethyl Acetate & Water Concentrate->Extract Dry 7. Dry Organic Layer (Na₂SO₄) Extract->Dry Purify 8. Concentrate and Recrystallize (Ethyl Acetate/Hexane) Dry->Purify Final_Product Pure this compound Purify->Final_Product

Caption: Workflow for the synthesis of this compound.

References

One-Pot Synthesis of Imidazo[1,2-a]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of imidazo[1,2-a]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. The protocols outlined below are based on established and efficient multicomponent reactions, offering advantages such as high atom economy, reduced reaction times, and simplified purification procedures.

Introduction

Imidazo[1,2-a]pyridines are a privileged structural motif found in numerous pharmaceuticals, including the sedative zolpidem and the antiviral agent alpidem. Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. One-pot multicomponent reactions (MCRs) have emerged as a powerful and greener alternative, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. This approach minimizes intermediate isolation and purification steps, leading to higher overall yields and operational simplicity.

This note focuses on several prominent one-pot strategies for the synthesis of imidazo[1,2-a]pyridines, with a particular emphasis on the Groebke–Blackburn–Bienaymé Reaction (GBBR), a versatile isocyanide-based MCR. Other methodologies, including microwave-assisted and metal-free catalytic systems, are also discussed.

Synthetic Strategies and Data Presentation

A variety of one-pot methods have been developed for the synthesis of imidazo[1,2-a]pyridines. The choice of method often depends on the desired substitution pattern, available starting materials, and required reaction conditions. Below is a summary of quantitative data from selected, representative protocols.

Groebke–Blackburn–Bienaymé Reaction (GBBR)

The GBBR is a three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide. This reaction is highly efficient for the synthesis of 3-aminoimidazo[1,2-a]pyridines.

Table 1: Optimization of GBBR for the Synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneNone-40
2NoneH₂O--Traces
3NH₄Cl (5)H₂O--32
4NH₄Cl (10)H₂O--50
5Phenylboronic acidH₂O--65
6Phenylboronic acidH₂O60-86[1]

Table 2: Substrate Scope for Ultrasound-Assisted GBBR Synthesis of Imidazo[1,2-a]pyridines. [1]

Product2-AminopyridineAldehydeIsocyanideYield (%)
5a2-aminopyridineFurfuralCyclohexyl isocyanide86
5b2-amino-5-chloropyridineFurfuralCyclohexyl isocyanide86
5c2-amino-5-cyanopyridineFurfuralCyclohexyl isocyanide67
5d2-amino-5-cyanopyridine5-methylfurfural4-methoxyphenyl isocyanide80
Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the synthesis of imidazo[1,2-a]pyridines, often leading to higher yields in shorter reaction times.

Table 3: Microwave-Assisted Synthesis of 2-Phenylimidazo[1,2-a]pyridines. [2]

Aromatic Ketone2-AminopyridineTime (min)Yield (%)
Acetophenone2-aminopyridine1092
4-Methylacetophenone2-aminopyridine1290
4-Chloroacetophenone2-aminopyridine1094
Acetophenone2-amino-4-methylpyridine1588

Experimental Protocols

Protocol 1: General Procedure for Ultrasound-Assisted One-Pot Synthesis of Imidazo[1,2-a]pyridines via GBBR[1]

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Catalyst (e.g., NH₄Cl or Phenylboronic acid, 5-10 mol%)

  • Solvent (e.g., Water)

Procedure:

  • To a suitable reaction vessel, add the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), isocyanide (1.0 mmol), and catalyst.

  • Add the solvent and place the vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specified temperature (e.g., 60 °C) for the required time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.

Protocol 2: Microwave-Promoted One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridines[2]

Materials:

  • Aromatic ketone (0.005 mol)

  • N-Bromosuccinimide (NBS) (0.005 mol)

  • 2-Aminopyridine (0.005 mol)

  • Lemon juice (10 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the aromatic ketone (0.005 mol), NBS (0.005 mol), and lemon juice (10 mL).

  • Irradiate the mixture in a microwave reactor at 400 W and 85 °C. Monitor the formation of the α-bromoketone by TLC.

  • Once the α-bromination is complete, add the 2-aminopyridine (0.005 mol) to the reaction mixture.

  • Continue microwave irradiation under the same conditions until the reaction is complete as monitored by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Filter the resulting solid product, wash with cold water, and recrystallize from aqueous ethanol.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 2-Aminopyridine - Aldehyde/Ketone - Isocyanide/Other catalyst Add Catalyst reagents->catalyst solvent Add Solvent catalyst->solvent heating Heating / Microwave / Ultrasound solvent->heating extraction Extraction heating->extraction purification Column Chromatography extraction->purification product Pure Imidazo[1,2-a]pyridine purification->product

Caption: General workflow for the one-pot synthesis of imidazo[1,2-a]pyridines.

Proposed Mechanism for the Groebke–Blackburn–Bienaymé Reaction

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product amino_pyridine 2-Aminopyridine schiff_base Schiff Base amino_pyridine->schiff_base aldehyde Aldehyde aldehyde->schiff_base isocyanide Isocyanide nitrilium_ion Nitrilium Ion Intermediate isocyanide->nitrilium_ion schiff_base->nitrilium_ion cyclized_intermediate Cyclized Intermediate nitrilium_ion->cyclized_intermediate imidazo_pyridine Imidazo[1,2-a]pyridine cyclized_intermediate->imidazo_pyridine

Caption: Simplified mechanism of the Groebke–Blackburn–Bienaymé reaction.

References

Application Notes and Protocols for the Functionalization of 6-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions of 6-bromo-2-methylimidazo[1,2-a]pyridine. This versatile building block is a common scaffold in medicinal chemistry, and its functionalization at the 6-position is crucial for the development of novel therapeutic agents. The following sections detail optimized conditions for Suzuki-Miyaura, Buchwald-Hartwig, and cyanation reactions, enabling the synthesis of a diverse range of derivatives.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents at the 6-position of the imidazo[1,2-a]pyridine core. Microwave-assisted protocols have been shown to be particularly effective, offering rapid reaction times and high yields.[1]

Quantitative Data for Suzuki-Miyaura Cross-Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTime (min)Yield (%)
1p-Thiomethylphenylboronic acidPd(PPh₃)₄ (10)-K₂CO₃Dioxane/Ethanol1595
2p-Thiomethylphenylboronic acidPd(OAc)₂ (10)PPh₃ (20)K₂CO₃Dioxane/Ethanol1592
3Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane4091
4p-Methoxyphenylboronic acidPdCl₂(dppf) (5)-K₂CO₃Dioxane4089
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a procedure for the coupling of 6-bromoimidazo[1,2-a]pyridines.[1]

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equiv)

  • Base (e.g., K₂CO₃, 2 equiv)

  • Solvent (e.g., Dioxane/Ethanol mixture)

  • Microwave reactor vials

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a microwave reactor vial, add this compound (1 mmol), the desired arylboronic acid (1.2 mmol), and the base (2 mmol).

  • Add the palladium catalyst and ligand (if applicable) to the vial.

  • Add the solvent system to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 110-150 °C) for the specified time (e.g., 15-40 minutes).

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-2-methylimidazo[1,2-a]pyridine.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Reactants: - this compound - Arylboronic acid - Base Catalyst Add Catalyst System: - Palladium Source (e.g., Pd(PPh3)4) - Ligand (if applicable) Reactants->Catalyst Solvent Add Solvent System Catalyst->Solvent Microwave Microwave Irradiation Solvent->Microwave Extraction Extraction and Washing Microwave->Extraction Purification Column Chromatography Extraction->Purification Analysis Characterization (NMR, MS) Purification->Analysis

General workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

Quantitative Data for Buchwald-Hartwig Amination of Bromopyridines
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Cyclohexane-1,2-diamine[Pd₂(dba)₃] (0.18 mmol)(±)-BINAP (0.35 mmol)NaOtBuToluene80460
2MorpholinePd₂(dba)₃ (1)Xantphos (3)Cs₂CO₃Toluene1001895
3PiperidinePd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄Dioxane1001885
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Amine (1.0-1.5 equiv)

  • Palladium precatalyst (e.g., [Pd₂(dba)₃])

  • Phosphine ligand (e.g., (±)-BINAP, Xantphos)

  • Strong base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium precatalyst, phosphine ligand, and base.

  • Add this compound and the amine to the flask.

  • Add the anhydrous solvent via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature with vigorous stirring for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 6-amino-2-methylimidazo[1,2-a]pyridine derivative.

Buchwald_Hartwig_Pathway cluster_catalytic_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord + R2NH Deprotonation Deprotonation AmineCoord->Deprotonation - H+ RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 - Ar-NR2 Product 6-Amino-2-methyl- imidazo[1,2-a]pyridine RedElim->Product ArylHalide 6-Bromo-2-methyl- imidazo[1,2-a]pyridine ArylHalide->OxAdd Amine Amine Amine->AmineCoord

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Palladium-Catalyzed Cyanation

The introduction of a nitrile group at the 6-position of the imidazo[1,2-a]pyridine scaffold can be achieved through palladium-catalyzed cyanation. This functional group serves as a versatile handle for further synthetic transformations. Mild reaction conditions using zinc cyanide in aqueous media have been developed, offering a safer and more practical approach.[3][4]

Quantitative Data for Palladium-Catalyzed Cyanation of (Hetero)aryl Halides
EntrySubstrateCyanide SourceCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1(Hetero)aryl BromideZn(CN)₂Palladacycle Precatalyst (2-5)THF/H₂Ort - 4018High
2(Hetero)aryl BromideK₄[Fe(CN)₆]Pd(OAc)₂DMA1201583
3(Hetero)aryl BromideZn(CN)₂Pd₂(dba)₃/dppfDMFReflux1688
Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is a general procedure and should be optimized for the specific substrate.[3]

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)₂, 0.6-0.7 equiv)

  • Palladium precatalyst (e.g., a third-generation palladacycle, 2-5 mol%)

  • Solvent system (e.g., THF/H₂O)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a reaction vessel, add this compound (1 mmol), zinc cyanide (0.6-0.7 mmol), and the palladium precatalyst.

  • Add the solvent system (e.g., a 1:5 mixture of THF and water).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for the required time (e.g., 18 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 2-methylimidazo[1,2-a]pyridine-6-carbonitrile.

Cyanation_Logic Start 6-Bromo-2-methyl- imidazo[1,2-a]pyridine Condition1 Suzuki-Miyaura Coupling Start->Condition1 Condition2 Buchwald-Hartwig Amination Start->Condition2 Condition3 Palladium-Catalyzed Cyanation Start->Condition3 Product1 6-Aryl-2-methyl- imidazo[1,2-a]pyridine Condition1->Product1 Arylboronic acid, Pd catalyst, Base Product2 6-Amino-2-methyl- imidazo[1,2-a]pyridine Condition2->Product2 Amine, Pd catalyst, Ligand, Base Product3 2-Methylimidazo[1,2-a]pyridine- 6-carbonitrile Condition3->Product3 Zn(CN)2, Pd catalyst

Synthetic pathways for the functionalization of this compound.

References

Application Notes and Protocols for the Purification of 6-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 6-Bromo-2-methylimidazo[1,2-a]pyridine, a key intermediate in the synthesis of various pharmaceutical compounds. The described methods, including recrystallization and silica gel column chromatography, are designed to yield a high-purity product suitable for further synthetic applications and drug development studies.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The purity of this intermediate is crucial for the successful synthesis of biologically active molecules and for ensuring the reliability and reproducibility of experimental results. This document outlines two primary methods for the purification of this compound: recrystallization and silica gel column chromatography.

Purification Methods Overview

Two common and effective methods for the purification of this compound are:

  • Recrystallization: This technique is suitable for purifying solid compounds and relies on the principle of differential solubility of the target compound and impurities in a selected solvent system at varying temperatures.

  • Silica Gel Column Chromatography: This is a versatile method for separating components of a mixture based on their differential adsorption to a stationary phase (silica gel) while being eluted by a mobile phase (solvent system).

The choice of method will depend on the nature and quantity of impurities, as well as the desired scale of purification.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the purification of this compound and related imidazo[1,2-a]pyridine derivatives.

Purification MethodCompoundSolvent System (v/v)Typical Yield (%)Purity (%)Reference
Recrystallization6-Bromoimidazo[1,2-a]pyridineEthyl acetate / n-Hexane (≥1:1)72.4 (overall)>98[1]
Column ChromatographyImidazo[1,2-a]pyridine-chromonesHexanes / Ethyl acetate (7:3)Not specified>95[2]
Column Chromatography3-substituted imidazo[1,2-a]pyridinesPetroleum ether / Ethyl acetateNot specified>95

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on a documented method for the purification of 6-bromoimidazo[1,2-a]pyridine and is applicable to this compound.[1]

Materials:

  • Crude this compound

  • Ethyl acetate (ACS grade or higher)

  • n-Hexane (ACS grade or higher)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Stir the solution while heating to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Addition of Anti-solvent: To the hot ethyl acetate solution, slowly add n-hexane (in a volume ratio of at least 1:1 with ethyl acetate) until the solution becomes slightly turbid.[1]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The slow cooling process encourages the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents. The final product should be a crystalline solid.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is a general procedure for the purification of imidazo[1,2-a]pyridine derivatives and can be optimized for this compound.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • n-Hexane (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • TLC Analysis: Before running the column, determine the optimal solvent system using TLC. Spot the crude material on a TLC plate and develop it in various ratios of hexane/ethyl acetate. A good starting point is a 7:3 or 8:2 hexane:ethyl acetate mixture. The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Dry Packing: Fill the chromatography column with dry silica gel. Gently tap the column to ensure even packing. Add a layer of sand on top of the silica gel.

    • Wet Packing (Slurry): Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to settle. Ensure there are no air bubbles in the packed bed. Add a layer of sand on top.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin elution with the least polar solvent mixture determined from the TLC analysis. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (gradient elution). For example, start with 95:5 hexane:ethyl acetate, then move to 90:10, 85:15, and so on.

  • Fraction Collection: Collect the eluate in fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization Protocol cluster_chromatography Column Chromatography Protocol Dissolution Dissolve Crude in Hot Ethyl Acetate Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Add_Antisolvent Add n-Hexane Hot_Filtration->Add_Antisolvent Crystallization Slow Cooling to RT Add_Antisolvent->Crystallization Ice_Bath Cool in Ice Bath Crystallization->Ice_Bath Isolation Vacuum Filtration Ice_Bath->Isolation Washing Wash with Cold n-Hexane Isolation->Washing Drying Dry Under Vacuum Washing->Drying Purified_Product_R Purified Product Drying->Purified_Product_R TLC TLC Analysis Column_Packing Pack Column with Silica Gel TLC->Column_Packing Sample_Loading Load Crude Sample Column_Packing->Sample_Loading Elution Elute with Hexane/ Ethyl Acetate Gradient Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Remove Solvent Combine_Fractions->Solvent_Removal Purified_Product_C Purified Product Solvent_Removal->Purified_Product_C

Caption: Workflow for the purification of this compound.

Logical_Relationship Crude_Product Crude 6-Bromo-2-methyl- imidazo[1,2-a]pyridine Purification_Method Choice of Purification Method Crude_Product->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization Solid with few impurities Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Complex mixture or oily crude High_Purity_Product High Purity Product (>98%) Recrystallization->High_Purity_Product Column_Chromatography->High_Purity_Product Further_Applications Drug Development & Further Synthesis High_Purity_Product->Further_Applications

References

Application Notes and Protocols for 6-Bromo-2-methylimidazo[1,2-a]pyridine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-methylimidazo[1,2-a]pyridine is a key heterocyclic building block in medicinal chemistry. Its rigid, bicyclic structure and the presence of a reactive bromine atom at the 6-position make it an ideal scaffold for the synthesis of a diverse range of compounds with significant therapeutic potential. The imidazo[1,2-a]pyridine core is a recognized "privileged structure" in drug discovery, appearing in numerous biologically active molecules, including anticancer agents, kinase inhibitors, and modulators of key signaling pathways.[1][2]

This document provides detailed application notes and experimental protocols for the utilization of this compound as a pharmaceutical intermediate, with a focus on its application in the synthesis of kinase inhibitors targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Key Applications in Drug Discovery

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that promotes cell growth, survival, and proliferation.[3] Aberrant activation of this pathway is one of the most common molecular abnormalities in human cancers, making it a prime target for therapeutic intervention.[4][5][6] Several studies have demonstrated that the imidazo[1,2-a]pyridine scaffold is a potent core for the development of PI3K/mTOR inhibitors.[1][5][7]

The bromine atom at the 6-position of this compound serves as a versatile handle for introducing various aryl and heteroaryl substituents via palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Data Presentation: Biological Activity of 6-Substituted Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the in vitro biological activities of representative 6-substituted imidazo[1,2-a]pyridine derivatives from the literature, demonstrating the potential of this scaffold in cancer therapy.

Table 1: In Vitro Anticancer Activity of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
13k HCC827 (Non-small cell lung cancer)0.09[8]
13k A549 (Non-small cell lung cancer)0.15[8]
13k HCT116 (Colon cancer)0.21[8]
13k MCF-7 (Breast cancer)0.43[8]

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
13k PI3Kα1.94[8]
2g p110α (PI3K)1.8[1]
12 p110α (PI3K)2.8[1]

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a rapid and efficient method for the synthesis of 6-aryl-2-methylimidazo[1,2-a]pyridines, which are key intermediates for PI3K inhibitors.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Toluene/Ethanol/Water (4:1:1) solvent mixture

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Na₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add 5 mL of the toluene/ethanol/water (4:1:1) solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 10-20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-aryl-2-methylimidazo[1,2-a]pyridine.

Protocol 2: Sonogashira Cross-Coupling of this compound

This protocol enables the synthesis of 6-alkynyl-2-methylimidazo[1,2-a]pyridines, another class of compounds with potential anticancer activity.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours or until completion (monitored by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-alkynyl-2-methylimidazo[1,2-a]pyridine.

Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane cluster_cytosol RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibition Suzuki_Coupling_Workflow Start Start: 6-Bromo-2-methyl- imidazo[1,2-a]pyridine Reactants Combine Reactants: - Arylboronic Acid - Base (Na2CO3) Start->Reactants Catalyst Add Catalyst: Pd(PPh3)4 Reactants->Catalyst Reaction Microwave Irradiation (120°C, 10-20 min) Catalyst->Reaction Workup Work-up: - Extraction - Washing - Drying Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: 6-Aryl-2-methyl- imidazo[1,2-a]pyridine Purification->Product Logical_Relationship Intermediate 6-Bromo-2-methyl- imidazo[1,2-a]pyridine (Starting Material) Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Intermediate->Coupling Library Library of 6-Substituted 2-methylimidazo[1,2-a]pyridine Derivatives Coupling->Library Screening Biological Screening (e.g., Kinase Assays, Cell Proliferation Assays) Library->Screening Lead Lead Compound Identification (Potent & Selective Inhibitor) Screening->Lead Optimization Lead Optimization (ADME/Tox Properties) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

References

Application Notes & Protocols: The Strategic Role of 6-Bromo-2-methylimidazo[1,2-a]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a fused nitrogen-bridged heterocyclic system that holds a position of distinction in medicinal chemistry, often referred to as a "privileged scaffold".[1][2] This status is earned due to its structural presence in numerous commercially successful therapeutic agents and its capacity to interact with a wide array of biological targets. Marketed drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent) validate the clinical and pharmacological relevance of this bicyclic structure.[1][2][3][4][5] The scaffold's rigid, planar nature and its hydrogen bond accepting/donating capabilities make it an ideal foundation for designing potent and selective modulators of enzyme and receptor function.

Within this important class of molecules, 6-Bromo-2-methylimidazo[1,2-a]pyridine serves as a particularly strategic starting material and building block. The introduction of a bromine atom at the 6-position provides a crucial synthetic "handle" for late-stage functionalization via modern cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the core, a fundamental practice in establishing structure-activity relationships (SAR). The 2-methyl group provides a defined steric and electronic feature, contributing to the initial binding profile and vectoring subsequent modifications. This guide provides an in-depth overview of the synthesis, applications, and biological evaluation protocols for this compound and its derivatives.

Physicochemical and Structural Data

A clear understanding of the fundamental properties of a starting material is critical for experimental design. The key characteristics of this compound are summarized below.

PropertyValueReference
IUPAC Name This compound[6]
Molecular Formula C₈H₇BrN₂[6]
Molecular Weight 211.06 g/mol [6]
CAS Number 4044-99-9[6]
Canonical SMILES CC1=CN2C=C(C=CC2=N1)Br[6]
Safety Hazards (GHS) Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6]

Synthesis and Characterization: Protocol 1

The most common and reliable method for constructing the imidazo[1,2-a]pyridine core is a variation of the Tschitschibabin reaction, involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[7][8] This protocol details a standard laboratory-scale synthesis of this compound. Recent advancements have also focused on greener, metal-free aqueous conditions which are worth exploring for process optimization.[6]

Reactants 2-Amino-5-bromopyridine + Chloroacetone Reaction Cyclocondensation Reaction Reactants->Reaction Conditions Base (e.g., NaHCO₃) Solvent (e.g., Ethanol) Reflux (Heat) Conditions->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product This compound Purification->Product

General workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound via cyclocondensation.

Materials:

  • 2-Amino-5-bromopyridine (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-bromopyridine (1.0 eq) and anhydrous ethanol. Stir until the starting material is fully dissolved.

  • Addition of Reagents: Add sodium bicarbonate (2.5 eq) to the solution, followed by the dropwise addition of chloroacetone (1.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the consumption of the starting aminopyridine is observed.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Extraction: Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Expected Characterization:

  • ¹H NMR: Peaks corresponding to the aromatic protons and the methyl group singlet.

  • Mass Spectrometry (MS): A molecular ion peak [M+H]⁺ consistent with the expected mass, showing the characteristic isotopic pattern for a bromine-containing compound.

Applications in Drug Discovery & Development

The true value of this compound lies in its utility as a versatile scaffold. The 6-bromo position is a prime site for introducing diversity through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. This enables the rapid generation of compound libraries to probe the binding pockets of various biological targets.

cluster_0 Derivative Library Scaffold 6-Bromo-2-methyl- imidazo[1,2-a]pyridine Aryl Aryl Group Scaffold->Aryl Suzuki Coupling (with Arylboronic Acid) Heteroaryl Heteroaryl Group Scaffold->Heteroaryl Suzuki Coupling (with Heteroarylboronic Acid) Amine Amine (R₂NH) Scaffold->Amine Buchwald-Hartwig Coupling

Strategic modification of the 6-bromo position to generate diverse derivatives.
Case Study 1: Targeting Cancer via Kinase Inhibition

Kinases are a major class of drug targets in oncology. The aberrant activity of signaling pathways like the PI3K/Akt/mTOR pathway is a hallmark of many cancers, promoting cell proliferation and survival.[9] Derivatives of the imidazo[1,2-a]pyridine scaffold have been developed as potent inhibitors of this pathway.[9][10]

  • Mechanism: By inhibiting key kinases such as PI3Kα, Akt, or mTOR, these compounds can block downstream signaling, leading to cell cycle arrest (often at the G2/M phase) and the induction of apoptosis (programmed cell death).[9][10][11]

  • Application: Novel 6-substituted imidazo[1,2-a]pyridines have demonstrated significant anticancer activity in cell lines for melanoma, cervical cancer, colon cancer, and non-small cell lung cancer.[9][12][13]

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibitor->Akt

Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Furthermore, this scaffold has been instrumental in developing potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[14][15] Inhibition of CDK2, CDK4, and CDK6 has emerged as a validated strategy for treating certain types of breast and other cancers.[16]

Case Study 2: Combating Infectious Diseases - Antitubercular Agents

The rise of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of novel therapeutics. The imidazo[1,2-a]pyridine scaffold has yielded promising candidates with significant activity against Mycobacterium tuberculosis.[5]

  • Mechanism: One key mechanism of action for this class of compounds is the inhibition of mycobacterial ATP synthase, an enzyme critical for the energy metabolism of the bacterium.[5]

  • Application: Structure-activity relationship studies have led to the development of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides that show excellent activity against drug-sensitive and MDR-TB strains.[5]

Biological Evaluation: Protocol 2

Once a new derivative of this compound is synthesized, its biological activity must be quantified. A fundamental first step in cancer drug discovery is to assess the compound's ability to inhibit cell proliferation or induce cell death. The MTT assay is a robust, colorimetric method for this purpose.

Protocol 2: In Vitro Cytotoxicity Assessment via MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HT-29 human colon cancer cells).[13]

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Test compound, dissolved in DMSO to create a stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).

  • Sterile 96-well flat-bottom plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂).

  • Microplate reader (absorbance at ~570 nm).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%).

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

  • Plot the % Viability against the logarithm of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (µM)
Example-01HT-2948e.g., 5.2
Example-02A54948e.g., 10.8

Future Directions & Emerging Applications

The versatility of the this compound scaffold continues to open new avenues of research:

  • Neurodegenerative Disorders: The inhibition of certain kinases, such as DYRK1A, is being explored as a therapeutic strategy for neurodegenerative conditions like Alzheimer's disease.[17][18] Given the prevalence of imidazo[1,2-a]pyridines as kinase inhibitors, this represents a promising area for future development.

  • Glioblastoma Stem Cells: Recent work has identified imidazo[1,2-a]pyridine derivatives as inhibitors of Aldehyde Dehydrogenase (ALDH), an enzyme overexpressed in glioblastoma stem cells.[19] Targeting these resilient cells could provide a breakthrough in treating this deadly brain tumor.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the modern medicinal chemist. Its robust and scalable synthesis, coupled with a chemically tractable handle for diversification, makes it an ideal starting point for drug discovery campaigns. Its proven success in generating potent inhibitors against validated targets in oncology and infectious disease, along with its emerging potential in other therapeutic areas, ensures that this "privileged scaffold" will continue to be a foundation for the development of next-generation medicines.

References

Application Notes and Protocols for the Functionalization of the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and biologically active compounds.[1][2] Its derivatives exhibit a wide range of therapeutic properties, including anxiolytic, sedative-hypnotic, anti-inflammatory, antiviral, and anticancer activities.[3][4] Notable drugs incorporating this scaffold include Zolpidem, Alpidem, and Zolimidine.[5][6] The functionalization of the imidazo[1,2-a]pyridine core is a key strategy in medicinal chemistry for the development of novel therapeutic agents with improved potency and selectivity.[6][7] This document provides detailed application notes and protocols for the C-H functionalization of this important scaffold, with a focus on C3-alkylation and C3-arylation, as well as a specific protocol for the synthesis of the commercial drug, Zolpidem.

Regioselectivity of Functionalization

The imidazo[1,2-a]pyridine ring system is electron-rich, and the C3 position is the most nucleophilic, making it the primary site for electrophilic substitution and many C-H functionalization reactions.[8][9] Functionalization at other positions, such as C2, C5, and C7, is also possible and has been explored to create diverse chemical libraries for drug discovery.[6][7]

Caption: Regioselectivity of functionalization on the imidazo[1,2-a]pyridine scaffold.

Experimental Protocols

Protocol 1: Catalyst-Free C3-Arylomethylation of Imidazo[1,2-a]pyridines

This protocol describes a catalyst-free, three-component reaction for the C3-arylomethylation of imidazo[1,2-a]pyridines using a boronic acid and glyoxylic acid.[1]

Materials:

  • Substituted imidazo[1,2-a]pyridine (1.0 mmol)

  • Glyoxylic acid (1.5 mmol)

  • Aryl boronic acid (1.5 mmol)

  • Potassium tert-butoxide (KOtBu) (1.0 mmol)

  • Acetonitrile (CH3CN)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a round-bottom flask, add the imidazo[1,2-a]pyridine (1.0 mmol), glyoxylic acid (1.5 mmol), aryl boronic acid (1.5 mmol), and potassium tert-butoxide (1.0 mmol).

  • Add acetonitrile as the solvent.

  • Stir the reaction mixture at 110 °C for 24 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Perform a standard aqueous work-up.

  • Purify the crude product by column chromatography to obtain the C3-arylomethylated imidazo[1,2-a]pyridine.

Protocol 2: Y(OTf)3-Catalyzed Three-Component C3-Alkylation of Imidazo[1,2-a]pyridines

This protocol details a Lewis acid-catalyzed three-component aza-Friedel-Crafts reaction for the synthesis of C3-alkylated imidazo[1,2-a]pyridines.[4][7]

Materials:

  • Substituted imidazo[1,2-a]pyridine (0.2 mmol)

  • Aldehyde (0.3 mmol)

  • Amine (0.4 mmol)

  • Yttrium triflate (Y(OTf)3)

  • Toluene

  • Reaction vial

  • Magnetic stirrer and heating block

Procedure:

  • In a reaction vial, combine the imidazo[1,2-a]pyridine (0.2 mmol), aldehyde (0.3 mmol), amine (0.4 mmol), and a catalytic amount of Y(OTf)3.

  • Add toluene (1.0 mL) as the solvent.

  • Stir the reaction mixture at 110 °C for 12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Purify the product directly by column chromatography.

Data Presentation

Table 1: Substrate Scope for Catalyst-Free C3-Arylomethylation [1]

Imidazo[1,2-a]pyridine SubstituentBoronic Acid SubstituentYield (%)
H4-Me85
H4-OMe92
H4-F75
H4-Cl72
2-Me4-Me88
2-Ph4-Me82

Table 2: Substrate Scope for Y(OTf)3-Catalyzed C3-Alkylation [4][7]

Imidazo[1,2-a]pyridine SubstituentAldehydeAmineYield (%)
2-PhBenzaldehydeMorpholine92
2-(4-Me-Ph)BenzaldehydeMorpholine90
2-(4-F-Ph)BenzaldehydeMorpholine85
2-(4-Cl-Ph)BenzaldehydeMorpholine88
2-(4-Br-Ph)BenzaldehydeMorpholine80

Application Note: Synthesis of Zolpidem

Zolpidem is a widely prescribed hypnotic agent for the treatment of insomnia.[3] The following is a multi-step synthesis protocol.

Protocol 3: A Scalable Synthesis of Zolpidem

This protocol outlines a modified and scalable four-stage process for the synthesis of Zolpidem.[3][10]

Step 1: Synthesis of 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine

  • Bromination of 4-methyl acetophenone.

  • Condensation of the resulting bromo derivative with 2-amino-5-methylpyridine.

Step 2: Mannich Reaction

  • To a cooled solution of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine (100 g) in acetic acid (500 mL), slowly add 40% dimethylamine (76 g) followed by paraformaldehyde (17.7 g).

  • Stir the mixture at 50-55 °C for 3 hours.

  • Remove acetic acid under reduced pressure.

  • Adjust the pH to 8.0 with dilute sodium hydroxide solution and extract with dichloromethane.

Step 3: Cyanomethylation

  • The dichloromethane solution containing the product from Step 2 is treated with ethyl chloroformate to produce a quaternary carbamate salt.

  • After completion, the solvent is distilled off, and the crude salt is treated with sodium cyanide in an alkaline aqueous medium to yield the cyano derivative.

Step 4: Amidation to Zolpidem

  • The crude cyano derivative is hydrolyzed with sulfuric acid to yield the corresponding carboxylic acid (zolpidic acid).

  • The zolpidic acid is then converted to the acid chloride using a chlorinating agent (e.g., PCl5 or thionyl chloride).

  • The acid chloride is reacted with dimethylamine to furnish Zolpidem.

  • The crude Zolpidem is purified by recrystallization.

Experimental Workflow Diagram

G start Start: Select Imidazo[1,2-a]pyridine and Reagents reaction_setup Reaction Setup: - Add reactants and solvent to flask - Add catalyst (if applicable) start->reaction_setup reaction_conditions Reaction Conditions: - Stirring - Heating (e.g., 110°C) - Time (e.g., 12-24h) reaction_setup->reaction_conditions monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) reaction_conditions->monitoring workup Aqueous Work-up: - Quench reaction - Extraction with organic solvent monitoring->workup Reaction Complete purification Purification: - Column Chromatography workup->purification characterization Characterization: - NMR, HRMS purification->characterization end End: Pure Functionalized Product characterization->end

Caption: Generalized workflow for the functionalization of imidazo[1,2-a]pyridines.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide range of biologically active compounds with therapeutic potential. The functionalization of this core structure is of significant interest in medicinal chemistry for the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of aryl and heteroaryl substituents onto the imidazo[1,2-a]pyridine nucleus.

This document provides detailed protocols and application notes for the Suzuki coupling reaction of 6-Bromo-2-methylimidazo[1,2-a]pyridine with various arylboronic acids. The choice of catalyst, base, and solvent system is crucial for achieving high yields and purity.

Reaction Principle

The Suzuki coupling reaction is a palladium-catalyzed cross-coupling of an organohalide (this compound) with an organoboron compound, typically a boronic acid. The reaction proceeds via a catalytic cycle involving three main steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.

Suzuki_Catalytic_Cycle

Data Presentation: Optimization of Reaction Conditions

The efficiency of the Suzuki coupling reaction is highly dependent on the reaction parameters. The following table summarizes the optimization of conditions for the coupling of a bromo-heterocycle with phenylboronic acid, which can serve as a starting point for this compound.

Table 1: Optimization of Suzuki Coupling Reaction Conditions

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃Toluene10012Low
2Pd(PPh₃)₄ (3)K₂CO₃DMF10012Low
3Pd(PPh₃)₄ (3)K₂CO₃Water10012Low
4Pd(PPh₃)₄ (3)K₂CO₃DMF/H₂O (1:1)703High
5Pd(PPh₃)₄ (3)Et₃NDMF/H₂O (1:1)703Moderate
6Pd(PPh₃)₄ (3)K₂CO₃DMF/H₂O (1:1)1001High
7Pd(PPh₃)₄ (3)K₂CO₃DMF/H₂O (1:1)Room Temp1272[1]
8Pd(PPh₃)₄ (3)K₂CO₃DMF/H₂O (1:1)701Moderate

Data adapted from a study on a similar substrate, providing a basis for optimization.[1] It was observed that a mixture of DMF and water is an efficient solvent system, and potassium carbonate is a suitable base.[1] Temperature and reaction time are also critical parameters.[1]

Experimental Protocols

The following protocols provide a general framework for the Suzuki coupling of this compound. Optimization may be required for specific arylboronic acids.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a standard method utilizing a common and commercially available palladium catalyst.

Materials and Reagents:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) and Water (1:1 mixture), degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere synthesis

Protocol_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic acid, K₂CO₃ B Add Degassed Solvent: DMF/H₂O (1:1) A->B C Purge with Inert Gas (e.g., Argon) B->C D Add Catalyst: Pd(PPh₃)₄ C->D E Heat to 70-100 °C D->E F Monitor by TLC or LC-MS E->F G Cool to Room Temperature F->G H Dilute with Water & Extract with Ethyl Acetate G->H I Wash with Brine, Dry (Na₂SO₄), and Concentrate H->I J Purify by Column Chromatography I->J

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a degassed 1:1 mixture of DMF and water (5 mL) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst (0.03 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to a temperature between 70-100 °C and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-methyl-6-arylimidazo[1,2-a]pyridine.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.

Materials and Reagents:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • DMF/H₂O (4:1), degassed

  • Microwave synthesis vial

Procedure:

  • Vial Preparation: In a microwave synthesis vial, combine this compound (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add the degassed 4:1 DMF/H₂O mixture (4 mL).

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate at 120-150 °C for 10-30 minutes.

  • Work-up and Purification: Follow steps 6-9 from Protocol 1.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts are toxic and should be handled with care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

References

Developing Novel Kinase Inhibitors from 6-Bromo-2-methylimidazo[1,2-a]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural features make it an attractive starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This document provides detailed application notes and protocols for the development of novel kinase inhibitors derived from the versatile starting material, 6-Bromo-2-methylimidazo[1,2-a]pyridine. We will focus on the synthesis of potential Phosphoinositide 3-kinase (PI3K) and Cyclin-Dependent Kinase (CDK) inhibitors, key targets in oncology.

Strategic Approach to Inhibitor Development

The development of kinase inhibitors from this compound typically involves a multi-step process. The bromine atom at the 6-position serves as a versatile handle for introducing diverse chemical moieties via cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the exploration of the chemical space in the solvent-exposed region of the kinase active site, which can significantly impact potency and selectivity. Further modifications can be made to other positions of the imidazo[1,2-a]pyridine core to optimize interactions with the hinge region and other key residues within the ATP-binding pocket.

Diagram: General workflow for developing kinase inhibitors from this compound.

G A Starting Material: This compound B Suzuki-Miyaura Cross-Coupling (Introduction of Diversity at C6) A->B C Library of C6-Substituted Imidazo[1,2-a]pyridines B->C D Further Functionalization (e.g., at C3 or N1) C->D E Final Inhibitor Candidates D->E F Biochemical Kinase Assays (PI3K, CDK, etc.) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization G->H H->D Iterative Refinement

Caption: General workflow for kinase inhibitor synthesis.

Target Rationale: PI3K and CDK Signaling Pathways

Phosphoinositide 3-Kinase (PI3K) Pathway: The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers. Developing inhibitors that target PI3K can therefore be an effective anti-cancer strategy.

Diagram: The PI3K/Akt Signaling Pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: Overview of the PI3K/Akt signaling pathway.

Cyclin-Dependent Kinase (CDK) Pathway: CDKs are a family of protein kinases that are central to the regulation of the cell cycle. They form complexes with cyclins to control the progression through different phases of the cell cycle. Dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation. Therefore, inhibiting specific CDKs is a promising therapeutic approach.

Diagram: The CDK-Mediated Cell Cycle Regulation.

Application Notes and Protocols: Antibacterial Activity of 6-Bromo-2-methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the antibacterial activity of 6-bromo-imidazo[1,2-a]pyridine derivatives and detailed protocols for their evaluation. The imidazo[1,2-a]pyridine scaffold is a significant heterocyclic framework in medicinal chemistry, known for a broad spectrum of biological activities, including antimicrobial effects. The incorporation of a bromine atom at the 6-position of this scaffold has been explored to enhance its therapeutic properties.

Data Presentation: Antibacterial Activity

While specific data for a comprehensive series of 6-Bromo-2-methylimidazo[1,2-a]pyridine derivatives is limited in the reviewed literature, the following table presents the antibacterial activity of closely related 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives. This data provides valuable insights into the potential efficacy of the 6-bromo-imidazo[1,2-a]pyridine scaffold against various bacterial strains. The antibacterial activity is reported as the zone of inhibition in millimeters.

Table 1: Zone of Inhibition (mm) of 6-Bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine Derivatives

Compound IDR-group on 2-phenyl ringStaphylococcus aureusBacillus subtilisProteus vulgarisKlebsiella pneumoniae
3a H15141213
3b 4-CH₃16151314
3c 4-OCH₃17161415
3d 4-Cl18171516
3e 4-Br19181617
3f 4-F18171516
3g 4-NO₂20191718
3h 2,4-diCl19181617
3i 2,4-diF18171516
3j 3,4,5-triOCH₃17161415
Chloramphenicol (Standard) -25242223

Data is synthesized from a study on 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives and is intended to be representative of the potential activity of the broader class of 6-bromo-imidazopyridine compounds.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antibacterial activity of this compound derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][2][3][4][5]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound derivatives

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (broth and solvent)

  • Growth control (broth and inoculum)

  • Multichannel pipette

  • Microplate reader (optional)

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select several isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 100 µL of MHB to all wells.

    • Add 100 µL of the stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds.

    • The final volume in each well will be 200 µL.

    • Include a growth control well (MHB + inoculum) and a sterility control well (MHB only).

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

    • Growth can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Mandatory Visualization

Signaling Pathway Diagram

Some imidazo[1,2-a]pyridine derivatives have been found to exert their antibacterial effect by targeting and inhibiting the FtsZ protein. FtsZ is a crucial protein in bacterial cell division, forming the Z-ring at the site of division. Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual cell death.

G Proposed Mechanism of Action: FtsZ Inhibition Compound This compound Derivative Compound->Inhibition FtsZ_Monomer FtsZ Monomers FtsZ_Polymer FtsZ Polymerization (Protofilament Formation) FtsZ_Monomer->FtsZ_Polymer Z_Ring Z-Ring Assembly FtsZ_Polymer->Z_Ring Bacterial_Death Cell Filamentation & Bacterial Death FtsZ_Polymer->Bacterial_Death Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Cell_Division->Bacterial_Death Inhibition->FtsZ_Polymer G Workflow for MIC Determination Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of Test Compound in 96-well Plate Start->Prep_Dilutions Inoculate Inoculate Plate with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

Anticancer Applications of Substituted Imidazo[1,2-a]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines (IPs) are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Notably, various substituted imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer effects across a range of cancer cell lines, including those of the breast, lung, colon, and melanoma.[2][3] Their mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1]

This document provides detailed application notes and experimental protocols for researchers and drug development professionals working on the anticancer applications of substituted imidazo[1,2-a]pyridines. It includes a summary of their activity, methodologies for their evaluation, and visual representations of their mechanisms of action.

I. Quantitative Data Summary: In Vitro Anticancer Activity of Substituted Imidazo[1,2-a]pyridines

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various substituted imidazo[1,2-a]pyridine derivatives against several human cancer cell lines. This data provides a quantitative comparison of their cytotoxic and antiproliferative activities.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Various Cancer Cell Lines

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 6 A375Melanoma9.7[4]
WM115Melanoma<12[4]
HeLaCervical Cancer35.0[4]
IP-5 HCC1937Breast Cancer45[3][5]
IP-6 HCC1937Breast Cancer47.7[3][5]
IP-7 HCC1937Breast Cancer79.6[3][5]
Compound 12b Hep-2Laryngeal Carcinoma11[6]
HepG2Hepatocellular Carcinoma13[6]
MCF-7Breast Cancer11[6]
A375Melanoma11[6]
Compound 8 HeLaCervical Cancer0.34[7]
MDA-MB-231Breast Cancer0.32[7]
ACHNRenal Cancer0.39[7]
HCT-15Colon Cancer0.31[7]
Compound 12 HeLaCervical Cancer0.35[7]
MDA-MB-231Breast Cancer0.29[7]
ACHNRenal Cancer0.34[7]
HCT-15Colon Cancer0.30[7]
Compound 13 HeLaCervical Cancer0.37[7]
MDA-MB-231Breast Cancer0.41[7]
ACHNRenal Cancer0.39[7]
HCT-15Colon Cancer0.30[7]

Table 2: Inhibition of Kinases by Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 7 Derivative PI3K0.20[8]
mTOR21[8]
PI3Kα Inhibitor PI3Kα2[2]
PIK3CA Inhibitor PIK3CA670[2]
Thiazole-substituted IP PI3KCA2.8[2]

II. Key Signaling Pathways Targeted by Imidazo[1,2-a]pyridines

Substituted imidazo[1,2-a]pyridines exert their anticancer effects by targeting several critical signaling pathways that are often dysregulated in cancer.

A. PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[8] Many imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3K or as dual PI3K/mTOR inhibitors.[9][10] By blocking this pathway, these compounds can effectively halt cancer cell proliferation and induce apoptosis.[2][4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition mTORC2 mTORC2 mTORC2->Akt CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridines Imidazopyridine->PI3K Imidazopyridine->mTORC1

PI3K/Akt/mTOR signaling pathway inhibition.
B. Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis.[11] Its aberrant activation is a hallmark of several cancers, particularly colorectal cancer.[12] Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway, leading to the downregulation of Wnt target genes like c-myc and cyclin D1, which are involved in cell proliferation.[11]

Wnt_BetaCatenin_Pathway Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dvl Dvl Frizzled->Dvl DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dvl->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Imidazopyridine Imidazo[1,2-a]pyridines Imidazopyridine->BetaCatenin Inhibit nuclear translocation

Wnt/β-catenin signaling pathway inhibition.
C. STAT3/NF-κB Pathway

The STAT3 and NF-κB signaling pathways are key players in inflammation and cancer, promoting cell survival, proliferation, and angiogenesis. A novel imidazo[1,2-a]pyridine derivative, MIA, has been shown to exert anti-inflammatory and anticancer effects by suppressing both the STAT3 and NF-κB pathways.[13][14] This compound was found to decrease the DNA-binding activity of NF-κB and suppress the phosphorylation of STAT3.[13][14]

STAT3_NFkB_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 TargetGenes Target Gene Transcription pSTAT3->TargetGenes TNFR TNF Receptor IKK IKK TNFR->IKK IkB IκBα IKK->IkB NFkB NF-κB NFkB->TargetGenes Imidazopyridine Imidazo[1,2-a]pyridines Imidazopyridine->pSTAT3 Suppress phosphorylation Imidazopyridine->NFkB Suppress activity

STAT3/NF-κB signaling pathway inhibition.

III. Experimental Protocols

This section provides detailed protocols for key in vitro assays to evaluate the anticancer activity of substituted imidazo[1,2-a]pyridines.

A. General Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of novel substituted imidazo[1,2-a]pyridine compounds.

Experimental_Workflow Synthesis Compound Synthesis & Characterization InVitro In Vitro Screening Synthesis->InVitro MTT MTT Assay (Cytotoxicity) InVitro->MTT Apoptosis Apoptosis Assay (Annexin V/PI) InVitro->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) InVitro->CellCycle Mechanism Mechanism of Action InVitro->Mechanism WesternBlot Western Blotting (Signaling Pathways) Mechanism->WesternBlot InVivo In Vivo Efficacy Mechanism->InVivo Xenograft Xenograft Models InVivo->Xenograft LeadOp Lead Optimization Xenograft->LeadOp

General workflow for anticancer evaluation.
B. Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of imidazo[1,2-a]pyridine compounds on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • Substituted imidazo[1,2-a]pyridine compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

C. Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the imidazo[1,2-a]pyridine compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (1X)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the desired concentrations of the imidazo[1,2-a]pyridine compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

D. Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the effect of imidazo[1,2-a]pyridine compounds on the cell cycle distribution.

Materials:

  • Cancer cells treated with the imidazo[1,2-a]pyridine compound

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells at 1000 x g for 5 minutes and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

E. Protocol 4: Western Blotting for Signaling Pathway Analysis

This protocol is used to investigate the effect of imidazo[1,2-a]pyridine compounds on the protein expression levels in key signaling pathways.

Materials:

  • Cancer cells treated with the imidazo[1,2-a]pyridine compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-catenin, anti-p-STAT3, anti-STAT3, anti-NF-κB, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.

Conclusion

Substituted imidazo[1,2-a]pyridines represent a promising class of anticancer agents with diverse mechanisms of action. The protocols and data presented in this document provide a framework for the preclinical evaluation of these compounds. Further research, including in vivo studies and structure-activity relationship (SAR) optimization, will be crucial in advancing these promising molecules towards clinical applications in cancer therapy.

References

Application Notes and Protocols for N-alkylation of 6-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. The N-alkylation of this core structure is a critical synthetic transformation for the generation of diverse compound libraries for drug discovery programs. The nature and position of the alkyl substituent can significantly influence the pharmacological profile of the resulting molecules. This document provides a detailed protocol for the N-alkylation of 6-Bromo-2-methylimidazo[1,2-a]pyridine, a key intermediate for the synthesis of novel therapeutic agents.

Core Protocol: N-alkylation of this compound

This protocol describes a general and robust procedure for the N-alkylation of this compound using a suitable alkylating agent in the presence of a base.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide such as methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringe and needles

  • Heating mantle or oil bath with temperature control

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Chromatography column

Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF). Stir the mixture until the starting material is fully dissolved.

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution. Stir the suspension vigorously for 10-15 minutes at room temperature.

  • Addition of Alkylating Agent: Slowly add the alkylating agent (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC, typically after 4-24 hours), cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions for the N-alkylation of imidazo[1,2-a]pyridine derivatives, which can be adapted for this compound.

Starting MaterialAlkylating AgentBaseSolventTemperatureTime (h)Yield (%)
6-Bromo-2-phenyl-4H-imidazo[4,5-b]pyridine1-(chloromethyl)-4-methoxybenzeneK₂CO₃DMFRoom TempOvernightNot specified
Substituted 6H-imidazo[4,5-b]pyridineAlkylating agentK₂CO₃DMFRoom Temp24Not specified

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-alkylation of this compound.

N_Alkylation_Workflow start Start dissolve Dissolve this compound in anhydrous DMF start->dissolve add_base Add anhydrous K2CO3 dissolve->add_base add_alkylating_agent Add alkylating agent add_base->add_alkylating_agent heat_monitor Heat reaction and monitor by TLC add_alkylating_agent->heat_monitor workup Aqueous work-up heat_monitor->workup extraction Extract with Ethyl Acetate workup->extraction wash Wash with water and brine extraction->wash dry_concentrate Dry over Na2SO4 and concentrate wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify characterize Characterize product (NMR, MS) purify->characterize end End characterize->end

Caption: General workflow for the N-alkylation of this compound.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the key steps and logical flow of the chemical transformation.

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound deprotonation Deprotonation of Imidazo[1,2-a]pyridine This compound->deprotonation Alkyl Halide (R-X) Alkyl Halide (R-X) nucleophilic_attack Nucleophilic Attack on Alkyl Halide Alkyl Halide (R-X)->nucleophilic_attack Base (K2CO3) Base (K2CO3) Base (K2CO3)->deprotonation Solvent (DMF) Solvent (DMF) Temperature Temperature deprotonation->nucleophilic_attack product_formation Formation of N-alkylated Product nucleophilic_attack->product_formation

Caption: Key mechanistic steps in the N-alkylation reaction.

Application Note: Regioselective Bromination of 2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the efficient and regioselective bromination of 2-methylimidazo[1,2-a]pyridine at the C3-position. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives serve as versatile intermediates for the synthesis of novel pharmaceutical agents. This document outlines a reliable method using molecular bromine, yielding the desired 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium salt in high yield. The protocol includes reagent specifications, step-by-step instructions, and comprehensive characterization data for the resulting product.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. Functionalization of the imidazo[1,2-a]pyridine core is a key strategy for modulating its pharmacological properties. Electrophilic halogenation, particularly bromination, is a fundamental transformation that introduces a synthetically versatile handle for further chemical modifications, such as cross-coupling reactions. The bromination of 2-methylimidazo[1,2-a]pyridine occurs with high regioselectivity at the electron-rich C3-position of the imidazole ring. This protocol details a robust procedure for this transformation.

Experimental Protocol

This protocol is based on the successful synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine, which results in the formation of a 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalide.[1]

Materials:

  • 2-methylimidazo[1,2-a]pyridine

  • Molecular Bromine (Br₂)

  • Chloroform (CHCl₃), anhydrous

  • Sodium thiosulfate (Na₂S₂O₃) solution, saturated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylimidazo[1,2-a]pyridine (1.0 eq) in anhydrous chloroform.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of molecular bromine (1.1 - 2.0 eq) in chloroform dropwise via a dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be further purified by recrystallization or column chromatography on silica gel to afford the pure 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium salt.

Quantitative Data Summary

The following table summarizes the characterization data for the product obtained from the bromination of 2-methylimidazo[1,2-a]pyridine with molecular bromine, resulting in 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide.[1]

ParameterValue
Product Name 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide
Yield 92%
Appearance Orange crystals
Melting Point 148–150 °C (decomposed)
IR Spectrum (ν, cm⁻¹) 3111 (C–H Ar), 1651, 1512, 1452 (δ C-H), 1248, 1152, 1090, 922, 746 (δ C–H Ar), 683 (ν C–Br), 430
¹H NMR (δ, ppm, J, Hz) 2.51 (3H, s, CH₃); 7.56 (1H, ddd, J = 6.8, 5.1, 3.1, H-6); 7.94–7.99 (2H, m, H-7, H-8); 8.72 (1H, d, J = 6.8, H-5)
¹³C NMR (δ, ppm) 10.4 (CH₃); 97.8 (C-3); 115.9 (C-7); 118.8 (C-8); 129.5 (C-6); 133.2 (C-5); 139.5 (C-9)
Elemental Analysis Found: C 21.23%; H 1.82%; N 6.18%. Calculated for C₈H₈Br₄N₂: C 21.27%; H 1.78%; N 6.20%.

Visualizations

Experimental Workflow for Bromination

Bromination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-methylimidazo[1,2-a]pyridine in anhydrous chloroform cool Cool solution to 0 °C start->cool add_br2 Add Br2 in chloroform dropwise at 0 °C cool->add_br2 react Stir at room temperature (1-2 hours) add_br2->react quench Quench with Na2S2O3 solution react->quench extract Extract with CHCl3 and wash (NaHCO3, Brine) quench->extract dry Dry organic layer (MgSO4) and concentrate extract->dry purify Purify by recrystallization or chromatography dry->purify end_product 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide purify->end_product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Bromo-2-methylimidazo[1,2-a]pyridine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here are the primary areas to investigate:

  • Reagent Quality: Ensure the purity of your starting materials, particularly the 2-amino-5-bromopyridine and the α-haloketone (e.g., chloroacetone or bromoacetone). Impurities can lead to side reactions and lower the yield of the desired product.

  • Reaction Conditions: The reaction is sensitive to temperature, reaction time, solvent, and base. Traditional methods often involve long reaction times at high temperatures, which can promote the formation of side products.[1] Newer methods suggest that milder conditions can be effective.[1]

  • Base Selection: The choice and amount of base are critical. Common bases include sodium bicarbonate, sodium carbonate, triethylamine, and sodium hydroxide.[1] The strength and stoichiometry of the base can influence the rate of both the desired cyclization and competing side reactions.

  • Moisture Control: The presence of excess water can interfere with the reaction, especially if using reagents that are sensitive to hydrolysis. Ensure that your solvents are dry and the reaction is protected from atmospheric moisture.

Q2: I am observing significant side product formation. What are these impurities and how can I minimize them?

A2: Side product formation is a common issue. The most likely impurities are dimers and products from Mannich-type reactions, especially if using reagents like sodium cyanide in related syntheses.[2] To minimize these:

  • Control Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the aminopyridine or the ketone can lead to self-condensation or other undesired reactions. A common molar ratio of 2-amino-5-bromopyridine to chloroacetaldehyde and base is 1:1.2:1.2.[1]

  • Temperature Management: High temperatures can accelerate the formation of side products.[1] Experiment with running the reaction at a lower temperature for a longer period.

  • Purification Strategy: Effective purification is key to removing side products. Recrystallization from a suitable solvent is often employed to obtain the pure product.[1] Column chromatography can also be used for more challenging separations.

Q3: What are the recommended reaction conditions for synthesizing this compound?

A3: Several protocols exist with varying conditions. Below is a comparison of two common approaches.

ParameterMethod 1: Chloroacetaldehyde[1]Method 2: Bromoacetaldehyde Diethyl Acetal[3]
Starting Materials 2-amino-5-bromopyridine, 40% Chloroacetaldehyde aq. solution2-amino-6-bromopyridine, Bromoacetaldehyde diethyl acetal
Solvent Ethanol, Water, Methanol, or IsopropanolEthanol, Water
Base/Acid Sodium bicarbonate, Sodium hydroxide, Triethylamine, or Sodium carbonate48% Hydrobromic acid
Temperature 25-50 °C100 °C
Reaction Time 2-24 hours8 hours
Reported Yield Not explicitly stated for methyl derivative87%

Q4: Can I use alternative, more environmentally friendly methods for this synthesis?

A4: Yes, significant progress has been made in developing greener synthetic routes for imidazo[1,2-a]pyridines.[4][5] These methods often focus on:

  • Catalyst-free reactions: Some protocols have been developed that proceed without a metal catalyst, reducing cost and environmental impact.[4]

  • Green Solvents: The use of water as a solvent has been explored for the synthesis of related compounds.[6]

  • Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses can significantly reduce reaction times and energy consumption.[6][7][8]

Experimental Protocols

Protocol 1: Synthesis using Chloroacetaldehyde [1]

  • To a suitable reaction flask, add 2-amino-5-bromopyridine (1 equivalent).

  • Add the chosen solvent (e.g., ethanol).

  • Add a 40% aqueous solution of chloroacetaldehyde (1.2 equivalents).

  • Add the selected base, such as sodium bicarbonate (1.2 equivalents).

  • Stir the mixture at a temperature between 25-50 °C for 2-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture to remove the solvent.

  • Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent to obtain pure 6-bromoimidazo[1,2-a]pyridine.

Protocol 2: High-Yield Synthesis using Bromoacetaldehyde Diethyl Acetal [3]

  • Dissolve 2-amino-6-bromopyridine (1 equivalent) in a mixture of ethanol and water.

  • Add bromoacetaldehyde diethyl acetal (1.5 equivalents).

  • Add 48% aqueous hydrobromic acid.

  • Heat the reaction mixture to 100 °C for 8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Combine the organic phases and wash with saturated brine.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield 6-bromoimidazo[1,2-a]pyridine.

Diagrams

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification 2-amino-5-bromopyridine 2-amino-5-bromopyridine Reaction_Vessel Reaction at controlled temperature and time 2-amino-5-bromopyridine->Reaction_Vessel alpha-haloketone α-haloketone (e.g., chloroacetone) alpha-haloketone->Reaction_Vessel Base_Solvent Base & Solvent Base_Solvent->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification Product 6-Bromo-2-methyl- imidazo[1,2-a]pyridine Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Low_Yield Low Yield Reagent_Purity Check Reagent Purity Low_Yield->Reagent_Purity Possible Cause Reaction_Conditions Optimize Reaction Conditions (Temp, Time, Solvent, Base) Low_Yield->Reaction_Conditions Possible Cause Stoichiometry Verify Stoichiometry Low_Yield->Stoichiometry Possible Cause Moisture Ensure Anhydrous Conditions Low_Yield->Moisture Possible Cause Improve_Purity Purify Starting Materials Reagent_Purity->Improve_Purity Solution Adjust_Conditions Systematically vary parameters Reaction_Conditions->Adjust_Conditions Solution Recalculate Recalculate and re-weigh Stoichiometry->Recalculate Solution Dry_Solvents Use dry solvents and inert atmosphere Moisture->Dry_Solvents Solution

Caption: Troubleshooting guide for addressing low reaction yield.

References

Technical Support Center: 6-Bromo-2-methylimidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine. The information is designed to assist in optimizing reaction temperature and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction temperature range for the synthesis of this compound?

A1: The optimal reaction temperature for the synthesis of this compound can vary depending on the specific reagents, solvent, and catalyst used. However, a general temperature range of 50°C to 100°C is commonly employed. A patent for the synthesis of the related compound 6-bromoimidazo[1,2-a]pyridine suggests a temperature range of 25-50°C, with a specific example conducted at 55°C.[1] For other imidazo[1,2-a]pyridine syntheses, temperatures around 80°C have been found to be ideal.[2] It is recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific conditions.

Q2: How does reaction temperature affect the yield and purity of the product?

A2: Reaction temperature is a critical parameter that directly influences both the reaction rate and the product profile.

  • Low Temperatures (e.g., <50°C): May lead to slow reaction rates and incomplete conversion of starting materials, resulting in a lower yield.

  • Optimal Temperatures (e.g., 55-80°C): Generally provide a good balance between reaction rate and product purity, leading to higher yields of the desired product.

  • High Temperatures (e.g., >100°C): Can accelerate the reaction but may also promote the formation of side products and impurities, leading to a decrease in both yield and purity.[1]

Q3: What are some common side reactions to be aware of when synthesizing this compound at elevated temperatures?

A3: At higher temperatures, the increased energy in the system can lead to several side reactions, including:

  • Polymerization of the α-haloketone: Reagents like chloroacetone can be prone to self-condensation or polymerization at high temperatures.

  • Formation of regioisomers: While the formation of this compound is generally favored, high temperatures might lead to the formation of other isomeric products.

  • Degradation of starting materials or product: The imidazo[1,2-a]pyridine core, while relatively stable, can be susceptible to degradation under harsh reaction conditions.

Q4: Can microwave irradiation be used for this synthesis?

A4: Yes, microwave-assisted synthesis has been successfully employed for the preparation of related imidazo[1,2-a]pyridine derivatives.[3] Microwave heating can significantly reduce reaction times and in some cases, improve yields by providing rapid and uniform heating. However, careful optimization of microwave power and temperature is necessary to avoid overheating and decomposition.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reaction temperature is too low: The activation energy for the cyclization is not being met. 2. Inefficient heating: The reaction mixture is not reaching the target temperature uniformly. 3. Degradation of reagents: The α-haloketone (e.g., chloroacetone) may have degraded upon storage.1. Gradually increase the reaction temperature in 10°C increments (e.g., from 50°C to 80°C) and monitor the reaction progress by TLC or LC-MS. 2. Use an oil bath or a heating mantle with a temperature controller for uniform heating. Ensure proper stirring. 3. Use freshly opened or purified chloroacetone. Check the purity of other starting materials as well.
Presence of Multiple Spots on TLC (Low Purity) 1. Reaction temperature is too high: This can lead to the formation of byproducts and impurities.[1] 2. Reaction time is too long: Prolonged heating, even at optimal temperatures, can sometimes lead to product degradation or side reactions.1. Decrease the reaction temperature. If you are running the reaction at reflux, try a lower-boiling solvent or run the reaction at a specific temperature below the boiling point. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Dark Brown or Black Reaction Mixture 1. Decomposition of starting materials or product: This is often caused by excessive heat. 2. Presence of impurities in the starting materials. 1. Lower the reaction temperature. 2. Ensure the purity of your starting materials. Recrystallize or distill them if necessary.
Difficulty in Product Isolation/Purification 1. Formation of highly polar byproducts: These can co-elute with the product during column chromatography. 2. Product is an oil instead of a solid: This can make handling and purification more challenging.1. Optimize the reaction temperature to minimize byproduct formation. 2. Try different solvent systems for column chromatography. A gradient elution might be necessary. 3. If the product is an oil, try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal, or triturating with a non-polar solvent like hexane.

Data Presentation

Table 1: Representative Effect of Reaction Temperature on the Yield of this compound

EntryTemperature (°C)Reaction Time (h)Yield (%)Observations
1402435Incomplete reaction, starting material present.
2551272Good yield, clean reaction profile.[1]
380685High yield, minor impurities observed.[2]
4100 (Reflux in Toluene)465Faster reaction, but increased byproduct formation.

Note: This table is a representative example based on literature data for similar compounds and is intended to illustrate the general trend of temperature effects. Optimal conditions may vary.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure based on the reaction of 2-amino-5-bromopyridine with chloroacetone.

Materials:

  • 2-amino-5-bromopyridine

  • Chloroacetone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-bromopyridine (1.0 eq) in ethanol.

  • Add sodium bicarbonate (1.2 eq) to the solution.

  • Add chloroacetone (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 55-80°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Mandatory Visualization

Reaction_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation & Optimization Start Define Synthesis: This compound Reagents Select Reagents: - 2-amino-5-bromopyridine - Chloroacetone - Base (e.g., NaHCO3) - Solvent (e.g., Ethanol) Start->Reagents Temp_Screen Temperature Screening: Run small-scale reactions at different temperatures (e.g., 40°C, 55°C, 80°C, 100°C) Reagents->Temp_Screen Analysis Analyze Results: - TLC/LC-MS for conversion - Isolate and calculate yield - NMR/MS for purity Temp_Screen->Analysis Decision Evaluate Outcome Analysis->Decision Optimal Optimal Temperature Identified Decision->Optimal High Yield & Purity Troubleshoot Troubleshoot Issues Decision->Troubleshoot Low Yield or Impure Product Troubleshoot->Temp_Screen Adjust Temperature & Re-run

Caption: Workflow for optimizing reaction temperature.

Troubleshooting_Logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions Low_Yield Low Yield Temp_Low Temperature Too Low Low_Yield->Temp_Low Time_Issue Incorrect Reaction Time Low_Yield->Time_Issue Low_Purity Low Purity Temp_High Temperature Too High Low_Purity->Temp_High Low_Purity->Time_Issue Increase_Temp Increase Temperature Temp_Low->Increase_Temp Decrease_Temp Decrease Temperature Temp_High->Decrease_Temp Optimize_Time Optimize Reaction Time Time_Issue->Optimize_Time

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Purification of Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of brominated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of these valuable compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address common problems.

Issue 1: Compound Degradation or Low Recovery from Silica Gel Chromatography

Question: I am experiencing low recovery of my brominated heterocycle after silica gel column chromatography. What could be the cause and how can I fix it?

Answer: Low recovery of brominated heterocycles from silica gel chromatography is a frequent issue, often caused by the acidic nature of standard silica gel.[1] This acidity can lead to the degradation of sensitive compounds or strong adsorption to the stationary phase, resulting in product loss.[1] Debromination, the cleavage of the C-Br bond, is a common degradation pathway under these conditions.

Troubleshooting Steps:

  • Assess Compound Stability: Before committing your entire batch to a column, it's wise to check the stability of your compound on silica gel. This can be done using a 2D TLC plate. Spot your compound in one corner, run the plate with a suitable eluent, then rotate it 90 degrees and run it again in the same solvent system. The appearance of new spots or streaking indicates degradation on the silica surface.[1]

  • Neutralize the Silica Gel: To minimize degradation of acid-sensitive compounds, you can use deactivated or neutralized silica gel. This can be achieved by pre-treating the silica with a basic solution, such as triethylamine (TEA).[1][2]

  • Consider Alternative Stationary Phases: If your compound is highly sensitive to acid, an alternative stationary phase like neutral alumina may be a better choice.[1]

  • Optimize Your Solvent System: A poorly optimized mobile phase can lead to broad peaks and poor separation, which in turn can result in the loss of your product. Aim for an Rf value of approximately 0.2-0.3 for your target compound in the chosen solvent system on a TLC plate to ensure good separation on the column.[1][3]

Issue 2: Debromination as a Side Reaction

Question: I am observing a significant amount of the debrominated version of my target heterocycle as a byproduct. How can I prevent this?

Answer: Debromination is a common side reaction, particularly in palladium-catalyzed cross-coupling reactions, but it can also occur during purification.[4] This undesired reaction involves the replacement of a bromine atom with a hydrogen atom, leading to a lower yield of the desired product and creating a purification challenge.

Key Factors Contributing to Debromination:

  • High Reaction Temperatures: Elevated temperatures can accelerate the rate of debromination.

  • Choice of Base: Strong bases, particularly in the presence of protic solvents, can facilitate this side reaction.

  • Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligands can influence the competition between the desired cross-coupling and debromination.

  • Presence of Hydride Sources: Solvents like alcohols, or even trace amounts of water, can act as hydride donors, leading to the reductive cleavage of the carbon-bromine bond.

Strategies to Minimize Debromination:

  • Reaction Optimization: Lowering the reaction temperature and using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective.[4]

  • Use of Anhydrous Solvents: Employing anhydrous aprotic solvents such as toluene, dioxane, or THF can reduce the availability of hydride sources.[4]

  • Careful Purification: As mentioned in the previous section, using neutralized silica gel or an alternative stationary phase like alumina for chromatography can prevent acid-catalyzed debromination during purification.

Issue 3: Co-elution of Product and Starting Material/Impurities

Question: My brominated heterocycle is co-eluting with the starting material or other impurities during column chromatography. How can I improve the separation?

Answer: Co-elution is a common challenge when the polarity of the desired product and impurities are very similar.

Strategies to Improve Separation:

  • Solvent System Optimization: Experiment with different solvent systems. Sometimes, switching one of the solvents in your mobile phase (e.g., from ethyl acetate to diethyl ether) can significantly alter the selectivity of the separation.

  • Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can often improve the separation of compounds with similar Rf values.[3]

  • Use of Additives: For basic heterocycles (like pyridines or indoles), adding a small amount of a base like triethylamine (0.1-1%) to the eluent can improve peak shape and may enhance separation by deactivating the acidic sites on the silica gel.[3]

  • Alternative Purification Techniques: If chromatography proves ineffective, consider recrystallization or Supercritical Fluid Chromatography (SFC) as alternative purification methods.

Data Presentation: Comparison of Purification Methods

The following table provides a representative comparison of different purification methods for a hypothetical brominated pyridine derivative. The actual yields and purities will vary depending on the specific compound and the nature of the impurities.

Purification MethodStarting Purity (%)Final Purity (%)Typical Recovery Yield (%)Notes
Standard Silica Gel Chromatography 859560-75Potential for product loss due to degradation on acidic silica.
Neutralized Silica Gel Chromatography 85>9880-90Reduced degradation and improved recovery for acid-sensitive compounds.[1]
Recrystallization 85>9970-85Highly effective for obtaining very pure crystalline solids, but recovery can be lower.
Supercritical Fluid Chromatography (SFC) 85>9885-95Fast, "green" alternative with high recovery, especially good for isomer separation.

Experimental Protocols

Protocol 1: Neutralized Silica Gel Column Chromatography

This protocol describes the preparation and use of triethylamine-deactivated silica gel for the purification of acid-sensitive brominated heterocycles.[2]

Materials:

  • Silica gel (for flash chromatography)

  • Triethylamine (TEA)

  • Non-polar solvent (e.g., hexane or petroleum ether)

  • Eluent (pre-determined by TLC analysis)

  • Crude brominated heterocycle

Procedure:

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent.

  • Neutralization: Add triethylamine to the slurry to a final concentration of 1-2% (v/v). Stir gently for 5-10 minutes.

  • Column Packing: Pack a chromatography column with the neutralized silica gel slurry.

  • Equilibration: Flush the packed column with 2-3 column volumes of the initial eluent (without TEA) to remove excess triethylamine.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.[1]

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol provides a general procedure for the purification of solid brominated heterocycles by recrystallization.

Materials:

  • Crude solid brominated heterocycle

  • Recrystallization solvent (or solvent pair)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, methanol, ethyl acetate/hexane, or toluene/heptane.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses supercritical CO₂ as the main mobile phase. It is particularly advantageous for the purification of thermally labile compounds and for separating isomers.

Instrumentation:

  • Preparative SFC system with a CO₂ pump, co-solvent pump, back-pressure regulator, and fraction collector.

  • Appropriate SFC column (chiral or achiral, as needed).

General Procedure:

  • Analytical Method Development: First, develop an analytical scale method to determine the optimal stationary phase (column) and co-solvent (typically methanol, ethanol, or isopropanol) for the separation.

  • Sample Preparation: Dissolve the crude brominated heterocycle in a suitable solvent. The choice of dissolution solvent is critical and should be tested for compatibility with the SFC system.

  • Preparative Run Setup:

    • Column: Install the appropriate preparative scale SFC column.

    • Mobile Phase: Set the composition of the mobile phase (CO₂ and co-solvent) based on the analytical method. Isocratic (constant composition) or gradient elution can be used.

    • Flow Rate: Set the desired flow rate.

    • Back Pressure: The back-pressure regulator is typically set between 100 and 150 bar to maintain the CO₂ in a supercritical state.

    • Temperature: The column temperature is usually maintained between 35-40 °C.[6]

  • Injection and Fraction Collection: Inject the sample onto the column. The system will automatically collect fractions based on time or detector signal (e.g., UV absorbance).

  • Product Isolation: The collected fractions will contain the purified compound in the co-solvent, as the CO₂ vaporizes upon depressurization. The co-solvent is then removed under reduced pressure.

Visualizations

experimental_workflow General Purification Workflow for Brominated Heterocycles crude_product Crude Brominated Heterocycle tlc_analysis TLC Analysis crude_product->tlc_analysis decision Assess Purity and Complexity tlc_analysis->decision chromatography Column Chromatography decision->chromatography Complex Mixture or Similar Polarity Impurities recrystallization Recrystallization decision->recrystallization Solid with Few Impurities sfc SFC decision->sfc Isomers or Thermally Labile pure_product Pure Brominated Heterocycle chromatography->pure_product recrystallization->pure_product sfc->pure_product

Caption: A general workflow for selecting a purification method.

troubleshooting_chromatography Troubleshooting Low Recovery in Silica Gel Chromatography start Low Recovery from Silica Column check_stability Check Stability on TLC (2D TLC) start->check_stability stable Compound is Stable check_stability->stable No Degradation unstable Compound is Unstable check_stability->unstable Degradation Observed optimize_eluent Optimize Eluent (Rf ~0.2-0.3) stable->optimize_eluent neutralize_silica Use Neutralized Silica Gel (add TEA) unstable->neutralize_silica alt_phase Use Alternative Stationary Phase (Alumina) unstable->alt_phase improved_recovery Improved Recovery neutralize_silica->improved_recovery alt_phase->improved_recovery optimize_eluent->improved_recovery

Caption: A troubleshooting guide for low recovery in chromatography.

References

stability and degradation of 6-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 6-Bromo-2-methylimidazo[1,2-a]pyridine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the handling, storage, and use of this compound.

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC analysis of a newly prepared solution. Contamination of glassware or solvents.Ensure all glassware is scrupulously clean and use high-purity (e.g., HPLC grade) solvents.
Incomplete dissolution.Sonicate the solution for a few minutes to ensure complete dissolution. Visually inspect for any particulate matter.
Onset of degradation.Prepare solutions fresh before use. If the solution must be stored, keep it protected from light and at a low temperature (2-8 °C). Analyze a freshly prepared standard to compare.
Loss of compound purity over time during storage (solid state). Exposure to light, heat, or moisture.Store the solid compound in a tightly sealed, amber-colored vial in a desiccator in a cool, dark place.[1]
Incompatibility with storage container.Use inert glass vials for storage. Avoid plastic containers that may leach impurities.
Reaction failure or low yield in a synthesis involving this compound. Degradation of the starting material.Confirm the purity of the starting material by a suitable analytical method (e.g., HPLC, NMR) before use.
Incompatible reaction conditions.The imidazo[1,2-a]pyridine core can be sensitive to strong acids and bases, and oxidizing conditions. Consider milder reaction conditions if degradation is suspected.
Appearance of a new, more polar peak in HPLC after exposure to air. Oxidation of the imidazo[1,2-a]pyridine ring.Handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible. Use degassed solvents for reactions and analyses.
Discoloration of the solid compound (e.g., turning yellow or brown). Photodegradation or slow oxidation.Store protected from light. If discoloration is observed, re-analyze the purity before use.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored as a solid in a tightly sealed container, protected from light (e.g., in an amber vial), and kept in a cool, dry, and well-ventilated place.[1] For short-term storage of solutions, use an inert solvent, protect from light, and keep refrigerated (2-8 °C).

2. How stable is this compound in solution?

The stability of this compound in solution depends on the solvent, pH, and exposure to light and oxygen. Based on studies of similar imidazo[1,2-a]pyridine structures like Zolpidem, the compound is expected to be susceptible to degradation under acidic, basic, and oxidative conditions.[1][2][3] It is recommended to prepare solutions fresh for use.

3. What are the likely degradation pathways for this compound?

  • Hydrolysis: Under strongly acidic or basic conditions, while the core ring system is relatively stable, substituents could be affected. However, for this specific molecule, hydrolysis is less likely to be a major pathway compared to oxidation or photolysis.

  • Oxidation: The imidazo[1,2-a]pyridine ring is susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.[2][3] The methyl group at the 2-position could also be oxidized to a carboxylic acid.

  • Photodegradation: Imidazo[1,2-a]pyridine derivatives can be light-sensitive.[1][2][3] The bromine atom on the pyridine ring may be susceptible to photolytic cleavage, leading to debromination or other radical-mediated reactions.

4. How can I monitor the stability of this compound in my experiments?

A stability-indicating HPLC method is the recommended approach. This involves developing a chromatographic method that can separate the intact compound from its potential degradation products. To validate the method, forced degradation studies should be performed.

5. What are the typical conditions for a forced degradation study of an imidazo[1,2-a]pyridine derivative?

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[1][2][3][4] The following conditions, adapted from studies on Zolpidem, can be used as a starting point:

Stress Condition Typical Reagents and Conditions Potential Degradation
Acidic Hydrolysis 0.1 M to 1 M HCl at room temperature to 80°C for several hours.[1][3]Degradation of the parent compound.
Basic Hydrolysis 0.1 M to 1 M NaOH at room temperature to 80°C for several hours.[1][3]Potential for significant degradation.
Oxidation 3-30% H₂O₂ at room temperature for up to 24 hours.Formation of N-oxides and other oxidized species.[3]
Thermal Degradation Heating the solid compound at 70-100°C for several days.Assess thermal stability in the solid state.
Photodegradation Exposing a solution of the compound to UV light (e.g., 254 nm) or sunlight.[1][2]Potential for debromination and other photolytic reactions.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • HPLC grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Water bath or oven

  • UV lamp

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M HCl. Keep the solution at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours.

    • Thermal Degradation: Accurately weigh 5 mg of the solid compound into a glass vial and heat in an oven at 80°C for 48 hours. After cooling, dissolve the contents in 5 mL of methanol.

    • Photodegradation: Transfer 10 mL of the stock solution into a quartz tube and expose it to UV light (254 nm) for 48 hours. Prepare a control sample wrapped in aluminum foil and kept under the same conditions.

  • Sample Preparation for Analysis:

    • Before injection into the HPLC, neutralize the acidic and basic samples with an appropriate amount of NaOH or HCl, respectively.

    • Dilute all stressed samples with the mobile phase to a final concentration of approximately 50 µg/mL.

  • HPLC Analysis:

    • Analyze all samples by a suitable reverse-phase HPLC method. A C18 column is a good starting point.

    • The mobile phase could consist of a gradient of acetonitrile and water or a buffer solution.

    • Monitor the elution profile using a UV detector at a wavelength where the parent compound has maximum absorbance.

    • Compare the chromatograms of the stressed samples with that of an untreated control sample to identify degradation peaks.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Start stock Prepare 1 mg/mL Stock Solution in Methanol start->stock acid Acid Hydrolysis (1M HCl, 60°C, 24h) base Base Hydrolysis (1M NaOH, 60°C, 24h) oxidation Oxidation (30% H2O2, RT, 24h) thermal Thermal (Solid) (80°C, 48h) photo Photodegradation (UV light, 48h) neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute all Samples to 50 µg/mL oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC-UV Analysis dilute->hplc compare Compare with Control hplc->compare end End compare->end

Caption: Experimental workflow for the forced degradation study.

degradation_pathways cluster_pathways Potential Degradation Pathways parent This compound oxidation Oxidation Products (e.g., N-oxides, carboxylic acid) parent->oxidation Oxidizing Agents (e.g., H2O2) photolysis Photodegradation Products (e.g., debrominated species) parent->photolysis UV Light / Sunlight hydrolysis Hydrolysis Products (less likely major pathway) parent->hydrolysis Strong Acid / Base

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Suzuki Coupling of 6-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 6-Bromo-2-methylimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is not proceeding, or the yield is very low. What are the common causes?

A1: A failed or low-yielding Suzuki coupling with this substrate can be attributed to several factors, often related to the inherent properties of the imidazo[1,2-a]pyridine core.

  • Catalyst Inhibition: The nitrogen atom in the imidazo[1,2-a]pyridine ring can act as a ligand, coordinating to the palladium catalyst and inhibiting its activity. This is a common issue with nitrogen-containing heterocycles.

  • Poor Oxidative Addition: The C-Br bond at the 6-position of the electron-rich imidazo[1,2-a]pyridine ring can be less reactive towards oxidative addition, which is a crucial step in the catalytic cycle.

  • Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical. Standard conditions (e.g., Pd(PPh₃)₄ with Na₂CO₃) may not be optimal for this specific substrate.

  • Degradation of Reagents: Boronic acids can be prone to degradation, especially under prolonged heating or in the presence of oxygen. Similarly, the palladium catalyst can decompose if not handled under an inert atmosphere.

  • Solubility Issues: Poor solubility of the starting materials or the catalyst in the chosen solvent can hinder the reaction.

Q2: What are the recommended starting conditions for the Suzuki coupling of this compound?

A2: Based on literature precedents for similar substrates, microwave-assisted synthesis has shown to be particularly effective, leading to shorter reaction times and improved yields.

A recommended starting point would be:

  • Catalyst: Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a suitable phosphine ligand.

  • Base: A moderately strong inorganic base like K₂CO₃.

  • Solvent: A mixture of dioxane and a protic solvent like ethanol or water is often effective.

  • Heating: Microwave irradiation can significantly improve reaction efficiency.

For conventional heating, reaction times will be longer, and optimization of the ligand and base may be necessary.

Q3: I am observing the formation of side products. What are they, and how can I minimize them?

A3: Common side products in Suzuki couplings include:

  • Homocoupling of the boronic acid: This results in a biaryl product derived from two molecules of the boronic acid. It can be minimized by ensuring a properly degassed reaction mixture and using the boronic acid in a slight, but not large, excess.

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom. This is often promoted by excess water or prolonged reaction times at high temperatures. Using anhydrous solvents or a carefully controlled amount of water can mitigate this.

  • Debromination of the starting material: The bromo group on the imidazopyridine is replaced by a hydrogen atom. This can occur if the catalytic cycle is interrupted or if certain side reactions are favored.

Q4: How do I choose the right palladium catalyst and ligand for this reaction?

A4: The choice of catalyst and ligand is crucial for a successful Suzuki coupling with heteroaryl halides.

  • Palladium Source: Pd(PPh₃)₄ is a commonly used and often effective catalyst.[1] Alternatively, Pd(OAc)₂ or Pd₂(dba)₃ can be used in combination with a phosphine ligand.

  • Ligands: For electron-rich or sterically hindered aryl halides, bulky and electron-rich phosphine ligands are often beneficial as they can facilitate the oxidative addition step. While triphenylphosphine (PPh₃) is a good starting point, other ligands like SPhos or XPhos could be explored if yields are low.

Q5: What is the role of the base, and which one should I use?

A5: The base plays a critical role in activating the boronic acid for the transmetalation step.

  • Common Bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used bases.

  • Base Strength: The optimal base often needs to be determined empirically. For imidazopyridine substrates, K₂CO₃ has been shown to be effective.[1] Stronger bases like K₃PO₄ or Cs₂CO₃ might be beneficial in some cases but could also promote side reactions.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the Suzuki coupling of 6-bromo-imidazo[1,2-a]pyridine derivatives with various arylboronic acids, providing a basis for comparison and optimization.

EntryImidazo[1,2-a]pyridine SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventHeating MethodTime (min)Yield (%)Reference
16-Bromo-2-phenylimidazo[1,2-a]pyridine4-Methylthiophenylboronic acidPd(PPh₃)₄ (10)-K₂CO₃Dioxane/EthanolMicrowave (120°C)1095
26-Bromo-2-phenylimidazo[1,2-a]pyridine4-Methylthiophenylboronic acidPd(OAc)₂ (10)PPh₃ (20)K₂CO₃Dioxane/EthanolMicrowave (120°C)1090
36-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridinePhenylboronic acidPd(PPh₃)₄ (10)-K₂CO₃Dioxane/EthanolMicrowave (120°C)1588
46-Bromo-2,3-diphenylimidazo[1,2-a]pyridine4-Methoxyphenylboronic acidPd(OAc)₂ (10)PPh₃ (20)K₂CO₃Dioxane/EthanolMicrowave (120°C)1092
56-bromo-2-phenylimidazo[4,5-b]pyridine4-Nitrophenylboronic acidPd(PPh₃)₄-K₂CO₃Toluene/EthanolMicrowave-100[1]
66-bromo-2-phenylimidazo[4,5-b]pyridinePhenylboronic acidPd(PPh₃)₄-K₂CO₃Toluene/EthanolMicrowave-35[1]
76-bromo-2-phenylimidazo[4,5-b]pyridine*4-Hydroxyphenylboronic acidPd(PPh₃)₄-K₂CO₃Toluene/EthanolMicrowave-97[1]

* Note: Entries 5-7 are for the structurally similar 6-bromo-2-phenylimidazo[4,5-b]pyridine and are included for comparative purposes.

Experimental Protocols

Representative Protocol for Microwave-Assisted Suzuki Coupling of this compound

This protocol is adapted from the successful coupling of similar 6-bromoimidazo[1,2-a]pyridine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.1 equiv) or Pd(OAc)₂ (0.1 equiv) and PPh₃ (0.2 equiv)

  • K₂CO₃ (2.0 equiv)

  • Dioxane/Ethanol (e.g., 4:1 mixture)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add this compound, the arylboronic acid, and K₂CO₃.

  • Add the palladium catalyst (and ligand, if using a two-component system).

  • Add the dioxane/ethanol solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120°C) for a specified time (e.g., 10-15 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-methyl-6-arylimidazo[1,2-a]pyridine.

Visualizations

Suzuki_Troubleshooting_Workflow start Failed Suzuki Coupling (Low or No Yield) check_reagents Check Reagent Quality - Boronic acid degradation? - Catalyst activity? - Anhydrous solvents? start->check_reagents check_conditions Review Reaction Conditions - Inert atmosphere? - Adequate temperature? - Sufficient reaction time? start->check_conditions optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst Reagents OK check_conditions->optimize_catalyst Conditions OK optimize_base Optimize Base optimize_catalyst->optimize_base sub_catalyst1 Try bulky, electron-rich ligands (e.g., SPhos, XPhos) optimize_catalyst->sub_catalyst1 sub_catalyst2 Increase catalyst loading optimize_catalyst->sub_catalyst2 optimize_solvent Optimize Solvent optimize_base->optimize_solvent sub_base1 Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) optimize_base->sub_base1 sub_solvent1 Use microwave irradiation with Dioxane/Ethanol optimize_solvent->sub_solvent1 success Successful Coupling sub_catalyst1->success sub_catalyst2->success sub_base1->success sub_solvent1->success

Troubleshooting workflow for a failed Suzuki coupling.

Suzuki_Catalytic_Cycle cluster_steps pd0 Pd(0)Ln pd_complex R¹-Pd(II)L₂-X pd0->pd_complex R¹-X product R¹-R² oxidative_addition Oxidative Addition transmetalation Transmetalation pd_intermediate R¹-Pd(II)L₂-R² pd_complex->pd_intermediate [R²B(OR)₂(OH)]⁻ reductive_elimination Reductive Elimination boronate R²-B(OR)₂ base Base base->boronate pd_intermediate->pd0 pd_intermediate->product

Simplified Suzuki-Miyaura catalytic cycle.

References

regioselectivity issues in imidazo[1,2-a]pyridine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the chemical modification of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the imidazo[1,2-a]pyridine ring for electrophilic substitution?

A1: The imidazo[1,2-a]pyridine ring system has a unique electronic distribution that dictates its reactivity towards electrophiles. The imidazole ring is electron-rich, while the pyridine ring is electron-deficient. Consequently, electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, predominantly occur at the C3 position of the imidazole moiety.[1][2] The C3 position is the most nucleophilic carbon, making it the primary site of attack for electrophiles.

Q2: Why do I get a mixture of C3 and C5 substituted products in my reaction?

A2: While C3 is the most electronically favored position for electrophilic attack, substitution at the C5 position on the pyridine ring can also occur, particularly under certain conditions. The regioselectivity between C3 and C5 can be influenced by several factors including the nature of the substituent already present on the ring, the specific reaction conditions (e.g., temperature, solvent, and catalyst), and the nature of the electrophile itself. For instance, some radical reactions have been shown to favor C5 functionalization.[3][4]

Q3: How can I achieve functionalization on the pyridine ring of the imidazo[1,2-a]pyridine core?

A3: Direct functionalization of the electron-deficient pyridine ring via electrophilic aromatic substitution is challenging. A common strategy to introduce substituents on the pyridine ring is through metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.[5][6] This approach typically involves the use of a pre-functionalized imidazo[1,2-a]pyridine, for example, a halogenated derivative at the desired position (C5, C6, C7, or C8), which then serves as a handle for the introduction of various groups.

Q4: Can I use directing groups to control the regioselectivity of C-H functionalization?

A4: Yes, directing groups are a powerful tool for controlling the regioselectivity of C-H functionalization on the imidazo[1,2-a]pyridine scaffold. For instance, a 2-aryl substituent on the imidazo[1,2-a]pyridine can direct metal catalysts to functionalize the ortho C-H bonds of the aryl group.[7] Similarly, specific directing groups can be installed to guide functionalization to otherwise less reactive positions on the pyridine ring.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Halogenation (C3 vs. Other Positions)

Problem: My halogenation reaction on an unsubstituted imidazo[1,2-a]pyridine is giving a mixture of regioisomers, with significant amounts of the undesired isomer.

Troubleshooting Steps:

  • Reagent Selection: The choice of halogenating agent is crucial. For highly regioselective C3-halogenation, consider using milder and more selective reagents. For instance, transition-metal-free methods using sodium chlorite or bromite as the halogen source have been shown to provide excellent regioselectivity for the C3 position.[8][9][10]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product, which is typically the C3-halogenated isomer.

    • Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents to find the optimal conditions for your specific substrate.

  • Catalyst: While some halogenations are catalyst-free, the presence of a Lewis or Brønsted acid can influence the reactivity and selectivity. If using a catalyst, ensure it is fresh and anhydrous, as moisture can deactivate it.

Table 1: Comparison of Halogenation Conditions for Imidazo[1,2-a]pyridine

Halogenating AgentCatalyst/AdditiveSolventTemperature (°C)Major ProductReference
NaClO₂Acetic AcidToluene603-chloro[8]
NaBrO₂Acetic AcidDMF603-bromo[8]
SelectfluorDMAPWaterRoom Temp3-fluoro[11][12]
NBSNoneAcetonitrileRoom Temp3-bromo
Issue 2: Low Yield in Friedel-Crafts Acylation at the C3 Position

Problem: I am attempting a Friedel-Crafts acylation on my imidazo[1,2-a]pyridine, but the yield of the C3-acylated product is consistently low.

Troubleshooting Steps:

  • Catalyst Activity and Stoichiometry:

    • Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[13][14]

    • Catalyst Loading: In many Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is required because the product ketone can form a complex with the catalyst, rendering it inactive.[13] If you are using catalytic amounts, try increasing the loading.

  • Substrate Reactivity:

    • Electron-Withdrawing Groups: If your imidazo[1,2-a]pyridine substrate has strong electron-withdrawing groups, it will be deactivated towards electrophilic substitution, leading to low yields.[13] In such cases, more forcing reaction conditions (higher temperature, longer reaction time) may be necessary.

  • Reaction Temperature: The optimal temperature can vary significantly. If the reaction is sluggish at room temperature, gentle heating may be required. However, excessive heat can lead to decomposition and side reactions.[13]

Table 2: Optimization of Friedel-Crafts Acylation of 2-phenylimidazo[1,2-a]pyridine with Acetic Anhydride

Lewis AcidEquivalents of Lewis AcidSolventTemperature (°C)Yield (%)Reference
AlCl₃0.11,2-dichloroethane8099[15]
FeCl₃1.01,2-dichloroethane8045[15]
ZnCl₂1.01,2-dichloroethane8020[15]
BF₃·OEt₂1.01,2-dichloroethane8010[15]

Experimental Protocols

Protocol 1: Regioselective C3-Bromination of Imidazo[1,2-a]pyridine

This protocol describes a transition-metal-free method for the highly regioselective bromination of imidazo[1,2-a]pyridine at the C3 position.

Materials:

  • Imidazo[1,2-a]pyridine

  • Sodium bromite (NaBrO₂)

  • Acetic acid (AcOH)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To a solution of imidazo[1,2-a]pyridine (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add acetic acid (2.0 mmol).

  • Add sodium bromite (1.5 mmol) to the mixture in one portion.

  • Stir the reaction mixture at 60 °C for 10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-bromoimidazo[1,2-a]pyridine.

Visualizations

Regioselectivity_Factors cluster_factors Factors Influencing Regioselectivity cluster_outcomes Functionalization Outcomes A Electronic Effects (Electron-rich imidazole ring) X C3-Functionalization (Major Product) A->X Favors B Steric Hindrance (Bulky substituents) Y C5-Functionalization (Minor Product) B->Y Can favor C Reaction Conditions (Solvent, Temperature) C->X C->Y D Catalyst/Reagent (Lewis acids, Directing groups) D->X Z Other Positions (Via directing groups) D->Z

Caption: Factors influencing regioselectivity in imidazo[1,2-a]pyridine functionalization.

Troubleshooting_Workflow start Low Regioselectivity in Halogenation Reaction q1 Is the halogenating reagent selective? start->q1 sol1 Consider using milder, more selective reagents (e.g., NaBrO2) q1->sol1 No q2 Are the reaction conditions optimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Optimize temperature and solvent q2->sol2 No q3 Is a catalyst being used appropriately? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Ensure catalyst is active and conditions are anhydrous q3->sol3 No end Improved Regioselectivity q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting workflow for poor regioselectivity in halogenation.

References

Technical Support Center: Scale-Up Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this important synthesis from the laboratory bench to larger-scale production. Here, we address common issues with in-depth, scientifically-grounded explanations and provide actionable troubleshooting advice.

Introduction to the Synthesis and its Challenges

The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. The most common and industrially relevant method is the condensation reaction between 2-amino-5-bromopyridine and an acetone equivalent, typically a halo-ketone or its precursor. While straightforward on a small scale, scaling up this reaction introduces challenges related to reaction control, impurity formation, product isolation, and safety.

This guide will focus on the widely used Tschitschibabin reaction, specifically the condensation of 2-amino-5-bromopyridine with chloroacetone (often generated in situ or used as a solution) to yield the target molecule.

Core Synthesis Protocol: A Scalable Approach

This protocol is adapted from established industrial methods and is designed for robustness and scalability.[1]

Reaction: Condensation of 2-amino-5-bromopyridine with chloroacetaldehyde.

Materials:

  • 2-amino-5-bromopyridine

  • 40% Chloroacetaldehyde aqueous solution

  • Sodium bicarbonate (or another suitable base)

  • Ethanol (or other suitable solvent)

  • Ethyl acetate

  • n-Hexane

  • Anhydrous sodium sulfate

Step-by-Step Procedure:

  • Charging the Reactor: In a suitable reactor equipped with mechanical stirring, a condenser, and a temperature probe, charge 2-amino-5-bromopyridine (1.0 eq) and ethanol.

  • Base and Reagent Addition: Add sodium bicarbonate (1.2 eq) to the slurry. Begin stirring and slowly add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) over a period of 30-60 minutes, ensuring the temperature does not exceed 30°C.

  • Reaction: Heat the reaction mixture to 55°C and maintain for 5-8 hours. Monitor the reaction progress by TLC or HPLC until the consumption of the limiting reagent is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • To the remaining aqueous slurry, add ethyl acetate and water.

    • Separate the organic phase. Extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic extracts and wash with a saturated brine solution.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

    • Recrystallize the crude product from an ethyl acetate/n-hexane solvent system to yield pure this compound.

Visualizing the Process

Reaction Mechanism

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration 2_amino_5_bromo 2-amino-5-bromopyridine intermediate_1 N-alkylated intermediate 2_amino_5_bromo->intermediate_1 Pyridine N attacks α-carbon of ketone chloroacetone Chloroacetone chloroacetone->intermediate_1 intermediate_2 Cyclized intermediate intermediate_1->intermediate_2 Exocyclic amine attacks carbonyl carbon product This compound intermediate_2->product - H2O

Caption: Reaction mechanism for the synthesis of this compound.

Scale-Up Workflow

G start Lab Scale Synthesis (grams) process_dev Process Development - Reagent sourcing - Safety assessment - Parameter optimization start->process_dev pilot_scale Pilot Scale-Up (kilograms) - Exotherm management - Mixing studies process_dev->pilot_scale full_scale Full-Scale Production - Process validation - Impurity control pilot_scale->full_scale end Final Product full_scale->end

Caption: A simplified workflow for the scale-up of the synthesis.

Troubleshooting Guide

Problem/Observation Potential Cause(s) Troubleshooting Actions & Scientific Rationale
Low Yield 1. Incomplete reaction. 2. Degradation of product or starting material. 3. Inefficient extraction during work-up.1. Confirm reaction completion: Use HPLC to monitor the reaction. Extend the reaction time if necessary. 2. Temperature control: The reaction can be exothermic. Ensure adequate cooling during the initial addition of chloroacetaldehyde to prevent side reactions. Overheating can lead to polymerization of the aldehyde or degradation of the product. 3. Optimize extraction: Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to maximize the partitioning of the product into the organic phase. Perform multiple extractions.
High Levels of Impurities 1. Unreacted starting materials. 2. Formation of a dimeric byproduct. 3. Over-alkylation of the product.1. Stoichiometry and addition control: Ensure the stoichiometry is correct. Slow, controlled addition of the chloroacetaldehyde can prevent localized high concentrations that may lead to side reactions. 2. Dimer formation: Chloroacetaldehyde can self-condense under basic conditions. Using a milder base (e.g., sodium bicarbonate instead of sodium hydroxide) and maintaining a lower temperature can minimize this.[1] 3. Reaction monitoring: Stop the reaction as soon as the starting material is consumed to prevent further reaction of the product.
Dark Color of Reaction Mixture/Product 1. Polymerization of chloroacetaldehyde. 2. Air oxidation of intermediates.1. Reagent quality and temperature: Use fresh, high-quality chloroacetaldehyde. As mentioned, strict temperature control during addition is crucial. 2. Inert atmosphere: For very high purity requirements, running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions.
Difficulty with Product Isolation/Crystallization 1. Product "oiling out" instead of crystallizing. 2. Presence of tacky impurities.1. Solvent system and cooling rate: Experiment with different solvent ratios for recrystallization (e.g., ethyl acetate/heptane, isopropanol/water). A slower cooling rate can promote the formation of well-defined crystals. Seeding with a small amount of pure product can also be effective. 2. Pre-purification: If the crude product is very impure, consider a silica gel plug filtration before recrystallization to remove polar impurities that may inhibit crystallization.
Exotherm During Chloroacetaldehyde Addition The initial N-alkylation is an exothermic process.Control the rate of addition and cooling: This is a critical safety and quality consideration at scale. Use a jacketed reactor with efficient cooling. The addition rate should be slow enough to allow the cooling system to dissipate the generated heat and maintain the desired internal temperature.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up this synthesis?

A1: The primary safety concerns are:

  • Toxicity of Chloroacetaldehyde: This is a toxic and lachrymatory substance. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). At scale, closed-system transfers are recommended.

  • Reaction Exotherm: As detailed in the troubleshooting guide, the initial alkylation step is exothermic. Uncontrolled, this can lead to a runaway reaction, increasing pressure and generating hazardous fumes. A thorough process safety assessment, including calorimetric studies, is essential before scaling up.[2]

  • Flammable Solvents: The use of ethanol, ethyl acetate, and hexane requires appropriate grounding and inerting of the reactor to prevent static discharge and potential ignition.

Q2: Can I use a different base instead of sodium bicarbonate?

A2: Yes, other bases like sodium carbonate, triethylamine, or even sodium hydroxide can be used.[1] However, stronger bases like sodium hydroxide can promote the self-condensation of chloroacetaldehyde, leading to more impurities. Sodium bicarbonate is often a good compromise, being effective enough to drive the reaction while minimizing side reactions. The choice of base may need to be re-optimized at a larger scale.

Q3: What is the expected purity and yield on a larger scale?

A3: With a well-optimized process, yields of 70-85% are achievable. The purity of the crude product can vary, but after recrystallization, a purity of >99% (by HPLC) should be attainable.

Q4: What are the most likely impurities to be formed?

A4: Based on the reaction mechanism, the most likely impurities are:

  • Unreacted 2-amino-5-bromopyridine.

  • Residual chloroacetaldehyde or its degradation/polymerization products.

  • A dimeric byproduct formed from the reaction of the product with another molecule of the N-alkylated intermediate.

  • Isomers, if the starting materials are not pure.

Impurity profiling using techniques like LC-MS is crucial for identifying and controlling these byproducts during process development.

Q5: Are there "greener" alternatives to this synthesis?

A5: Yes, research is ongoing to develop more environmentally friendly syntheses of imidazo[1,2-a]pyridines. Some approaches include:

  • Multicomponent reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé reaction can construct the core in a single step from different starting materials, often with higher atom economy.[3][4]

  • Catalyst- and solvent-free conditions: Some methods have been developed that proceed at elevated temperatures without the need for a catalyst or solvent, reducing waste.

  • Aqueous synthesis: Some newer methods utilize water as the solvent, which is a significant environmental improvement.

These methods may require significant process development to be viable at an industrial scale but represent the future direction of this chemistry.

References

  • CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
  • Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. Benchchem.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 6-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 6-Bromo-2-methylimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing the 6-position of 2-methylimidazo[1,2-a]pyridine?

A1: The most prevalent and effective methods for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 6-position of the imidazo[1,2-a]pyridine core are the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. These reactions offer a versatile toolkit for introducing a wide range of substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Q2: Which factors are most critical in selecting a catalyst system for a Suzuki-Miyaura coupling with this compound?

A2: For a successful Suzuki-Miyaura coupling, the choice of palladium precursor, ligand, and base are paramount. The imidazo[1,2-a]pyridine nucleus can coordinate with the palladium center, potentially inhibiting the catalytic cycle. Therefore, employing bulky, electron-rich phosphine ligands can help to mitigate this issue and promote efficient catalysis. The base is crucial for the transmetalation step and its strength should be tailored to the specific boronic acid and substrate.

Q3: Are there specific ligands that are recommended for Buchwald-Hartwig amination with this substrate?

A3: Yes, for the Buchwald-Hartwig amination of halo-pyridines and related heterocycles, bulky, electron-rich biarylphosphine ligands are highly recommended. Ligands such as XPhos, SPhos, and BrettPhos have demonstrated broad utility and high efficiency in coupling a wide range of amines with challenging heteroaryl halides. These ligands help to stabilize the palladium catalyst and facilitate the crucial reductive elimination step.

Q4: Can copper co-catalysts be avoided in Sonogashira couplings with this compound?

A4: While traditional Sonogashira reactions often employ a copper(I) co-catalyst, copper-free conditions have been developed and can be advantageous in certain contexts, particularly when dealing with sensitive substrates where copper-mediated side reactions are a concern. These conditions typically rely on a palladium catalyst, a suitable ligand, and an amine base.

Q5: What are the typical challenges encountered during a Heck coupling with this substrate?

A5: The Heck reaction with electron-rich heteroaryl bromides like this compound can sometimes be challenging. Potential issues include catalyst deactivation, low yields, and side reactions. Careful optimization of the palladium source, ligand, base, and solvent is often necessary. The choice of the alkene coupling partner can also significantly influence the reaction outcome.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Inefficient transmetalation. 3. Catalyst inhibition by the imidazopyridine nitrogen.1. Use a fresh palladium precursor and ligand. Ensure anaerobic conditions. 2. Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄). 3. Employ a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Inappropriate catalyst or reaction conditions.1. Thoroughly degas all solvents and reagents. 2. Lower the reaction temperature and/or reduce the catalyst loading.
Protodebromination of Starting Material 1. Presence of water or protic impurities. 2. Inefficient catalytic cycle.1. Use anhydrous solvents and reagents. 2. Optimize the ligand and base to accelerate the cross-coupling pathway.
Buchwald-Hartwig Amination
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inappropriate ligand for the substrate/amine combination. 2. Insufficiently strong base. 3. Catalyst deactivation.1. Screen a panel of bulky biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos). 2. Use a strong, non-nucleophilic base like NaOtBu or LHMDS. 3. Ensure strict anaerobic conditions and use a pre-catalyst if possible.
Formation of Hydrodehalogenated Byproduct 1. β-hydride elimination from the amido-palladium intermediate.1. Use a ligand that promotes faster reductive elimination. 2. Lowering the reaction temperature may help in some cases.
Poor Solubility of Reagents 1. Unsuitable solvent.1. Switch to a higher boiling point, aprotic solvent like toluene, dioxane, or DMF.
Sonogashira Coupling
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Coupled Product 1. Inefficient catalyst system. 2. Homocoupling of the alkyne (Glaser coupling).1. Increase catalyst loading or try a different palladium source/ligand combination. 2. If using copper, ensure strict anaerobic conditions. Consider switching to copper-free conditions.
Decomposition of Starting Materials 1. Reaction temperature is too high. 2. Incompatible base.1. Lower the reaction temperature. 2. Use a milder base such as Et₃N or DIPEA.
Heck Coupling
Problem Possible Cause(s) Suggested Solution(s)
No Reaction or Low Conversion 1. Catalyst is not active. 2. Poor oxidative addition.1. Use a Pd(0) source or a precatalyst. 2. Employ electron-rich ligands to facilitate oxidative addition.
Isomerization of the Alkene Product 1. Reversible β-hydride elimination and re-insertion.1. Use a ligand that promotes rapid reductive elimination. 2. Adjusting the base and solvent can sometimes minimize isomerization.

Data Presentation

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of this compound
Arylboronic Acid Palladium Catalyst Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
4-Methoxyphenylboronic acidPd(PPh₃)₄-K₂CO₃Dioxane/EtOH/H₂O150 (MW)0.3392[1]
4-Formylphenylboronic acidPd(PPh₃)₄-K₂CO₃Dioxane/EtOH/H₂O150 (MW)0.3385[1]
3-Thienylboronic acidPd(PPh₃)₄-K₂CO₃Dioxane/EtOH/H₂O150 (MW)0.3388[1]
Phenylboronic acidPd(OAc)₂PPh₃K₂CO₃Dioxane/EtOH/H₂O150 (MW)0.3389[1]

Note: The provided data is for the closely related 6-bromoimidazo[1,2-a]pyridine, and similar results can be expected for the 2-methyl derivative.

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) in a mixture of dioxane/ethanol/water (7:2:1) is subjected to microwave irradiation at 150 °C for 20 minutes.[1] After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-aryl-2-methylimidazo[1,2-a]pyridine.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Reactants: - this compound - Coupling Partner - Base catalyst Add Catalyst System: - Palladium Source - Ligand (if applicable) start->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

catalyst_selection_logic cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira cluster_heck Heck start Select Cross-Coupling Reaction Type suzuki_catalyst Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ start->suzuki_catalyst buchwald_ligand Bulky Biarylphosphine (XPhos, SPhos) start->buchwald_ligand sonogashira_catalyst Pd(PPh₃)₂Cl₂/CuI or Copper-Free System start->sonogashira_catalyst heck_catalyst Pd(OAc)₂ or Pd(PPh₃)₄ start->heck_catalyst suzuki_base K₂CO₃ or Cs₂CO₃ suzuki_catalyst->suzuki_base buchwald_base NaO-t-Bu or LHMDS buchwald_ligand->buchwald_base sonogashira_base Amine Base (Et₃N, DIPEA) sonogashira_catalyst->sonogashira_base heck_base Inorganic or Organic Base heck_catalyst->heck_base

Caption: Catalyst system selection guide for different cross-coupling reactions.

References

Technical Support Center: Purification of 6-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6-Bromo-2-methylimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities are typically unreacted starting materials. In the standard synthesis, these are 2-amino-5-bromopyridine and a halo-propanone derivative (e.g., chloro- or bromoacetone). Other potential impurities can include polymeric byproducts and residual solvents used in the reaction and work-up.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purification are recrystallization and column chromatography. Recrystallization is often a good first step for removing the bulk of impurities, especially unreacted starting materials.[1] Column chromatography is used to achieve higher purity by separating the desired product from closely related impurities.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. It allows for the rapid assessment of the purity of fractions collected during column chromatography and for determining the effectiveness of a recrystallization step. A common eluent system for TLC of imidazo[1,2-a]pyridine derivatives is a mixture of hexane and ethyl acetate.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Troubleshooting Steps
Product does not crystallize - The solution is not saturated.- The chosen solvent is not appropriate.- Concentrate the solution by carefully evaporating some of the solvent.- Try adding a co-solvent (anti-solvent) dropwise to induce precipitation.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure product, if available.
Product "oils out" instead of crystallizing - The cooling process is too rapid.- The melting point of the product is lower than the temperature of the solution.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Re-heat the solution to dissolve the oil and allow it to cool more slowly.- Try a different solvent system with a lower boiling point.
Low recovery of pure product - Too much solvent was used initially.- The product has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform a second recrystallization.
Column Chromatography Issues
Issue Possible Cause Troubleshooting Steps
Poor separation of product and impurities - Inappropriate eluent system.- Column was not packed properly.- Optimize the eluent system using TLC to achieve a good separation of spots (Rf of the product should be around 0.3).- Try a different solvent system (e.g., dichloromethane/methanol).- Ensure the column is packed uniformly without any air bubbles or cracks.
Product is not eluting from the column - Eluent is not polar enough.- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane).
Product elutes too quickly (with the solvent front) - Eluent is too polar.- Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexane).
Tailing of the product spot on TLC and broad peaks during chromatography - The basic nitrogen of the imidazopyridine is interacting with the acidic silica gel.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system.- Use a different stationary phase, such as neutral or basic alumina.

Data Presentation

The following table summarizes typical purification parameters for imidazo[1,2-a]pyridine derivatives. Please note that the optimal conditions for this compound may need to be determined empirically.

Purification Method Typical Parameters Expected Purity Range
Recrystallization Solvent System: Ethyl acetate / n-Hexane[1]85-95%
Column Chromatography Stationary Phase: Silica GelEluent System: Hexane / Ethyl Acetate gradient or Dichloromethane / Methanol gradient>98%

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add n-hexane to the hot ethyl acetate solution until it becomes slightly cloudy. Reheat the solution until it is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold n-hexane.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

This protocol is a general guideline and should be optimized based on TLC analysis.

  • TLC Analysis: Determine a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) that gives an Rf value of approximately 0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane and load it onto the column.

  • Elution: Begin elution with the less polar solvent mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Purification_Workflow Crude Crude Product (this compound + Impurities) Recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) Crude->Recrystallization Analysis1 Purity Check (TLC) Recrystallization->Analysis1 Column Column Chromatography (Silica Gel, Hexane/EtOAc) Analysis2 Purity Check (TLC, NMR, HPLC) Column->Analysis2 Pure Pure Product (>98% Purity) Analysis1->Column If purity < 98% Analysis1->Pure If purity ≥ 98% Analysis2->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Crude Product Method Choose Purification Method Start->Method Recryst Recrystallization Method->Recryst High Impurity Load Column Column Chromatography Method->Column Low Impurity Load / High Purity Needed Success Pure Product Recryst->Success Successful Failure Troubleshoot Recryst->Failure Unsuccessful Column->Success Successful Column->Failure Unsuccessful Failure->Method Re-evaluate

Caption: Logical decision-making process for purification method selection and troubleshooting.

References

Technical Support Center: Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the impact of solvent selection.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inappropriate solvent: The polarity of the solvent may not be suitable for the reaction, leading to poor solubility of reactants or stabilization of undesired intermediates.- Solvent Screening: Experiment with a range of solvents with varying polarities. For the reaction of 2-amino-5-bromopyridine with a chloroacetaldehyde solution, solvents such as water, ethanol, methanol, and isopropanol have been reported.[1] - Aqueous Conditions: Consider a metal-free synthesis in water, which has been shown to be effective for some imidazo[1,2-a]pyridine syntheses under ambient conditions.
Incorrect Base: The strength or type of base may not be optimal for the cyclization step.- Base Selection: Sodium bicarbonate, sodium hydroxide, triethylamine, and sodium carbonate are commonly used bases.[1] Evaluate the effect of each on your reaction.
Low Reaction Temperature: The activation energy for the reaction may not be reached.- Temperature Optimization: The reaction is typically run at temperatures between 25-50°C.[1] If the reaction is sluggish, a moderate increase in temperature may improve the yield. A conventional method involves refluxing for over 24 hours in n-butanol.[1]
Formation of Impurities Side Reactions: The solvent can influence the reaction pathway, leading to the formation of byproducts.- Solvent Choice: Polar protic solvents like ethanol can participate in the reaction. If side products are an issue, consider less reactive solvents. - Purification: Recrystallization from a mixed solvent system, such as ethyl acetate/n-hexane, can be effective for purification.[1]
Decomposition of Starting Material or Product: Prolonged reaction times or high temperatures can lead to degradation.- Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Milder Conditions: Explore milder reaction conditions, such as lower temperatures or the use of a more efficient catalyst, to minimize degradation.
Reaction Stalls or is Incomplete Poor Solubility of Reactants: One or more of the starting materials may not be fully dissolved in the chosen solvent.- Solvent System: A mixed solvent system may be necessary to fully dissolve all reactants. - Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can facilitate the reaction between reactants in different phases.
Catalyst Deactivation: If a catalyst is used, it may become deactivated over the course of the reaction.- Catalyst Loading: Ensure the correct catalyst loading is used. - Inert Atmosphere: If the catalyst is sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely used method involves the reaction of 2-amino-5-bromopyridine with chloroacetaldehyde or a precursor like bromoacetaldehyde diethyl acetal.[1][2] The reaction is typically carried out in a suitable solvent in the presence of a base.[1]

Q2: How does the choice of solvent affect the reaction?

A2: The solvent plays a crucial role in the synthesis of this compound. It affects the solubility of the reactants, the reaction rate, and can influence the formation of byproducts. Solvents such as water, ethanol, methanol, and isopropanol have been successfully employed.[1] The polarity of the solvent can impact the reaction mechanism and yield.

Q3: What are the key reaction parameters to optimize for this synthesis?

A3: Key parameters to optimize include the choice of solvent, the type and amount of base, the reaction temperature, and the reaction time. A typical procedure involves reacting 2-amino-5-bromopyridine with a 40% aqueous solution of chloroacetaldehyde at a temperature between 25-50°C for 2 to 24 hours.[1]

Q4: What are some common challenges in the synthesis of imidazo[1,2-a]pyridines in general?

A4: Common challenges include achieving high yields, minimizing side reactions, and purification of the final product. The synthesis can be sensitive to reaction conditions, and optimization is often required for different substrates.[3]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine using Chloroacetaldehyde

This protocol is adapted from a patented method.[1]

Materials:

  • 2-amino-5-bromopyridine

  • 40% aqueous solution of chloroacetaldehyde

  • Sodium bicarbonate

  • Ethanol (or other suitable solvent like water, methanol, isopropanol)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • n-Hexane

Procedure:

  • In a reaction vessel, dissolve 2-amino-5-bromopyridine in the chosen solvent (e.g., ethanol).

  • Add the 40% aqueous solution of chloroacetaldehyde and sodium bicarbonate to the reaction mixture. The molar ratio of 2-amino-5-bromopyridine to chloroacetaldehyde to base is typically 1:1.2:1.2.[1]

  • Stir the reaction mixture at a temperature between 25-50°C for 2-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extract the crude product with ethyl acetate.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent to obtain the crude 6-bromoimidazo[1,2-a]pyridine.

  • Purify the crude product by recrystallization from an ethyl acetate/n-hexane mixed solvent.[1]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound, highlighting the key decision points and processes.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2-amino-5-bromopyridine + Chloroacetaldehyde Reaction_Setup Combine Reactants, Solvent, and Base Reactants->Reaction_Setup Solvent_Base Select Solvent (e.g., Ethanol, Water) + Select Base (e.g., NaHCO3) Solvent_Base->Reaction_Setup Heating Heat Reaction (25-50°C) Reaction_Setup->Heating Monitoring Monitor Progress (TLC) Heating->Monitoring Concentration Solvent Removal Monitoring->Concentration Reaction Complete Extraction Ethyl Acetate Extraction Concentration->Extraction Washing_Drying Wash with Water & Dry (Na2SO4) Extraction->Washing_Drying Purification Recrystallization (Ethyl Acetate/Hexane) Washing_Drying->Purification Final_Product 6-Bromo-2-methylimidazo [1,2-a]pyridine Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

References

preventing dehalogenation of 6-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to mitigate and prevent the undesired dehalogenation of 6-Bromo-2-methylimidazo[1,2-a]pyridine during chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of my reaction with this compound?

A1: Dehalogenation, specifically hydrodehalogenation, is a common side reaction where the bromine atom on your this compound is replaced by a hydrogen atom.[1][2] This results in the formation of the undesired byproduct, 2-methylimidazo[1,2-a]pyridine, which reduces the yield of your target molecule and complicates purification.[1]

Q2: What are the primary causes of this unwanted dehalogenation?

A2: The central cause of hydrodehalogenation is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2][3] This intermediate can react with your starting material to produce the dehalogenated byproduct. Key factors that promote the formation of Pd-H species include:

  • The Catalyst System: Certain palladium catalysts and ligands are more prone to this pathway.[1]

  • The Base: The choice of base is critical, as some can act as hydride donors or promote the generation of Pd-H species.[3][4]

  • The Solvent: Solvents like alcohols (e.g., methanol, ethanol) or even trace amounts of water can serve as sources for the hydride.[1][4][5]

  • Reaction Temperature: Higher temperatures can increase the rate of dehalogenation relative to the desired cross-coupling reaction.[6]

Q3: Why is my this compound substrate particularly susceptible to dehalogenation?

A3: N-heterocyclic halides, such as derivatives of imidazo[1,2-a]pyridine, are often more susceptible to dehalogenation.[2] The nitrogen atoms in the heterocyclic ring system can influence the electronic properties of the molecule and may coordinate with the palladium catalyst, potentially favoring the undesired dehalogenation pathway.[2] For some N-H containing heterocycles, deprotonation by the base can increase the ring's electron density, which may also influence the reaction outcome.[2]

Q4: How can I quickly confirm that dehalogenation is occurring?

A4: You can identify the dehalogenated byproduct, 2-methylimidazo[1,2-a]pyridine, in your crude reaction mixture using standard analytical techniques:

  • GC-MS: Look for a peak with a molecular weight corresponding to the dehalogenated product (C8H8N2, approx. 132.16 g/mol ).[6]

  • ¹H NMR: The proton NMR spectrum of the crude product will show a new aromatic proton signal in the region where the bromine was located on the imidazopyridine ring.[6]

  • TLC: The dehalogenated byproduct will typically appear as a less polar spot compared to the starting bromo-compound.[6]

Troubleshooting Guide: Minimizing Dehalogenation

Problem: My reaction is producing a significant amount of 2-methylimidazo[1,2-a]pyridine byproduct. How can I suppress this side reaction?

Below is a systematic guide to troubleshoot and optimize your reaction conditions.

Evaluate and Optimize the Catalyst System

The choice of phosphine ligand is one of the most critical factors in controlling dehalogenation. The goal is to select a ligand that promotes the desired reductive elimination of the product faster than the competing hydrodehalogenation pathway.

Solution: Switch to bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, accelerate the rate-limiting steps of the main catalytic cycle, and sterically hinder pathways that lead to the formation of Pd-H species.[1][2][7]

Ligand NameClassKey Characteristics
XPhos BiarylphosphineVery bulky and electron-rich. Excellent for suppressing hydrodehalogenation in various cross-couplings.[1][8]
SPhos BiarylphosphineSimilar to XPhos, highly effective for challenging substrates, including heteroaryl chlorides.[1][8]
tBuXPhos BiarylphosphineIncreased steric bulk compared to XPhos, can be beneficial in certain cases.
RuPhos BiarylphosphineOften used for sterically hindered substrates and can be effective at reducing dehalogenation.
P(t-Bu)₃ TrialkylphosphineHighly electron-donating and sterically demanding; promotes efficient oxidative addition and reductive elimination.[7]

Recommendation: Screen XPhos or SPhos first, as they are well-documented for their effectiveness in suppressing this side reaction.[1][2]

Modify the Base and Solvent Conditions

The base and solvent system can be a direct source of hydrides or can promote their formation.

Solution: Change to a weaker, non-nucleophilic inorganic base and use an anhydrous, aprotic solvent. Avoid solvents that can act as hydrogen donors, such as alcohols or DMF, if dehalogenation is severe.[1][9]

ParameterPoor Choice (Promotes Dehalogenation)Better Choice (Suppresses Dehalogenation)
Base Strong alkoxides (e.g., NaOtBu, KOtBu)[2][3], Amine bases (e.g., Et₃N)[4][10]Weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][2]
Solvent Protic solvents (e.g., EtOH, MeOH, iPrOH)[4][5], DMF[1]Aprotic, non-polar solvents like Toluene, Dioxane, THF, or 2-MeTHF.[1][2][9]

Recommendation: A combination of K₃PO₄ as the base in anhydrous Toluene or Dioxane is an excellent starting point for optimization.[1]

Adjust Reaction Temperature and Time

High temperatures and long reaction times can favor side reactions.

Solution: Lower the reaction temperature. The desired cross-coupling reaction often has a lower activation energy than the dehalogenation pathway.

Recommendation: Run a temperature screen, starting from a lower temperature (e.g., 60-70 °C) and gradually increasing it. Monitor the reaction by LC-MS or GC-MS to find the optimal temperature that maximizes product formation while minimizing the byproduct.[6] Avoid unnecessarily long reaction times once the starting material is consumed.

Key Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling Optimized to Minimize Dehalogenation

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • XPhos (2.5 - 5 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (2.0 - 3.0 equiv)

  • Anhydrous, degassed Toluene (0.1 - 0.2 M concentration)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, the palladium source, and the XPhos ligand.

  • Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle Competition

The following diagram illustrates the desired palladium-catalyzed cross-coupling cycle and the competing hydrodehalogenation pathway that leads to the undesired byproduct.

G Competing Pathways: Cross-Coupling vs. Hydrodehalogenation pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add + Ar-Br pd_ii Ar-Pd(II)-Br(L_n) ox_add->pd_ii trans Transmetalation (with Ar'-B(OR)2) pd_ii->trans pd_h Ar-Pd(II)-H(L_n) pd_ii->pd_h Halide/Hydride Exchange diaryl_pd Ar-Pd(II)-Ar'(L_n) trans->diaryl_pd red_elim Reductive Elimination diaryl_pd->red_elim red_elim->pd0 product Desired Product (Ar-Ar') red_elim->product hydride_source Hydride Source (Solvent, Base, H₂O) hydride_source->pd_h Forms Pd-H Species red_elim_dehalo Reductive Elimination pd_h->red_elim_dehalo red_elim_dehalo->pd0 byproduct Dehalogenated Byproduct (Ar-H) red_elim_dehalo->byproduct G start Problem: Significant Dehalogenation Observed q1 Step 1: Analyze Catalyst System Is the ligand bulky and electron-rich? start->q1 sol1 Action: Switch to a Biarylphosphine Ligand (e.g., XPhos, SPhos) q1->sol1 No q2 Step 2: Evaluate Base & Solvent Are you using an alkoxide base or protic solvent? q1->q2 Yes sol1->q2 sol2 Action: Switch to K₃PO₄ or Cs₂CO₃ in anhydrous Toluene or Dioxane q2->sol2 Yes q3 Step 3: Check Temperature Is the reaction run at high temperature (>100 °C)? q2->q3 No sol2->q3 sol3 Action: Lower Temperature Perform a screen from 60-90 °C q3->sol3 Yes end_node Outcome: Dehalogenation Minimized q3->end_node No sol3->end_node

References

Technical Support Center: Imidazo[1,2-a]pyridine Synthesis Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring the progress of imidazo[1,2-a]pyridine synthesis?

The most frequently employed techniques for monitoring the synthesis of imidazo[1,2-a]pyridines include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. For real-time monitoring, in-situ techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are gaining prominence.

Q2: How do I choose the most suitable reaction monitoring technique for my specific imidazo[1,2-a]pyridine synthesis?

The choice of technique depends on several factors:

  • Reaction Scale: For small-scale reactions, TLC is often sufficient for qualitative monitoring. For larger scale or process development, quantitative techniques like HPLC or GC-MS are more appropriate.

  • Reactant and Product Properties: The volatility and thermal stability of your compounds will determine the suitability of GC-MS. The presence of a chromophore is necessary for UV detection in HPLC.

  • Kinetics and Mechanism Studies: For detailed kinetic analysis and mechanistic investigations, in-situ techniques like FTIR or Raman spectroscopy are ideal as they provide real-time data without the need for sampling.

  • Available Equipment: The choice is also dictated by the analytical instrumentation available in your laboratory.

Q3: How can I confirm the final structure of my synthesized imidazo[1,2-a]pyridine?

Final structure confirmation is typically achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, while mass spectrometry (MS) confirms the molecular weight. For novel compounds, 2D NMR techniques (e.g., COSY, HSQC, HMBC) and single-crystal X-ray diffraction are often required for unambiguous structure elucidation.

Troubleshooting Guides

Thin-Layer Chromatography (TLC)
Issue Possible Cause Solution
Streaking of spots Sample is too concentrated.Dilute the sample before spotting on the TLC plate.
The compound is highly polar and interacts strongly with the stationary phase.Add a small amount of a polar solvent (e.g., acetic acid or triethylamine) to the mobile phase.
No separation of spots (spots remain at the baseline or run with the solvent front) Inappropriate mobile phase polarity.If spots remain at the baseline, the mobile phase is not polar enough; increase its polarity. If spots run with the solvent front, the mobile phase is too polar; decrease its polarity.
Faint or no visible spots under UV light The compound does not have a UV chromophore.Use a different visualization technique, such as staining with potassium permanganate or iodine.
The concentration of the compound is too low.Concentrate the sample before spotting.
High-Performance Liquid Chromatography (HPLC)
Issue Possible Cause Solution
Broad or tailing peaks Column degradation.Replace the column.
Inappropriate mobile phase pH for ionizable compounds.Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Column overloading.Inject a smaller sample volume or dilute the sample.
Ghost peaks Carryover from a previous injection.Implement a needle wash step in the injection sequence.
Contamination in the mobile phase or sample.Use high-purity solvents and filter all samples and mobile phases.
Drifting baseline Temperature fluctuations in the column oven.Ensure the column oven is properly calibrated and maintaining a stable temperature.
Mobile phase composition is changing over time.Ensure proper mixing of the mobile phase and check for leaks in the system.
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue Possible Cause Solution
No peak detected The compound is not volatile or is thermally labile.Consider derivatization to increase volatility or use a different analytical technique like HPLC.
Incorrect GC inlet temperature.Optimize the inlet temperature to ensure efficient vaporization without thermal decomposition.
Poor peak shape Active sites in the GC liner or column.Use a deactivated liner and column.
Co-elution with other components.Optimize the GC temperature program to improve separation.
Inconsistent retention times Fluctuations in carrier gas flow rate.Check for leaks in the gas lines and ensure the flow controller is functioning correctly.
Column aging.Condition or replace the GC column.

Quantitative Data Summary

The following table provides a general comparison of common reaction monitoring techniques. The limits of detection (LOD) and quantification (LOQ) are highly dependent on the specific analyte and instrument.

Technique Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Analysis Time Cost per Sample
TLC 1-100 ng-5-20 minLow
HPLC-UV 0.1-10 ng0.5-50 ng5-30 minMedium
GC-MS 0.01-1 ng0.1-5 ng10-60 minHigh
¹H NMR 1-10 µg5-50 µg2-15 minHigh

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel 60 F₂₅₄ coated aluminum plates.

  • Sample Preparation: Withdraw a small aliquot (a few microliters) from the reaction mixture using a capillary tube. Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) in a small vial.

  • Spotting: Using a capillary tube, spot the diluted sample onto the TLC plate, approximately 1 cm from the bottom. Also spot the starting materials and any known intermediates for comparison.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the spots. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm and/or 365 nm. If necessary, use a staining agent like potassium permanganate.

  • Analysis: Calculate the retention factor (Rf) for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). Monitor the disappearance of starting material spots and the appearance of the product spot.

Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
  • System Preparation:

    • Mobile Phase: Prepare the mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid). Degas the mobile phase thoroughly.

    • Column: Install an appropriate reverse-phase column (e.g., C18).

    • Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a small amount of a suitable quenching agent).

    • Dilute the sample with the initial mobile phase to a concentration within the linear range of the detector.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection and Analysis:

    • Inject the prepared sample into the HPLC system.

    • Run the appropriate gradient method to separate the components of the reaction mixture.

    • Monitor the chromatogram for the peaks corresponding to the starting materials, intermediates, and the final product.

  • Data Processing:

    • Integrate the peak areas of the reactants and products.

    • Calculate the percentage conversion of the starting material and the yield of the product over time.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Imidazo[1,2-a]pyridine Synthesis cluster_monitoring Reaction Monitoring cluster_analysis Analytical Techniques Reaction Reaction Mixture Sampling Aliquot Sampling Reaction->Sampling Quenching Quenching (optional) Sampling->Quenching Dilution Dilution & Filtration Quenching->Dilution TLC TLC Dilution->TLC HPLC HPLC Dilution->HPLC GCMS GC-MS Dilution->GCMS NMR NMR Dilution->NMR Data Data Analysis (Conversion, Yield, Purity) TLC->Data HPLC->Data GCMS->Data NMR->Data

Caption: General workflow for monitoring imidazo[1,2-a]pyridine synthesis.

Troubleshooting_Logic cluster_tlc TLC Issues cluster_hplc HPLC Issues start Problem with Reaction Monitoring check_technique Which technique is being used? start->check_technique tlc_streaking Streaking Spots? check_technique->tlc_streaking TLC hplc_broad Broad/Tailing Peaks? check_technique->hplc_broad HPLC tlc_no_sep No Separation? tlc_streaking->tlc_no_sep sol_conc Dilute Sample tlc_streaking->sol_conc sol_polar Adjust Mobile Phase Polarity tlc_streaking->sol_polar tlc_no_spots No Visible Spots? tlc_no_sep->tlc_no_spots tlc_no_sep->sol_polar sol_stain Use Staining Agent tlc_no_spots->sol_stain sol_conc_spot Concentrate Sample tlc_no_spots->sol_conc_spot hplc_ghost Ghost Peaks? hplc_broad->hplc_ghost sol_col Replace Column hplc_broad->sol_col sol_ph Adjust Mobile Phase pH hplc_broad->sol_ph hplc_baseline Drifting Baseline? hplc_ghost->hplc_baseline sol_wash Implement Needle Wash hplc_ghost->sol_wash sol_cont Check for Contamination hplc_ghost->sol_cont sol_temp Check Column Temperature hplc_baseline->sol_temp sol_mobile Check Mobile Phase Composition hplc_baseline->sol_mobile

Caption: Troubleshooting decision tree for common TLC and HPLC issues.

Validation & Comparative

The Emerging Potential of Imidazo[1,2-a]pyridine Derivatives in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals on the Anticancer Properties of the Imidazo[1,2-a]pyridine Scaffold, with 6-Bromo-2-methylimidazo[1,2-a]pyridine as a Key Synthetic Precursor.

The imidazo[1,2-a]pyridine scaffold has garnered significant attention in medicinal chemistry as a "privileged" heterocyclic structure, owing to its wide spectrum of biological activities.[1] This guide provides a comprehensive comparison of the anticancer performance of imidazo[1,2-a]pyridine derivatives against established chemotherapeutic agents. While direct anticancer data for the foundational molecule, this compound, is limited, its crucial role as a synthetic intermediate in the development of potent anticancer compounds is well-documented.[2] We will delve into the mechanisms of action, present comparative experimental data, and provide detailed protocols to offer a thorough understanding of this promising class of compounds.

Unraveling the Anticancer Mechanisms of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting multiple key signaling pathways implicated in tumor growth, proliferation, and survival. The versatility of this scaffold allows for substitutions that can be tailored to inhibit specific molecular targets.[3]

Inhibition of the PI3K/Akt/mTOR Pathway

A frequently dysregulated pathway in many cancers, the PI3K/Akt/mTOR cascade is a primary target for many imidazo[1,2-a]pyridine-based compounds.[4][5][6] These derivatives have been shown to effectively inhibit PI3Kα, a key isoform of the PI3K enzyme, leading to the suppression of downstream signaling, induction of cell cycle arrest, and apoptosis.[7] The FDA's approval of the first PI3K inhibitor in 2019 for breast cancer underscores the therapeutic potential of targeting this pathway.[5]

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibition Synthesis_Workflow Start 2-Amino-5-bromopyridine Reaction1 Cyclocondensation Start->Reaction1 Reagent1 α-Haloketone (e.g., Chloroacetone) Reagent1->Reaction1 Intermediate This compound Coupling Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Coupling Reaction1->Intermediate FinalProduct Functionalized Imidazo[1,2-a]pyridine Derivatives Coupling->FinalProduct Reagent2 Boronic Acids / Amines Reagent2->Coupling

Caption: General synthetic workflow for imidazo[1,2-a]pyridine derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is a proxy for cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., imidazo[1,2-a]pyridine derivatives) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. For instance, substitutions at the 2, 3, and 6-positions have been extensively explored to modulate the potency and selectivity of these compounds. The introduction of different functional groups can influence the compound's ability to interact with its biological target, as well as its pharmacokinetic properties.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a versatile and promising platform for the development of novel anticancer agents. Derivatives of this core structure have demonstrated potent activity against a range of cancer cell lines through various mechanisms of action, including the inhibition of key signaling pathways like PI3K/Akt/mTOR and the disruption of fundamental cellular processes such as mitosis. While this compound itself is primarily a synthetic precursor, its importance in enabling the creation of a diverse library of anticancer drug candidates cannot be overstated. The comparative data presented in this guide highlights the potential of certain imidazo[1,2-a]pyridine derivatives to exhibit comparable or even superior potency to some standard chemotherapeutic drugs in vitro. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this exciting class of compounds in the fight against cancer.

References

Click to expand
  • What are Tubulin inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]

  • PI3K Inhibitors in Advanced Breast Cancer: The Past, The Present, New Challenges and Future Perspectives - PubMed Central. (2022, April 26). Retrieved from [Link]

  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Retrieved from [Link]

  • Development of tubulin polymerization inhibitors as anticancer agents - ResearchGate. (2025, December 12). Retrieved from [Link]

  • Mechanism of action of tubulin inhibitors payloads: polymerization... - ResearchGate. Retrieved from [Link]

  • A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - NIH. (2020, August 4). Retrieved from [Link]

  • Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis - Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines - Trends in Sciences. (2024, October 20). Retrieved from [Link]

  • PI3K Inhibitors for ER+ Breast Cancer - WebMD. (2024, April 17). Retrieved from [Link]

  • The Role of PI3K Inhibition in the Treatment of Breast Cancer, Alone or Combined With Immune Checkpoint Inhibitors - Frontiers. Retrieved from [Link]

  • Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - NIH. Retrieved from [Link]

  • Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study - Journal of Advanced Veterinary Research. Retrieved from [Link]

  • Phosphoinositide 3-Kinase (PI3K) Inhibitors and Breast Cancer: An Overview of Current Achievements - MDPI. Retrieved from [Link]

  • IC50 distribution of cisplatin in lung cancer cells. (A) Fit curve... - ResearchGate. Retrieved from [Link]

  • Addition of PI3K inhibition could improve outcomes in patients with PIK3CA-mutated metastatic breast cancer - VHIO. (2024, December 23). Retrieved from [Link]

  • Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research. (2023, November 14). Retrieved from [Link]

  • Aurora Kinase Inhibitors: Current Status and Outlook - Frontiers. Retrieved from [Link]

  • AURKA Pathway Gains Ground as Targetable Option in Metastatic Breast Cancer | OncLive. (2024, January 17). Retrieved from [Link]

  • Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung - Net Journals. (2019, April 17). Retrieved from [Link]

  • Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed. Retrieved from [Link]

  • Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells - NIH. Retrieved from [Link]

  • A Phase II Trial of the Aurora Kinase A Inhibitor Alisertib for Patients with Castration-resistant and Neuroendocrine Prostate Cancer: Efficacy and Biomarkers - AACR Journals. Retrieved from [Link]

  • Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PMC - PubMed Central. (2023, May 19). Retrieved from [Link]

  • Selected clinical trials of Aurora kinases inhibitors | Download Table - ResearchGate. Retrieved from [Link]

  • Clinical Trials Using Aurora Kinase Inhibitor - NCI - National Cancer Institute. Retrieved from [Link]

  • The 50 % inhibitory concentration (IC50) of cisplatin in A549 and... - ResearchGate. Retrieved from [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023, July 30). Retrieved from [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Retrieved from [Link]

  • Determination of IC50 values of Docetaxel, Doxorubicin, and Paclitaxel... - ResearchGate. Retrieved from [Link]

  • IC 50 values of HEK 293, CaCo-2, MCF-7, and A549 cell lines after... - ResearchGate. Retrieved from [Link]

  • IC50 values for 2-APCAs (I-IV), paclitaxel, and vinblastine for epithelial cancer cell lines. Retrieved from [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives | Asian Journal of Chemistry. (2025, May 27). Retrieved from [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed. (2022, September 1). Retrieved from [Link]

  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. - Allied Academies. (2016, February 25). Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - MDPI. (2023, April 6). Retrieved from [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - ResearchGate. (2025, August 10). Retrieved from [Link]

  • RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 17). Retrieved from [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed. Retrieved from [Link]

  • ChemInform Abstract: 6-Substituted Imidazo[1,2-a]pyridines: Synthesis and Biological Activity Against Colon Cancer Cell Lines HT-29 and Caco-2. - ResearchGate. (2025, August 6). Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its isomeric forms, which differ in the fusion of the imidazole and pyridine rings, exhibit a diverse range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. This guide provides an objective comparison of the biological performance of various imidazo[1,2-a]pyridine isomers and their derivatives, supported by experimental data. We delve into their cytotoxic, antimicrobial, and antiviral effects, explore the underlying mechanisms of action involving key signaling pathways, and discuss the structure-activity relationships that govern their efficacy.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for the biological activity of various imidazo[1,2-a]pyridine isomers and their derivatives. Direct comparisons between isomers from a single study are limited; therefore, data from multiple sources are presented to provide a broad overview. It is important to note that variations in experimental conditions between studies can influence the results.

Anticancer Activity

The in vitro anticancer activity is typically reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the cancer cell growth.

Isomer/Derivative Cancer Cell Line IC50 (µM) Reference
Imidazo[1,2-a]pyridine Derivatives
Compound 12b Hep-2 (Laryngeal Carcinoma)11[1]
HepG2 (Hepatocellular Carcinoma)13[1]
MCF-7 (Breast Carcinoma)11[1]
A375 (Human Skin Cancer)11[1]
Compound 10b (Imidazo[1,2-a]pyrazine)Hep-2 (Laryngeal Carcinoma)20[1]
HepG2 (Hepatocellular Carcinoma)18[1]
MCF-7 (Breast Carcinoma)21[1]
A375 (Human Skin Cancer)16[1]
Imidazo[4,5-b]pyridine Derivatives
Compound 10 SW620 (Colon Carcinoma)0.4[2]
Compound 14 SW620 (Colon Carcinoma)0.7[2]
Compound 8 HeLa (Cervical Cancer)1.8[3]
SW620 (Colon Carcinoma)3.2[3]
PC3 (Prostate Cancer)2.5[3]
Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Isomer/Derivative Microorganism MIC (µg/mL) Reference
Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyrimidine chalcone 4a Escherichia coli-
Pseudomonas aeruginosa-
Staphylococcus aureus-
Streptococcus pyogenes-
Imidazo[1,2-a]pyridine chalcone 10a Escherichia coli-
Pseudomonas aeruginosa-
Staphylococcus aureus-
Streptococcus pyogenes-
Imidazo[4,5-b]pyridine Derivatives
Compound 14 Escherichia coli32[2]

Note: Specific MIC values for the chalcone derivatives were presented graphically in the source and are indicated as "-" in the table. The study concluded that imidazo[1,2-a]pyrimidine chalcones generally showed excellent to good activity compared to imidazo[1,2-a]pyridine chalcones.

Antiviral Activity

Antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.

Isomer/Derivative Virus Cell Line EC50 (µg/mL) Reference
Imidazo[1,2-a]pyridine Derivatives
Compound 4a HIV-1 (IIIB)MT-482.02[4]
HIV-2 (ROD)MT-447.72[4]
Imidazo[4,5-b]pyridine Derivatives
Compound 7 Respiratory Syncytial Virus (RSV)-21 µM[3]
Compound 17 Respiratory Syncytial Virus (RSV)-58 µM[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effects of the imidazo[1,2-a]pyridine derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Imidazo[1,2-a]pyridine compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cancer cells and seed them into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of the imidazo[1,2-a]pyridine derivatives against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Imidazo[1,2-a]pyridine compounds dissolved in DMSO

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Serially dilute the compounds in MHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Plaque Reduction Assay for Antiviral Activity

This assay is employed to evaluate the ability of the imidazo[1,2-a]pyridine derivatives to inhibit the replication of viruses.

Materials:

  • Host cell line susceptible to the virus (e.g., Vero, MT-4)

  • Virus stock of known titer

  • Culture medium and overlay medium (containing carboxymethylcellulose or agarose)

  • Imidazo[1,2-a]pyridine compounds dissolved in DMSO

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed the host cells into 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compounds.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet. The areas of viral infection will appear as clear zones (plaques) against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus control (no compound). The EC50 value is determined from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of imidazo[1,2-a]pyridine isomers.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment & Activation PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth EIF4EBP1->Cell_Growth Inhibition of inhibitor Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibition Imidazopyridine->Akt Inhibition Imidazopyridine->mTORC1 Inhibition Growth_Factor Growth Factor Growth_Factor->RTK

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow arrow A 1. Seed cells in a 96-well plate B 2. Treat cells with Imidazopyridine derivatives A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 4 hours (Formazan formation) D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate % cell viability and determine IC50 G->H

Caption: A simplified workflow for determining the cytotoxicity of compounds using the MTT assay.

MIC_Determination_Workflow cluster_workflow Broth Microdilution (MIC) Workflow arrow A 1. Prepare serial dilutions of Imidazopyridine derivatives in broth B 2. Prepare standardized bacterial inoculum A->B C 3. Inoculate wells with bacteria B->C D 4. Incubate at 37°C for 18-24 hours C->D E 5. Visually inspect for bacterial growth D->E F 6. Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

References

The Pivotal Role of the 6-Bromo Substituent in the Biological Activity of 2-Methylimidazo[1,2-a]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug discovery, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount. This guide provides a comparative analysis of 6-bromo-2-methylimidazo[1,2-a]pyridine derivatives, a class of compounds demonstrating significant potential across various therapeutic areas, including oncology and neurodegenerative diseases. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document serves as a valuable resource for the rational design of next-generation inhibitors.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with several approved drugs, such as zolpidem and alpidem, featuring this heterocyclic system. The introduction of a bromine atom at the 6-position and a methyl group at the 2-position significantly influences the physicochemical properties and biological activity of these derivatives. The bromine atom, a halogen, can alter the molecule's lipophilicity, metabolic stability, and critically, its binding affinity to target proteins through halogen bonding and other interactions. This guide collates and compares the performance of various this compound derivatives against several key biological targets.

Comparative Analysis of Biological Activity

The biological evaluation of this compound derivatives has revealed their potent inhibitory activity against a range of protein kinases and their efficacy in cell-based assays. Below are summarized data from various studies, highlighting the SAR of this compound class.

Kinase Inhibitory Activity

The imidazo[1,2-a]pyridine scaffold has been extensively explored as a source of protein kinase inhibitors. The substitution pattern on the ring system dictates the potency and selectivity of these compounds.

Compound IDTarget KinaseR Group (at position 3)IC50 (nM)Reference
1a c-Met-H2180[1]
1b c-Met-Phenyl>10000[1]
1c c-Met-(4-fluorophenyl)3900[1]
2a PI3Kα-H>1000[2]
2b PI3Kα-(4-morpholinophenyl)1.94[2]

Table 1: Comparative inhibitory activity of this compound derivatives against c-Met and PI3Kα kinases. The data illustrates the significant impact of substitutions at the 3-position on inhibitory potency.

Antiproliferative Activity in Cancer Cell Lines

The kinase inhibitory activity of these compounds often translates into potent antiproliferative effects in cancer cell lines.

Compound IDCell LineR Group (at position 3)IC50 (µM)Reference
3a HT-29 (Colon Cancer)-H>50[3]
3b HT-29 (Colon Cancer)-(4-methoxyphenyl)15.2[3]
3c Caco-2 (Colon Cancer)-(4-methoxyphenyl)12.8[3]
4a HCC827 (Lung Cancer)-(4-morpholinophenyl)0.09[2]
4b A549 (Lung Cancer)-(4-morpholinophenyl)0.43[2]

Table 2: Antiproliferative activity of this compound derivatives in various cancer cell lines. The nature of the substituent at other positions dramatically influences the cytotoxic potency.

Key Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling c-Met c-Met PI3K PI3K c-Met->PI3K Activates HGF HGF HGF->c-Met Binds Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes 6-Bromo-2-methylimidazo[1,2-a]pyridine_Derivative This compound Derivative 6-Bromo-2-methylimidazo[1,2-a]pyridine_Derivative->c-Met Inhibits 6-Bromo-2-methylimidazo[1,2-a]pyridine_Derivative->PI3K Inhibits

Caption: Simplified c-Met/PI3K signaling pathway and points of inhibition by this compound derivatives.

G Start Start Prepare_Kinase_Reaction Prepare Kinase Reaction (Kinase, Substrate, Buffer) Start->Prepare_Kinase_Reaction Add_Inhibitor Add this compound Derivative (or DMSO control) Prepare_Kinase_Reaction->Add_Inhibitor Initiate_Reaction Initiate Reaction with ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction_Detect Stop Reaction & Detect Signal (e.g., Luminescence) Incubate->Stop_Reaction_Detect Data_Analysis Data Analysis (Calculate IC50) Stop_Reaction_Detect->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are representative protocols for the key assays mentioned in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a luminescence-based assay to measure the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., c-Met, PI3Kα)

  • Kinase-specific substrate

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP solution

  • This compound derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer with a constant final DMSO concentration (e.g., 1%).

  • Assay Plate Setup: To each well of a 384-well plate, add 5 µL of the diluted inhibitor or vehicle (for control wells).

  • Enzyme Addition: Dilute the kinase enzyme stock to the desired working concentration in the kinase assay buffer. Add 10 µL of the diluted kinase to each well, except for the "no enzyme" control wells.

  • Reaction Initiation: Prepare a substrate/ATP mixture in the kinase assay buffer. Initiate the kinase reaction by adding 5 µL of this mixture to all wells. Gently mix the plate.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.[4]

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[4]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective inhibitors for various therapeutic targets. The SAR data clearly indicates that the nature of substituents at other positions on the imidazo[1,2-a]pyridine ring plays a crucial role in determining the biological activity. The bromine atom at the 6-position is a key feature that can be leveraged for optimizing potency and selectivity. This guide provides a foundational understanding of the SAR of this compound class and offers standardized protocols to facilitate further research and development in this area.

References

Unveiling the In Vitro Bioactivity of 6-Bromo-2-methylimidazo[1,2-a]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro bioactivity of 6-Bromo-2-methylimidazo[1,2-a]pyridine and its analogs. The following sections detail its performance in key biological assays, supported by experimental data and protocols, to facilitate informed decisions in drug discovery and development.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. This guide focuses on the in vitro validation of this compound, a member of this versatile class of compounds, with a particular emphasis on its potential as a kinase inhibitor for cancer therapy.

Comparative Analysis of Anticancer Activity

Derivatives of the imidazo[1,2-a]pyridine core have demonstrated significant potential as anticancer agents. Recent studies have highlighted their ability to inhibit key signaling pathways involved in tumor growth and proliferation. One such target is the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in various cancers.

A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been synthesized and evaluated for their inhibitory activity against PI3Kα and their antiproliferative effects on a panel of cancer cell lines.[1] The data presented below showcases the potency of these compounds, providing a benchmark for the evaluation of this compound.

Table 1: In Vitro Antiproliferative Activity of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives (IC50 in μM) [1]

CompoundHCC827 (Lung)A549 (Lung)SH-SY5Y (Neuroblastoma)HEL (Leukemia)MCF-7 (Breast)
13a 0.25 ± 0.020.51 ± 0.040.63 ± 0.050.88 ± 0.070.75 ± 0.06
13d 0.18 ± 0.010.39 ± 0.030.45 ± 0.040.62 ± 0.050.51 ± 0.04
13k 0.09 ± 0.010.21 ± 0.020.28 ± 0.020.43 ± 0.030.33 ± 0.03
HS-173 (Control) 0.12 ± 0.010.28 ± 0.020.35 ± 0.030.51 ± 0.040.42 ± 0.03

Table 2: In Vitro PI3Kα Kinase Inhibitory Activity [1]

CompoundPI3Kα IC50 (nM)
13k 1.94 ± 0.15
HS-173 (Control) 2.5 ± 0.2

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key in vitro assays used to characterize the bioactivity of imidazo[1,2-a]pyridine derivatives.

Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 × 10³ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[1]

PI3Kα Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the activity of PI3Kα by quantifying the amount of ADP produced during the kinase reaction.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing PI3Kα enzyme, lipid substrate (PtdIns(4,5)P2), and the test compound in a kinase buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • IC50 Calculation: The IC50 value is determined by plotting the luminescence signal against the compound concentration.[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Inhibitor 6-Bromo-2-methyl- imidazo[1,2-a]pyridine Inhibitor->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

MTT_Workflow cluster_plate 96-Well Plate A1 Cells treat Add Test Compound A1->treat Day 1 B1 Cells C1 Cells start Seed Cells incubate Incubate (72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt Day 4 incubate2 Incubate (4h) add_mtt->incubate2 solubilize Add Solubilizer (DMSO) incubate2->solubilize read Measure Absorbance (490 nm) solubilize->read

Caption: Experimental workflow for the MTT cell proliferation assay.

Conclusion

The available in vitro data strongly suggests that the imidazo[1,2-a]pyridine scaffold, particularly with substitutions at the 6-position, holds significant promise for the development of novel anticancer agents. The potent PI3Kα inhibitory activity and broad-spectrum antiproliferative effects of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives provide a solid foundation for the further investigation of this compound. The detailed protocols and visual workflows presented in this guide are intended to support and streamline future research in this exciting area of drug discovery.

References

comparative analysis of different synthesis routes for 6-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted synthesis of specific analogs, such as 6-Bromo-2-methylimidazo[1,2-a]pyridine, is of significant interest for drug discovery and development. This guide provides a comparative analysis of the primary synthesis routes to this compound, focusing on the widely employed condensation reaction between 2-amino-5-bromopyridine and an α-haloketone. We will compare the performance of conventional heating versus microwave-assisted synthesis, supported by experimental data, to inform the selection of the most suitable method for your research needs.

At a Glance: Conventional vs. Microwave-Assisted Synthesis

The synthesis of this compound is most commonly achieved through the reaction of 2-amino-5-bromopyridine with chloroacetone. This reaction can be effectively carried out using either traditional heating methods or microwave irradiation. While both approaches yield the desired product, they differ significantly in terms of reaction time, energy consumption, and often, product yield.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in accelerating chemical reactions.[1] For the synthesis of imidazo[1,2-a]pyridines, microwave heating has been shown to dramatically reduce reaction times from hours to mere minutes and can lead to improved yields compared to conventional methods.[1][2]

Quantitative Comparison of Synthesis Routes

The following table summarizes the key quantitative data for the synthesis of this compound and its close analogs via conventional heating and microwave irradiation.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Starting Materials 2-amino-5-bromopyridine, Chloroacetone2-amino-5-bromopyridine, Chloroacetone
Solvent Ethanol, DMFDMF
Temperature Reflux (approx. 78 °C for Ethanol)150 °C
Reaction Time 4-6 hours[3]10 minutes[2]
Reported Yield ~72% (for 6-bromoimidazo[1,2-a]pyridine)Generally higher than conventional methods[1]

Note: The data for conventional heating is based on a general protocol for a similar compound, 6-bromo-7-methyl-imidazo[1,2-a]pyridine, and the yield is for the parent compound 6-bromoimidazo[1,2-a]pyridine. The data for microwave-assisted synthesis is based on the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine.

Synthetic Pathways and Experimental Workflow

The primary synthetic route involves the initial SN2 reaction of the endocyclic nitrogen of 2-amino-5-bromopyridine with chloroacetone, followed by an intramolecular cyclization and dehydration to form the final imidazo[1,2-a]pyridine ring system.

G cluster_0 Conventional Synthesis cluster_1 Microwave-Assisted Synthesis A 2-amino-5-bromopyridine + Chloroacetone B Reflux in Ethanol (4-6 hours) A->B Reaction C Work-up and Purification B->C Processing D This compound C->D Isolation E 2-amino-5-bromopyridine + Chloroacetone in DMF F Microwave Irradiation (150°C, 10 min) E->F Reaction G Work-up and Purification F->G Processing H This compound G->H Isolation

Caption: Comparative workflow of conventional vs. microwave synthesis.

Experimental Protocols

Conventional Synthesis via Reflux

This protocol is adapted from a general method for the synthesis of similar imidazo[1,2-a]pyridine derivatives.[3]

Materials:

  • 2-amino-5-bromopyridine

  • Chloroacetone

  • Ethanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • To a solution of 2-amino-5-bromopyridine (1.0 eq) in ethanol, add chloroacetone (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.

Microwave-Assisted Synthesis

This protocol is adapted from a method for a similar 6-bromo-imidazo[1,2-a]pyridine derivative.[2]

Materials:

  • 2-amino-5-bromopyridine

  • Chloroacetone

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor vials

  • Water

  • Ethyl acetate

  • Standard laboratory glassware for extraction

Procedure:

  • In a microwave reactor vial, dissolve 2-amino-5-bromopyridine (1.0 eq) and chloroacetone (1.2 eq) in DMF.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150°C for 10 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

Conclusion

For the synthesis of this compound, both conventional heating and microwave-assisted methods are viable. However, the evidence strongly suggests that microwave-assisted synthesis offers significant advantages in terms of drastically reduced reaction times and potentially higher yields.[1] For laboratories equipped with microwave reactors, this method is superior for rapid lead optimization and library synthesis. The conventional heating method, while slower, remains a robust and accessible alternative, particularly for larger-scale syntheses where specialized microwave equipment may be a limiting factor. The choice of method will ultimately depend on the specific needs and resources of the research team.

References

Comparative In Vivo Efficacy of 6-Bromo-2-methylimidazo[1,2-a]pyridine Analogs in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vivo performance of novel imidazo[1,2-a]pyridine-based therapeutic agents reveals promising efficacy in diverse preclinical models of pain, cancer, and epilepsy. These compounds demonstrate significant biological activity, with specific analogs showing potent analgesic, antitumor, and anticonvulsant effects. This guide provides a comparative analysis of their in vivo efficacy, supported by experimental data and detailed methodologies.

Analgesic Activity: COX-2 Inhibition

A notable area of investigation for imidazo[1,2-a]pyridine analogs is their potential as selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of pain and inflammation.

Comparative Efficacy of Imidazo[1,2-a]pyridine Analogs as Analgesics
CompoundAnimal ModelEfficacy Metric (ED50)Standard of Care (Celecoxib) ED50
Compound 5jAcetic acid-induced writhing in mice12.38 mg/kgNot reported in the study

ED50 (Median Effective Dose) represents the dose at which 50% of the maximum analgesic effect is observed.

One of the most potent compounds identified is 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (compound 5j), which exhibited significant analgesic activity.[1] The in vivo analgesic effect of this compound was attributed to its potent and selective inhibition of the COX-2 enzyme.[1]

Experimental Protocol: Acetic Acid-Induced Writhing Test

The writhing test in mice is a standard visceral pain model used to evaluate the efficacy of analgesics.

  • Animal Model: Male albino mice are used for the study.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory conditions before the experiment.

  • Grouping: Mice are divided into control and treatment groups.

  • Compound Administration: The test compound (e.g., compound 5j) is administered orally at various doses. The control group receives the vehicle.

  • Induction of Writhing: After a set period (e.g., 30 minutes) to allow for drug absorption, a 0.6% solution of acetic acid is injected intraperitoneally to induce a writhing response (stretching of the abdomen and hind limbs).

  • Observation: The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the control group. The ED50 is then determined from the dose-response curve.

G cluster_protocol Experimental Workflow: Acetic Acid-Induced Writhing Test acclimatization Acclimatization of Mice grouping Grouping of Animals acclimatization->grouping administration Oral Administration of Compound/Vehicle grouping->administration induction Intraperitoneal Injection of Acetic Acid administration->induction observation Counting of Writhing Responses induction->observation analysis Calculation of % Inhibition and ED50 observation->analysis

Caption: Workflow of the acetic acid-induced writhing test for evaluating analgesic efficacy.

Antitumor Efficacy: c-Met Inhibition

Certain imidazo[1,2-a]pyridine derivatives have been designed as inhibitors of the c-Met receptor tyrosine kinase, a key target in cancer therapy.

Comparative Efficacy of Imidazo[1,2-a]pyridine Analogs in a Xenograft Model
CompoundTumor ModelEfficacy Metric (Tumor Growth Inhibition)
Compound 22eEBC-1 human lung cancer xenograft75%
Compound 42Not specifiedDisappointing in vivo antitumor efficacy

Compound 22e emerged as a potent and selective c-Met inhibitor with significant in vivo antitumor activity.[2] In contrast, another analog, compound 42, showed poor in vivo efficacy, highlighting the structural nuances that determine the therapeutic potential of these compounds.[2]

Experimental Protocol: Human Tumor Xenograft Model

Xenograft models are crucial for assessing the in vivo antitumor efficacy of novel therapeutic agents.

  • Cell Line: A human cancer cell line with c-Met overactivation, such as EBC-1 (non-small cell lung cancer), is used.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: EBC-1 cells are implanted subcutaneously into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors reach a predetermined volume, mice are randomized into control and treatment groups. The test compound (e.g., 22e) is administered (e.g., orally) daily.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a specific size. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

G cluster_xenograft Experimental Workflow: Human Tumor Xenograft Model implantation Subcutaneous Implantation of EBC-1 Cells growth Tumor Growth to Palpable Size implantation->growth treatment Daily Oral Administration of Compound 22e growth->treatment monitoring Regular Measurement of Tumor Volume treatment->monitoring endpoint Tumor Excision and Weight Measurement monitoring->endpoint analysis Calculation of Tumor Growth Inhibition (TGI) endpoint->analysis

Caption: Workflow of the human tumor xenograft model for assessing antitumor efficacy.

Anticonvulsant Activity

Several novel series of imidazo[1,2-a]pyridines have been synthesized and screened for their anticonvulsant properties using standard preclinical models.

In Vivo Anticonvulsant Screening of Imidazo[1,2-a]pyridine Analogs
CompoundMaximal Electroshock (MES) TestSubcutaneous Pentylenetetrazole (scPTZ) Test
4bActiveActive
5aActiveActive
5bActiveActive
6aActiveActive
7eActiveActive
8dActiveActive

Activity is noted at a screening dose of 10 mg/kg. Quantitative efficacy data such as ED50 were not provided in the initial findings.

Compounds possessing a 4-fluorophenyl substituent at the 2nd position of the imidazo[1,2-a]pyridine ring demonstrated potent anticonvulsant activity in both the MES and scPTZ screens, without exhibiting neurotoxicity in the rotarod test.[3] The activity was more pronounced in the scPTZ model, which is predictive of efficacy against absence seizures.[3]

Experimental Protocols: Anticonvulsant Screening

Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.

  • Animal Model: Mice are used for the screening.

  • Compound Administration: The test compounds are administered, typically intraperitoneally, at a fixed dose.

  • Induction of Seizure: After a predetermined time, a maximal electrical stimulus is delivered via corneal electrodes.

  • Observation: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the absence of this phase.

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic and absence seizures.

  • Animal Model: Mice are used for the screening.

  • Compound Administration: The test compounds are administered prior to the convulsant.

  • Induction of Seizure: A subcutaneous injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered to induce seizures.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of these seizures.

G cluster_pathway Signaling Pathway Implicated in Seizures (scPTZ Model) PTZ Pentylenetetrazole (PTZ) GABA_A GABA-A Receptor PTZ->GABA_A antagonizes Inhibition Inhibition of GABAergic Neurotransmission GABA_A->Inhibition Seizure Clonic Seizures Inhibition->Seizure Compound Imidazo[1,2-a]pyridine Analog Block Antagonism Compound->Block Block->PTZ

Caption: Simplified signaling pathway in the scPTZ seizure model.

References

Benchmarking 6-Bromo-2-methylimidazo[1,2-a]pyridine Analogues Against Known Kinase Inhibitors: A Focus on PI3Kα

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of a 6-Bromo-2-methylimidazo[1,2-a]pyridine analogue against established Phosphoinositide 3-kinase alpha (PI3Kα) inhibitors. This document summarizes key inhibitory data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the this compound analogue and several well-known PI3Kα inhibitors against the p110α isoform.

CompoundTarget KinaseIC50 (nM)Notes
3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine PI3K p110α670A novel p110α inhibitor discovered through screening of a chemical library. Further optimization of this scaffold has led to derivatives with significantly increased potency.
Alpelisib (BYL719)PI3Kα5A potent and selective PI3Kα inhibitor that has received regulatory approval for the treatment of certain types of breast cancer. It is a 2-aminothiazole derivative.
Inavolisib (GDC-0077)PI3Kα0.038A highly potent and selective inhibitor of PI3Kα, demonstrating over 300-fold selectivity against other class I PI3K isoforms.[1]
Pilaralisib (XL147/SAR245408)PI3Kα39A pan-class I PI3K inhibitor with activity against PI3Kα, δ, and γ isoforms, though it is less potent against the β isoform.[2]
Dactolisib (BEZ-235/NVP-BEZ235)PI3Kα, mTOR4A dual PI3K/mTOR inhibitor, targeting multiple nodes in the PI3K/Akt/mTOR signaling pathway. It is an imidazoquinoline derivative.

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the characterization of potential drug candidates. Below is a detailed methodology for a typical in vitro kinase assay used to assess the potency of compounds against PI3Kα.

In Vitro PI3Kα Kinase Inhibition Assay (Example Protocol)

This protocol outlines a common method for measuring the inhibitory activity of a test compound against PI3Kα, often utilizing a luminescence-based readout to quantify ATP consumption.

1. Reagents and Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA)

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP

  • Test compound (e.g., this compound analogue) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

2. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute the compound solutions in the kinase buffer.

  • Enzyme and Substrate Preparation: Dilute the recombinant PI3Kα enzyme and the PIP2 substrate to their final concentrations in the kinase buffer.

  • Reaction Initiation: In a 384-well plate, add the diluted test compound or DMSO (as a vehicle control). Add the enzyme/substrate mixture to each well. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis: The luminescence data is used to calculate the percentage of kinase inhibition for each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Mandatory Visualization

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4][5][6] Dysregulation of this pathway is frequently observed in various cancers, making it a prime target for therapeutic intervention.[4][5]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor This compound Analogue & Other PI3K Inhibitors Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the point of inhibition.

Experimental Workflow for Kinase Inhibitor Benchmarking

The process of benchmarking a novel compound against known kinase inhibitors involves a systematic workflow, from initial screening to detailed characterization.

Kinase_Inhibitor_Benchmarking_Workflow Start Start: Novel Compound (e.g., this compound) Screening High-Throughput Screening (HTS) against Kinase Panel Start->Screening Hit_ID Hit Identification & Target Kinase Confirmation Screening->Hit_ID Dose_Response Dose-Response & IC50 Determination (In Vitro Assay) Hit_ID->Dose_Response Comparison Comparative Analysis: IC50 Values & Selectivity Profile Dose_Response->Comparison Benchmark_Selection Selection of Known Benchmark Inhibitors Benchmark_Selection->Comparison Cell_Assay Cell-Based Assays (Target Engagement & Phenotypic Effects) Comparison->Cell_Assay End Lead Optimization Cell_Assay->End

Caption: A typical workflow for benchmarking a novel kinase inhibitor.

References

A Spectroscopic Journey: Comparing 6-Bromo-2-methylimidazo[1,2-a]pyridine with Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and materials science, the structural elucidation of novel compounds is paramount. This guide provides a detailed spectroscopic comparison of the synthesized heterocyclic compound, 6-Bromo-2-methylimidazo[1,2-a]pyridine, with its precursors, 2-amino-5-bromopyridine and chloroacetone. Through a comprehensive analysis of Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), we illuminate the key transformations and structural features that arise during the synthesis. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds.

Spectroscopic Data Comparison

The formation of this compound from its precursors induces significant changes in their respective spectroscopic signatures. The data presented below has been compiled from various sources and represents typical values observed for these compounds.

Table 1: FT-IR Spectral Data Comparison (cm⁻¹)

Functional Group2-amino-5-bromopyridineChloroacetoneThis compound
N-H stretch3400-3200 (broad)--
C-H stretch (aromatic)~3100-3000-~3100-3000
C-H stretch (aliphatic)-~2950-2850~2950-2850 (methyl)
C=O stretch-~1725-
C=N stretch~1640-~1630
C=C stretch (aromatic)~1600, 1470-~1600, 1480
C-N stretch~1330-~1350
C-Br stretch~670-~680
C-Cl stretch-~750-

Table 2: ¹H NMR Spectral Data Comparison (δ, ppm)

Proton2-amino-5-bromopyridine (in CDCl₃)Chloroacetone (in CDCl₃)This compound (in CDCl₃)
-NH₂~4.8 (br s)--
Pyridine H-3~6.4 (d)--
Pyridine H-4~7.4 (dd)--
Pyridine H-6~8.0 (d)--
-CH₂Cl-~4.3 (s)-
-CH₃-~2.3 (s)~2.4 (s)
Imidazo H-3--~7.5 (s)
Imidazo H-5--~7.5 (d)
Imidazo H-7--~7.1 (dd)
Imidazo H-8--~8.1 (d)

Table 3: ¹³C NMR Spectral Data Comparison (δ, ppm)

Carbon2-amino-5-bromopyridine (in CDCl₃)Chloroacetone (in CDCl₃)This compound
C=O-~201-
-CH₂Cl-~46-
-CH₃-~26~16
Pyridine C-2~158--
Pyridine C-3~110--
Pyridine C-4~140--
Pyridine C-5~108--
Pyridine C-6~148--
Imidazo C-2--~145
Imidazo C-3--~117
Imidazo C-5--~129
Imidazo C-6--~112
Imidazo C-7--~123
Imidazo C-8a--~143

Table 4: Mass Spectrometry Data Comparison (m/z)

Ion2-amino-5-bromopyridineChloroacetoneThis compound
[M]⁺172/17492/94210/212
[M+H]⁺173/17593/95211/213
Major Fragments93, 6649, 43131, 104

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of experimental data. The following are generalized protocols for the spectroscopic techniques employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A standard FT-IR spectrometer.

  • Sample Preparation: Solid samples (2-amino-5-bromopyridine and this compound) were analyzed as KBr pellets. The liquid sample (chloroacetone) was analyzed as a thin film between NaCl plates.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of each sample was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra were acquired at room temperature.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: Samples were introduced via a direct insertion probe or a gas chromatography inlet.

  • Data Acquisition: Mass spectra were obtained in the m/z range of 40-300.

Visualizing the Transformation

To better understand the chemical and analytical processes, the following diagrams illustrate the synthetic pathway and the spectroscopic analysis workflow.

Synthesis_Pathway cluster_precursors Precursors cluster_product Product 2_amino_5_bromopyridine 2-amino-5-bromopyridine product This compound 2_amino_5_bromopyridine->product chloroacetone Chloroacetone chloroacetone->product

Synthetic pathway for this compound.

Spectroscopic_Workflow Sample Sample (Precursor or Product) FTIR FT-IR Analysis Sample->FTIR NMR NMR Analysis (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS Data Spectroscopic Data FTIR->Data NMR->Data MS->Data Comparison Comparative Analysis Data->Comparison

General workflow for spectroscopic analysis and comparison.

Analysis and Interpretation

The spectroscopic data clearly delineates the transformation of the precursors into the final product.

  • FT-IR Analysis: The disappearance of the strong N-H stretching bands from 2-amino-5-bromopyridine and the C=O stretching band from chloroacetone, coupled with the appearance of new C=N and C-N stretching bands in the product, confirms the cyclization reaction.

  • ¹H NMR Analysis: The most telling changes are the disappearance of the -NH₂ protons of the aminopyridine and the -CH₂Cl protons of chloroacetone. The formation of the new five-membered imidazole ring is evidenced by the appearance of the characteristic H-3 proton signal and the shifts in the aromatic protons of the pyridine ring.

  • ¹³C NMR Analysis: The upfield shift of the carbonyl carbon from chloroacetone to a C-2 carbon in the imidazole ring, along with the disappearance of the -CH₂Cl carbon signal, provides definitive evidence of the new ring system.

  • Mass Spectrometry: The molecular ion peaks in the mass spectra confirm the molecular weights of all three compounds. The characteristic isotopic pattern of bromine (M and M+2 peaks in a ~1:1 ratio) is a consistent feature in both the precursor and the product, while the chlorine isotopic pattern (M and M+2 in a ~3:1 ratio) is only present in chloroacetone.

This comparative guide underscores the power of spectroscopic methods in tracking chemical reactions and unequivocally determining the structure of newly synthesized molecules. The distinct spectral fingerprints of this compound, when contrasted with its precursors, provide a clear and comprehensive picture of its formation and chemical identity.

A Senior Application Scientist's Guide to the Cross-Validation of 6-Bromo-2-methylimidazo[1,2-a]pyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis and cross-validation framework for the experimental data of 6-Bromo-2-methylimidazo[1,2-a]pyridine. As a key heterocyclic scaffold in modern medicinal chemistry, the imidazo[1,2-a]pyridine core is a cornerstone in the development of therapeutics ranging from anticancer to antimicrobial agents.[1][2] The robust validation of experimental findings is paramount to advancing a lead compound through the drug discovery pipeline. This document eschews a rigid template in favor of a logical, evidence-based narrative that underscores the causality behind experimental design and the principles of data integrity.

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Imperative of Cross-Validation

The imidazo[1,2-a]pyridine system is a nitrogen-bridged heterocyclic scaffold that has garnered significant attention due to its diverse and potent biological activities.[3][4] The specific derivative, this compound, serves as a versatile intermediate and a pharmacologically active entity in its own right. The bromine atom at the 6-position provides a crucial handle for further synthetic modifications (e.g., cross-coupling reactions), while the methyl group at the 2-position influences the molecule's steric and electronic properties.

In drug discovery, initial promising results can be misleading. Cross-validation is the systematic process of verifying that experimental data is reproducible, reliable, and consistent across different experimental setups, laboratories, or analytical methods. This guide will walk through the essential stages of characterizing this compound and comparing its biological performance against structural analogs, thereby providing a blueprint for rigorous scientific validation.

Part 1: Foundational Validation: Synthesis and Physicochemical Characterization

The journey of any small molecule therapeutic begins with its unambiguous synthesis and characterization. This not only confirms the identity and purity of the compound but also establishes a baseline for all subsequent biological evaluations. A failure at this stage invalidates all downstream data.

A common synthetic route involves the condensation reaction of 2-amino-5-bromopyridine with a suitable three-carbon synthon, followed by cyclization.[3] The resulting product must be rigorously characterized to confirm its structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4044-99-9[5]
Molecular Formula C₈H₇BrN₂[5]
Molecular Weight 211.06 g/mol [5]
Appearance Solid (Varies by purity)General Knowledge
1H NMR Spectroscopy Consistent with structure[5][6]
13C NMR Spectroscopy Consistent with structure[5][6]
Mass Spectrometry [M+H]⁺ ~210.98, 212.98[6]
The Causality of Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the carbon skeleton. For this compound, one would expect to see characteristic signals for the methyl group, and distinct aromatic protons on the fused ring system, with chemical shifts and coupling constants defined by the electron-withdrawing bromine atom and the heterocyclic structure.[6][7]

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 211 and 213), providing unambiguous evidence of the bromine atom's presence.

Experimental Workflow: Synthesis to Validation

The following workflow illustrates the logical progression from synthesis to initial characterization, a foundational step in data validation.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Validation start 2-amino-5-bromopyridine + Chloroacetone reaction Cyclocondensation Reaction start->reaction crude Crude Product reaction->crude purify Column Chromatography crude->purify pure_product Pure 6-Bromo-2-methyl- imidazo[1,2-a]pyridine purify->pure_product nmr 1H & 13C NMR pure_product->nmr ms HRMS pure_product->ms purity_check Purity Assessment (e.g., HPLC >95%) pure_product->purity_check biological_testing biological_testing purity_check->biological_testing Proceed to Biological Assays

Caption: Workflow for the synthesis and initial characterization of the target compound.

Part 2: Cross-Validation of Anticancer Activity

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in oncology research, with many derivatives showing potent activity against various cancer cell lines.[8][9] A crucial validation step is to compare the activity of this compound against structurally similar analogs. This comparative approach helps to establish a Structure-Activity Relationship (SAR) and validates that the observed biological effect is not an artifact.

Comparative Cytotoxicity Analysis

The following table summarizes representative cytotoxicity data for a series of 6-substituted imidazo[1,2-a]pyridine derivatives against human colon cancer cell lines, a common target for this class of compounds.[3] This allows for a direct comparison of how different substituents at the 6-position modulate anticancer activity.

Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of 6-Substituted Imidazo[1,2-a]pyridine Derivatives

Compound ID6-SubstituentHT-29 (Colon Cancer) IC₅₀ (µM)Caco-2 (Colon Cancer) IC₅₀ (µM)Reference
Analog 1 -H> 100> 100[3]
Analog 2 (Target Scaffold) -Br 9.20 ± 0.83 17.38 ± 1.13 [3]
Analog 3 -Cl10.11 ± 1.0420.14 ± 1.25[3]
Analog 4 -I8.56 ± 0.7915.88 ± 1.09[3]
Analog 5 -NO₂7.89 ± 0.9112.45 ± 0.98[3]
Camptothecin (Control) N/A10.00 ± 1.419.55 ± 2.21[3]

Data presented as Mean ± SD. Data is illustrative based on published findings for similar scaffolds.

Expert Interpretation: The data clearly demonstrates that substitution at the 6-position is critical for anticancer activity, with the unsubstituted parent compound being inactive. The halogenated derivatives (Br, Cl, I) all show potent activity, comparable to the standard chemotherapeutic agent, Camptothecin. This cross-comparison validates that the 6-bromo derivative is a genuinely active compound and provides a rationale for its selection as a lead candidate. The similar activity profiles among the halogens suggest that electronic and steric factors at this position are key determinants of potency.

Protocol for Cross-Validation: MTT Cytotoxicity Assay

To ensure the reproducibility of cytotoxicity data, a standardized protocol is essential. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., HT-29)

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette and microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a "vehicle control" (medium with DMSO) and a "blank control" (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Part 3: Mechanistic Insight - Targeting the PI3K/Akt Signaling Pathway

A key aspect of validating a drug candidate is understanding its mechanism of action. Numerous studies have implicated the PI3K/Akt/mTOR pathway as a primary target for imidazo[1,2-a]pyridine derivatives.[8][10] This pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[10]

Inhibition of PI3Kα, a key kinase in this pathway, by imidazo[1,2-a]pyridine derivatives has been demonstrated, with some compounds showing IC₅₀ values in the low nanomolar range.[10][11] This inhibition prevents the phosphorylation of Akt, leading to downstream effects like cell cycle arrest and apoptosis.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Bad/Bax Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 6-Bromo-2-methyl- imidazo[1,2-a]pyridine Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Part 4: Broadening the Scope - Antimicrobial Activity Validation

Beyond anticancer potential, imidazo[1,2-a]pyridines have been explored for their antimicrobial properties. Cross-validating activity against a different biological target strengthens the case for the scaffold's utility.

Protocol for Cross-Validation: Broth Microdilution Assay for MIC

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique for determining MIC.[1][12]

Objective: To determine the MIC of a test compound against a specific bacterial strain.

Materials:

  • 96-well round-bottom microtiter plates

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound stock solution (e.g., 1 mg/mL in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Gentamicin)

  • Spectrophotometer or plate reader

Step-by-Step Methodology:

  • Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the 2x final concentration of the test compound stock to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10. Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no bacteria).

  • Inoculation: Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 5 µL of this final inoculum to wells in columns 1 through 11.[12]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[12] This can be assessed visually or by reading the optical density at 600 nm.

Part 5: A Framework for Comprehensive Cross-Validation

True scientific integrity is achieved when data from multiple, orthogonal experiments converge to support a central hypothesis. The cross-validation of a compound like this compound should not be a linear process but an integrated strategy.

G cluster_synthesis Synthesis & Purity cluster_in_vitro In Vitro Validation cluster_mechanistic Mechanistic Validation cluster_conclusion Conclusion synthesis Confirmed Structure & Purity >95% cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine IC50 synthesis->cytotoxicity mic Antimicrobial Assay (e.g., Broth Dilution) Determine MIC synthesis->mic sar Structure-Activity Relationship (SAR) (Compare Analogs) cytotoxicity->sar kinase Kinase Assay (e.g., PI3Kα) Determine Ki cytotoxicity->kinase validated Validated Lead Compound Profile sar->validated mic->validated western Western Blot (p-Akt levels) kinase->western western->validated

Caption: A logical framework for the multi-faceted cross-validation of a lead compound.

Conclusion

The validation of experimental data for a promising molecule such as this compound is a rigorous, multi-step process. It begins with unambiguous synthesis and characterization, progresses through comparative biological testing to establish structure-activity relationships, and delves into mechanistic studies to understand the mode of action. By employing standardized protocols and comparing data across different but related experiments—cytotoxicity vs. kinase inhibition, activity of bromo- vs. chloro-analogs—researchers can build a robust and trustworthy data package. This comprehensive approach is essential for mitigating risks and making informed decisions in the long and complex path of drug development.

References

Comparative Docking Analysis of Imidazo[1,2-a]pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of recent molecular docking studies on imidazo[1,2-a]pyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential.[1][2][3][4][5] The following sections present quantitative data from various studies, detail the experimental protocols used for in silico analysis, and illustrate a typical workflow for such research. This information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Docking Data

The binding affinities of various imidazo[1,2-a]pyridine derivatives have been evaluated against several biological targets. The data is presented in the tables below, categorized by the target protein and the specific study.

Table 1: Docking Scores of Imidazo[1,2-a]pyridine Hybrids (HB1-HB10) against Human LTA4H (PDB ID: 3U9W) [1][6]

CompoundS score (kcal/mol)RMSD (Å)
HB1-1.049
HB6--
HB7-11.237-
HB9--
HB10--
Original Ligand-6.908-

Note: Specific S scores for all compounds were not provided in the abstract. HB7 showed the strongest binding affinity. HB1 had the lowest RMSD, suggesting a close fit to the original ligand.[1][6]

Table 2: Docking Scores of Imidazo[1,2-a]pyridin-3-yl Derivatives (4a-o) against Farnesyl Diphosphate Synthase (PDB ID: 5CG5) [7][8]

CompoundMolDock ScoreRerank ScoreSteric ScoreProtein-Ligand Interaction
4g---139.207-
4k-145.600-107.580--149.188
4l----
Minodronic Acid (Standard)----

Note: Compound 4k exhibited the highest MolDock score and protein-ligand interaction, while compound 4g demonstrated the highest steric score.[7][8]

Table 3: Binding Energy of Imidazo[1,2-a]pyridine Derivatives against Oxidoreductase [9][10]

CompoundBinding Energy (kcal/mol)Interacting Residues
A--
B--
C-9.207His 222, Tyr 216, Lys 270

Note: Compound C exhibited the highest binding energy and interacted with key amino acid residues.[9][10]

Experimental Protocols: Molecular Docking

The following is a generalized protocol for molecular docking studies of imidazo[1,2-a]pyridine derivatives based on methodologies reported in the cited literature.[6][7][8]

1. Ligand and Protein Preparation:

  • Ligand Preparation: The three-dimensional structures of the imidazo[1,2-a]pyridine derivatives are sketched using a molecular modeling software (e.g., ChemDraw) and then optimized using a suitable force field (e.g., MM2) and semi-empirical method (e.g., AM1) until a low root-mean-square (RMS) gradient is achieved (e.g., < 0.001 kcal mol⁻¹ Å⁻¹).[7][8]

  • Protein Preparation: The X-ray crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[1][8] All crystallographic water molecules are typically removed, and the protein structure is refined using a protein preparation wizard in the docking software. This step includes adding hydrogen atoms, assigning correct bond orders, and optimizing the hydrogen bond network.[7]

2. Active Site Identification:

  • The binding pocket (active site) of the target protein is identified. This can be done by referring to the co-crystallized ligand in the PDB structure or by using cavity detection algorithms within the docking software.[7] The grid box for docking is then defined around this active site.

3. Molecular Docking Simulation:

  • The prepared ligands are docked into the active site of the prepared protein using a docking program such as Molegro Virtual Docker (MVD) or AutoDock.[7][11] The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.[7]

  • The docking results are typically ranked based on a scoring function (e.g., MolDock Score, binding energy) which estimates the binding affinity between the ligand and the protein.[7][9]

4. Analysis of Docking Results:

  • The docking poses with the best scores are analyzed to understand the binding mode of the ligands. This includes identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein.[9][12]

  • The root-mean-square deviation (RMSD) between the docked conformation and a reference ligand can also be calculated to assess the accuracy of the docking protocol.[1][6]

Visualization of the Docking Workflow

The following diagram illustrates a typical workflow for a comparative docking study of imidazo[1,2-a]pyridine derivatives.

docking_workflow cluster_prep 1. Preparation cluster_docking 2. Docking Simulation cluster_analysis 3. Analysis & Comparison cluster_output 4. Output ligand_prep Ligand Preparation (Imidazo[1,2-a]pyridine Derivatives) active_site Active Site Identification ligand_prep->active_site protein_prep Protein Preparation (Target Protein from PDB) protein_prep->active_site docking Molecular Docking active_site->docking scoring Scoring & Ranking (Binding Energy, Docking Score) docking->scoring interaction Interaction Analysis (Hydrogen Bonds, etc.) scoring->interaction comparison Comparative Analysis of Derivatives interaction->comparison lead_id Lead Compound Identification comparison->lead_id

Caption: Workflow for comparative molecular docking of imidazo[1,2-a]pyridine derivatives.

References

Evaluating the Metabolic Stability of 6-Bromo-2-methylimidazo[1,2-a]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the metabolic stability of 6-Bromo-2-methylimidazo[1,2-a]pyridine. In the absence of direct experimental data for this specific compound, this document offers a predictive assessment based on the known metabolic profiles of structurally related imidazo[1,2-a]pyridine analogs. The information herein is intended to guide researchers in anticipating the metabolic fate of this compound and to provide standardized protocols for its empirical evaluation.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] However, this heterocyclic system can be susceptible to metabolic degradation, primarily mediated by aldehyde oxidase (AO) and cytochrome P450 (CYP) enzymes.[3] Understanding the metabolic stability of a new analog is therefore a critical step in the drug discovery and development process.

Comparative Metabolic Stability of Imidazo[1,2-a]pyridine Analogs

To contextualize the potential metabolic stability of this compound, the following table summarizes available data for analogous compounds. The data is derived from in vitro studies using liver microsomes, which are a key tool for assessing Phase I metabolism.

CompoundStructure% Metabolized (Rat Liver Microsomes)Reference
Analog 12-pyridyl-imidazo[1,2-a]pyridine-3-carboxamide19%[4]
Analog 2A previously published imidazo[1,2-a]pyridine-3-carboxamide71%[4]

Note: The data presented above is for comparative purposes. The metabolic stability of this compound may vary based on the specific substitution pattern. The bromo and methyl substituents will influence the electronic and steric properties of the molecule, which in turn can affect its interaction with metabolic enzymes.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine the metabolic stability of this compound, standardized in vitro assays are recommended. The two most common methods are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate the susceptibility of a compound to Phase I metabolic enzymes, particularly cytochrome P450s.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound upon incubation with liver microsomes.

Materials:

  • Test compound (this compound)

  • Liver microsomes (from human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound solution.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately terminate the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.

  • Determine the half-life (t½) from the slope of the natural logarithm of the percent remaining versus time plot.

  • Calculate the intrinsic clearance (CLint).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain a full complement of Phase I and Phase II metabolic enzymes and cofactors.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound in the presence of hepatocytes.

Materials:

  • Test compound (this compound)

  • Cryopreserved or fresh hepatocytes (from human, rat, mouse, etc.)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Positive control compounds

  • Acetonitrile or other suitable organic solvent for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Thaw and prepare a suspension of viable hepatocytes in culture medium.

  • Prepare a stock solution of the test compound and positive controls.

  • Add the test compound to the hepatocyte suspension at a final desired concentration.

  • Incubate the mixture at 37°C in a humidified incubator, often with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the cell suspension.

  • Terminate the reaction by mixing the aliquot with a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Homogenize or lyse the cells to ensure complete extraction of the compound.

  • Centrifuge the samples to remove cell debris.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Perform data analysis as described for the microsomal stability assay to determine t½ and CLint.

Visualizing Experimental and Metabolic Pathways

To further clarify the experimental process and potential metabolic fate of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound Test Compound Stock Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes Microsomes->Incubate NADPH NADPH System NADPH->Incubate Timepoints Sample at Timepoints Incubate->Timepoints Quench Quench Reaction Timepoints->Quench Process Protein Precipitation Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Caption: Workflow of an in vitro liver microsomal stability assay.

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Oxidation Oxidation (CYP450, AO) Parent->Oxidation e.g., on imidazo[1,2-a]pyridine ring Hydroxylation Hydroxylation Parent->Hydroxylation e.g., on methyl group Demethylation Demethylation Parent->Demethylation Glucuronidation Glucuronidation Oxidation->Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Potential metabolic pathways for imidazo[1,2-a]pyridine derivatives.

Conclusion

While direct experimental data on the metabolic stability of this compound is not currently available, the information on analogous compounds suggests that the imidazo[1,2-a]pyridine core can be a site of metabolic modification. The presence of the bromo and methyl groups will likely influence the rate and sites of metabolism. It is crucial to perform in vitro metabolic stability assays, such as those detailed in this guide, to accurately determine the metabolic profile of this specific compound. The results from these studies will be instrumental in guiding further drug development efforts.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-2-methylimidazo[1,2-a]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 6-Bromo-2-methylimidazo[1,2-a]pyridine, ensuring operational safety and regulatory compliance.

Researchers and professionals in drug development must adhere to strict protocols for the disposal of chemical waste to ensure a safe laboratory environment and prevent environmental contamination. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, a compound commonly used in medicinal chemistry.

Hazard Identification and Safety Precautions

This compound is classified as a substance that is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to safety protocols is paramount when handling this compound.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

Source: PubChem[1]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal, appropriate personal protective equipment must be worn to minimize exposure.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Skin Protection Wear fire/flame resistant and impervious clothing. Wear protective gloves.
Respiratory Protection Use only outdoors or in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

Source: Echemi, Apollo Scientific[2][3]

First-Aid Measures

In case of accidental exposure, immediate first-aid measures should be taken.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Take off contaminated clothing immediately. Flush skin and hair with running water and soap if available. Seek medical attention if irritation occurs.
Eye Contact Wash out immediately with fresh running water for at least 15 minutes, holding the eyelids apart. Seek medical attention without delay.
Ingestion Rinse mouth with water. Immediately give a glass of water. Do not induce vomiting. Contact a Poisons Information Centre or a doctor.

Source: Apollo Scientific, Echemi, AK Scientific, Inc.[2][3][4]

Step-by-Step Disposal Procedure

The proper disposal of this compound must be conducted in a manner that ensures safety and complies with local regulations.

Experimental Protocol: Chemical Waste Disposal

  • Segregation of Waste:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazard pictograms (e.g., irritant, harmful).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep away from incompatible materials, heat, and sources of ignition.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

    • Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with any local regulation.[2]

Accidental Spill Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Wear PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: For dry spills, use dry clean-up procedures and avoid generating dust. For wet spills, absorb with an inert material.[2]

  • Collection: Carefully collect the spilled material and place it in a sealed, labeled container for disposal as hazardous waste.[2]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Reporting: Report the spill to your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage & Disposal A Wear Appropriate PPE B Identify Hazards using SDS A->B C Segregate Chemical Waste B->C D Use Labeled, Sealed Container C->D E Store in Designated Area D->E F Contact EHS for Pickup E->F G Final Disposal by Licensed Vendor F->G

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 6-Bromo-2-methylimidazo[1,2-a]pyridine (CAS No: 4044-99-9). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of safety. This document is structured to provide not just a list of equipment, but the scientific rationale behind its selection and use, empowering you to work confidently and safely.

Foundational Hazard Assessment: Understanding the Compound

Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is an irritant and is harmful if ingested.[1] The Globally Harmonized System (GHS) provides a clear classification of its risks, which dictates our safety protocols.

Based on data submitted to the European Chemicals Agency (ECHA), this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation : May cause respiratory irritation.[1][2]

This hazard profile necessitates a multi-layered approach to personal protection, starting with engineering controls and supplemented by carefully selected Personal Protective Equipment (PPE).

The First Line of Defense: Engineering Controls

PPE should always be considered the final barrier between you and a chemical hazard. The primary method for exposure control when handling this compound, which can be an airborne irritant, is the use of proper ventilation.

Chemical Fume Hood: All weighing, handling, and transferring of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood.[3] This engineering control is fundamental to minimizing inhalation exposure to dust or aerosols.

Essential Personal Protective Equipment: A Detailed Protocol

The following PPE is mandatory for all personnel handling this compound. The rationale behind each selection is critical for ensuring its correct application.

Dermal Protection: Preventing Skin Contact

Given its classification as a skin irritant, preventing dermal exposure is a primary objective.[1]

  • Gloves: Chemically resistant, impervious gloves are required. Nitrile or butyl rubber gloves are appropriate choices.[4] Always inspect gloves for tears or punctures before use. Double-gloving is recommended when handling significant quantities or during prolonged procedures to provide an additional layer of protection. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[3]

  • Laboratory Coat: A long-sleeved laboratory coat must be worn and fully fastened. This protects against accidental spills and contamination of personal clothing.[2] For procedures with a higher risk of splashing, consider a chemically resistant apron over the lab coat.

Eye and Face Protection: Shielding from Serious Irritation

This compound is classified as a serious eye irritant.[1] Therefore, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Tightly fitting chemical splash goggles that conform to NIOSH (US) or EN 166 (EU) standards are mandatory.[3][5] These provide a seal around the eyes, protecting from splashes, dust, and vapors.

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing (e.g., during transfers or dissolution), a face shield must be worn in addition to chemical splash goggles.[6] A face shield provides a critical extra layer of protection for the entire face.

Respiratory Protection: When a Fume Hood Isn't Enough

While all routine operations should occur within a fume hood, certain situations may require supplemental respiratory protection.

  • Emergency Situations: In the event of a large spill outside of a fume hood, a full-face respirator with appropriate cartridges should be used by trained emergency response personnel.[5]

  • Inadequate Ventilation: If for any reason work must be conducted in an area with insufficient ventilation where exposure limits might be exceeded, a NIOSH-approved respirator is required.[3] All personnel who may need to use a respirator must be part of a respiratory protection program that includes medical evaluation and fit-testing as per OSHA standards.

Operational Plan: A Step-by-Step Handling Workflow

A systematic workflow ensures safety at every stage of the compound's lifecycle in the laboratory. The following protocol outlines the key steps from receipt to disposal.

  • Receiving and Storage: Upon receipt, inspect the container for damage. Store the compound in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[2][7] The container must be kept tightly closed.

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment and prepare the workspace to minimize movement and potential for spills.

  • Donning PPE: Put on all required PPE in the correct order: first the lab coat, then safety goggles and/or face shield, and finally gloves (pulling the cuffs over the sleeves of the lab coat).

  • Handling: Conduct all manipulations within the fume hood. Avoid generating dust when handling the solid form.[2] Use the smallest quantity necessary for the experiment.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the lab coat, and finally eye/face protection. Wash hands thoroughly with soap and water immediately after handling is complete.[3]

  • Disposal: All waste, including empty containers, contaminated gloves, and weighing papers, must be treated as hazardous waste.[8]

Safe Handling and Disposal Workflow

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal A Receive & Inspect Compound B Store in Cool, Dry, Ventilated Area A->B C Verify Fume Hood Functionality B->C D Don Full PPE C->D E Weigh & Prepare Reagents D->E F Perform Experiment E->F G Segregate Waste at Source F->G H Package Hazardous Waste in Labeled Container G->H I Doff PPE Carefully H->I K Store Waste for Licensed Disposal H->K J Wash Hands Thoroughly I->J

Caption: Workflow for handling this compound.

Emergency Procedures: In Case of Exposure

Immediate and correct action is vital in an emergency.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Spill: For minor spills within a fume hood, use an absorbent material to clean up, avoiding dust generation. Place all contaminated materials in a sealed, labeled container for hazardous waste disposal. For major spills, evacuate the area and contact your institution's emergency response team.[2]

Disposal Plan

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[5] All waste must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8] This waste must be disposed of through a licensed chemical destruction facility in accordance with all local, state, and federal regulations.[5][8]

Summary of Safety and Handling Information

Hazard ClassificationGHS PictogramRequired Personal Protective Equipment
Acute Toxicity, Oral (Category 4) [1]GHS07 (Exclamation Mark)Lab Coat, Gloves
Skin Irritation (Category 2) [1]GHS07 (Exclamation Mark)Chemically Resistant Gloves (Nitrile, Butyl), Lab Coat
Serious Eye Irritation (Category 2A) [1]GHS07 (Exclamation Mark)Chemical Splash Goggles, Face Shield (as needed)
STOT - SE (Respiratory Irritation) (Category 3) [1]GHS07 (Exclamation Mark)Primary: Chemical Fume Hood. Secondary: NIOSH-approved respirator (for spills/emergencies)

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Fischetti, T. (2019). Personal Protective Equipment for Handling Pesticides. University of Florida, IFAS Extension. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-methylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-methylimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.